molecular formula C20H25ClN2O2 B1499973 Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride CAS No. 1179362-03-8

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

Cat. No.: B1499973
CAS No.: 1179362-03-8
M. Wt: 360.9 g/mol
InChI Key: HDRCYKKARRFRJF-UHFFFAOYSA-N
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Description

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C20H25ClN2O2 and its molecular weight is 360.9 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

benzyl 3-(benzylamino)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.ClH/c23-20(24-16-18-10-5-2-6-11-18)22-13-7-12-19(15-22)21-14-17-8-3-1-4-9-17;/h1-6,8-11,19,21H,7,12-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRCYKKARRFRJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662600
Record name Benzyl 3-(benzylamino)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179362-03-8
Record name Benzyl 3-(benzylamino)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, prized for its conformational flexibility and ability to present substituents in well-defined three-dimensional space. This six-membered nitrogen-containing heterocycle is a cornerstone of medicinal chemistry, featuring in drugs targeting a wide range of conditions, including neurological disorders, pain, and cancer. Substituted piperidines, such as Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride, represent a class of compounds with significant potential for the development of novel therapeutics. The strategic placement of functional groups, such as the benzylamino moiety at the 3-position and the benzyl carbamate at the 1-position, allows for a nuanced exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties. This guide provides a comprehensive technical overview of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride, including its physicochemical properties, a proposed synthetic route based on established methodologies, potential therapeutic applications, and essential safety and handling information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key identifiers for Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride.

PropertyValue
CAS Number 1179362-03-8[1]
Molecular Formula C₂₀H₂₅ClN₂O₂[1]
Molecular Weight 360.88 g/mol [1]
IUPAC Name benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride[1]
SMILES O=C(N1CCCC(NCC2=CC=CC=C2)C1)OCC3=CC=CC=C3.[H]Cl[1]
Purity Typically available at ≥95%

Synthesis and Purification: A Plausible Reductive Amination Strategy

Proposed Synthetic Pathway

G start Benzyl 3-oxopiperidine-1-carboxylate intermediate Iminium Ion Intermediate start->intermediate Condensation reagent1 Benzylamine reagent1->intermediate product_base Benzyl 3-(benzylamino)piperidine-1-carboxylate (Free Base) intermediate->product_base Reduction reagent2 Sodium Triacetoxyborohydride (STAB) reagent2->product_base final_product Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride product_base->final_product Salt Formation reagent3 HCl in Ether or Dioxane reagent3->final_product

Caption: Proposed synthesis of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride.

Experimental Protocol: A Representative Reductive Amination

Materials:

  • Benzyl 3-oxopiperidine-1-carboxylate

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid solution in diethyl ether or 1,4-dioxane

  • Ethyl acetate

  • Hexanes

Step-by-Step Methodology:

  • Reaction Setup: To a solution of Benzyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.1 eq).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the reaction mixture and stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once the formation of the intermediate is deemed complete, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The temperature should be monitored and maintained at room temperature. Stir the reaction for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification of the Free Base: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product, Benzyl 3-(benzylamino)piperidine-1-carboxylate, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Salt Formation: Dissolve the purified free base in a minimal amount of ethyl acetate. To this solution, add a solution of hydrochloric acid in diethyl ether or 1,4-dioxane (1.1 eq) dropwise with stirring.

  • Isolation of the Hydrochloride Salt: The hydrochloride salt will typically precipitate out of the solution. The solid can be collected by filtration, washed with cold ethyl acetate or diethyl ether, and dried under vacuum to yield Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride.

Potential Mechanism of Action and Pharmacological Profile

While specific biological data for Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is not extensively published, the structural motifs present in the molecule suggest several potential avenues for pharmacological activity. The broader class of 3-aminopiperidine derivatives has been investigated for a range of biological targets.

Potential Biological Targets
  • Enzyme Inhibition: The 3-aminopiperidine scaffold is a key component in a number of enzyme inhibitors. For instance, dipeptidyl peptidase-4 (DPP-4) inhibitors, used in the treatment of type 2 diabetes, often incorporate a chiral 3-aminopiperidine moiety.

  • Central Nervous System (CNS) Receptors: The piperidine ring is a common feature in ligands for various CNS receptors, including dopamine, serotonin, and opioid receptors. The N-benzyl group can influence the lipophilicity and binding affinity of the molecule to these targets.

  • Ion Channels: Substituted piperidines have been shown to modulate the activity of various ion channels, which could have implications for treating conditions such as epilepsy and chronic pain.

Structure-Activity Relationship (SAR) Insights

The N-benzyl group and the benzyl carbamate are key features that can be modified to explore the SAR of this compound class. The aromatic rings provide opportunities for substitution to modulate electronic and steric properties, which can in turn affect binding affinity and selectivity for biological targets. The secondary amine in the 3-position is a key hydrogen bond donor and can be crucial for interactions with the active site of enzymes or the binding pocket of receptors.

Applications in Research and Drug Development

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride serves as a valuable building block and a potential lead compound in several areas of research and drug development.

  • Fragment-Based Drug Discovery: As a substituted piperidine, this compound can be used as a fragment in screening campaigns to identify novel binders for a variety of protein targets.

  • Lead Optimization: The molecule's functional groups provide handles for further chemical modification, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties of a potential drug candidate.

  • Chemical Probe Development: With appropriate labeling (e.g., fluorescent or radioactive), derivatives of this compound could be developed into chemical probes to study the localization and function of its biological targets.

Analytical Characterization

The purity and identity of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of the compound. A typical method might employ a C18 column with a mobile phase gradient of acetonitrile and water, both containing a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. Detection is typically performed using a UV detector, monitoring at a wavelength where the aromatic rings of the benzyl groups absorb (e.g., 254 nm).

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the molecule. The spectra would be expected to show characteristic signals for the aromatic protons of the two benzyl groups, the protons of the piperidine ring, and the methylene protons of the benzyl groups.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound. The spectrum would show a prominent ion corresponding to the protonated free base [M+H]⁺.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride.

  • Hazard Identification: The compound is harmful if swallowed and is suspected of causing cancer. It is also very toxic to aquatic life with long-lasting effects.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. 2024, 7(2), 163-189.
  • Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. Bioorganic & Medicinal Chemistry. 2007, 15(13), 4546-4557.
  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters. 2015, 6(5), 562-567.

Sources

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride CAS number 1179362-03-8

Author: BenchChem Technical Support Team. Date: January 2026

Technical Dossier: Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

Forward: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals working with Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride. While direct, in-depth literature on this specific molecule is sparse, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for its synthesis, characterization, and potential applications. As a Senior Application Scientist, the focus is not merely on protocol, but on the underlying rationale to empower researchers in their work.

Molecular Overview and Strategic Importance

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a disubstituted piperidine derivative. The piperidine ring is a highly valued structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for potent and selective interactions with biological targets.[1]

The key structural features of the target molecule are:

  • Piperidine Core: A six-membered saturated heterocycle that provides a stable, non-planar backbone. This core can improve physicochemical properties such as solubility and metabolic stability.[1]

  • Cbz (Carboxybenzyl) Protecting Group: Attached to the piperidine nitrogen, the Cbz group is a well-established protecting group in organic synthesis.[3] It prevents the secondary amine of the piperidine ring from participating in undesired side reactions and can be selectively removed under specific conditions, typically catalytic hydrogenolysis, which is orthogonal to many other protecting groups.[3]

  • 3-(Benzylamino) Substituent: This secondary amine functionality is a critical pharmacophoric element. The benzyl group can engage in hydrophobic or π-stacking interactions within a target binding site, while the secondary amine can act as a hydrogen bond donor or acceptor.

  • Hydrochloride Salt: The formation of a hydrochloride salt from the basic amine centers enhances the compound's crystallinity, stability, and aqueous solubility, which is advantageous for handling, formulation, and biological testing.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 1179362-03-8[4]
Molecular Formula C₂₀H₂₅ClN₂O₂[4][5]
Molecular Weight 360.88 g/mol [4]
IUPAC Name benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride[4]
SMILES O=C(N1CCCC(NCC2=CC=CC=C2)C1)OCC3=CC=CC=C3.[H]Cl[4]
Appearance Expected to be a white to off-white solidGeneral knowledge

Proposed Synthetic Strategy and Experimental Protocols

A logical and efficient synthesis of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride can be envisioned through a two-step sequence starting from the commercially available precursor, Benzyl 3-aminopiperidine-1-carboxylate. This strategy leverages a classical reductive amination reaction followed by salt formation.

Synthetic Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation Start Benzyl 3-aminopiperidine- 1-carboxylate Process1 Reductive Amination (e.g., NaBH(OAc)₃) Start->Process1 Reagent1 Benzaldehyde Reagent1->Process1 Intermediate Benzyl 3-(benzylamino)piperidine- 1-carboxylate (Free Base) Process1->Intermediate Process2 Protonation/ Precipitation Intermediate->Process2 Reagent2 HCl in Ether or Dioxane Reagent2->Process2 Product Final Product: Benzyl 3-(benzylamino)piperidine- 1-carboxylate hydrochloride Process2->Product

Caption: Proposed two-step synthesis of the target compound.

Rationale for Synthetic Choices

The key transformation is the formation of the C-N bond between the 3-amino group of the piperidine and the benzyl group. Reductive amination is the method of choice for this type of transformation due to its high efficiency, operational simplicity, and the use of mild reducing agents that are compatible with the Cbz protecting group.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly suitable reducing agent as it is selective for the iminium ion intermediate and does not reduce the aldehyde starting material, minimizing side reactions.[7] The final step, salt formation, is a standard and straightforward procedure to convert the basic free amine into a stable, easy-to-handle solid.[8]

Detailed Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of Benzyl 3-aminopiperidine-1-carboxylate (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add benzaldehyde (1.05 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion. Acetic acid (0.1 eq) can be added to catalyze this step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification (Free Base): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure free base.

Detailed Experimental Protocol: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified free base, Benzyl 3-(benzylamino)piperidine-1-carboxylate, in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: To the stirred solution, add a solution of hydrogen chloride (1.1 eq) in a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) dropwise.

  • Precipitation: The hydrochloride salt will typically precipitate as a white solid upon addition of the acid. Continue stirring for 30 minutes at room temperature, then cool in an ice bath to maximize precipitation.

  • Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization Workflow

A self-validating analytical workflow is crucial to confirm the identity, purity, and structure of the synthesized compound.

Analytical_Workflow cluster_main Characterization of Final Product NMR NMR Spectroscopy (¹H, ¹³C) Identity Structural Confirmation NMR->Identity MS Mass Spectrometry (ESI-MS) MS->Identity HPLC Purity Analysis (RP-HPLC) Purity Purity Assessment (>95%) HPLC->Purity

Caption: A standard analytical workflow for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For N,N'-substituted piperazines, which share structural similarities, dynamic NMR effects such as signal broadening can be observed due to restricted rotation around the amide bond and piperazine ring inversion.[9][10]

  • ¹H NMR (in DMSO-d₆ or CDCl₃):

    • Aromatic Protons: Expect complex multiplets between 7.2-7.5 ppm integrating to 10 protons (from the two benzyl groups).

    • Cbz Methylene (CH₂): A characteristic singlet around 5.1 ppm.

    • Benzylamino Methylene (CH₂): A singlet or AB quartet around 3.7-3.9 ppm.

    • Piperidine Ring Protons: A series of complex and likely overlapping multiplets between 1.5-3.5 ppm. The protons adjacent to the nitrogen atoms will be the most deshielded.

  • ¹³C NMR (in DMSO-d₆ or CDCl₃):

    • Carbonyl Carbon (C=O): A signal around 155 ppm.

    • Aromatic Carbons: Multiple signals between 127-140 ppm.

    • Cbz Methylene Carbon: A signal around 67 ppm.

    • Piperidine & Benzylamino Carbons: Signals in the 40-60 ppm range.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) will be used to confirm the molecular weight. The analysis should be performed on the free base.

  • Expected Ion: The primary ion observed in positive mode will be the [M+H]⁺ ion, corresponding to the mass of the free base (C₂₀H₂₄N₂O₂), which is approximately 325.18 m/z.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the final compound. For 3-aminopiperidine derivatives, derivatization with an agent like benzoyl chloride may be necessary for UV detection if the parent compound has a poor chromophore.[11][12] However, the presence of two benzyl groups in the target molecule should provide sufficient UV absorbance for detection around 254 nm.

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Detection: UV detection at 254 nm.

  • Expected Result: A single major peak with a purity of ≥95% by area percentage.

Potential Applications in Drug Discovery and Development

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in drugs targeting a wide array of diseases.[1][5] The 3-aminopiperidine motif, in particular, is a key structural feature in several approved pharmaceuticals.[13]

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

The 3-aminopiperidine core is a critical component of several DPP-IV inhibitors, such as alogliptin and linagliptin, which are used for the management of type 2 diabetes.[13][14] These drugs function by preventing the degradation of incretin hormones, which in turn enhances glucose-dependent insulin secretion. The amine at the 3-position is often crucial for binding to the active site of the DPP-IV enzyme. Researchers could use Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride as a scaffold to synthesize novel analogs for screening as potential anti-diabetic agents.

Central Nervous System (CNS) Agents

Piperidine derivatives are widely represented in drugs targeting the CNS.[2][15] The lipophilic nature of the benzyl groups combined with the basic nitrogen center allows such molecules to potentially cross the blood-brain barrier. The scaffold could be explored for its potential to interact with various CNS targets, including dopamine receptors, serotonin receptors, and NMDA receptors, which are implicated in conditions like schizophrenia, depression, and neurodegenerative diseases.[16]

General Kinase and Enzyme Inhibition

The ability to functionalize the piperidine ring allows for the creation of diverse chemical libraries. The core structure of the title compound can serve as a starting point for the synthesis of inhibitors for other enzyme classes, such as kinases, proteases, or histone deacetylases (HDACs), which are important targets in oncology and inflammation research.[2]

Conclusion

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. While specific data on this compound is limited, this guide provides a robust, scientifically-grounded framework for its synthesis and characterization based on established chemical principles and data from closely related analogs. The strategic combination of the privileged piperidine scaffold, a key benzylamino pharmacophore, and versatile protecting group chemistry makes this compound a valuable tool for researchers aiming to develop novel therapeutics for a range of human diseases.

References

  • The Role of Piperidine Derivatives in Medicinal Chemistry. (n.d.). PharmaBlock.
  • Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride 95% | CAS: 1179362-03-8. (n.d.). AChemBlock.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • Piperidine hydrochloride synthesis. (n.d.). ChemicalBook.
  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect.
  • Synthesis and Application of (R)-3-(Boc-Amino)piperidine. (n.d.). ChemicalBook.
  • Synthetic method of piperidine hydrochloride. (n.d.). Google Patents.
  • Piperidin-3-amine Dihydrochloride: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Piperidine derivatives, their preparation, and their use as medicaments. (n.d.). Google Patents.
  • Process for preparing 2-piperidinoethyl chloride hydrochloride. (n.d.). Google Patents.
  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (2011). National Institutes of Health.
  • Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives. (n.d.). Google Patents.
  • Structure of few bio-active compounds having 3-amino piperidine ring system. (n.d.). ResearchGate.
  • Preparation method of (R)-3-Boc-aminopiperidine. (n.d.). Google Patents.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.
  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Royal Society of Chemistry.
  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. (n.d.). ResearchGate.
  • benzyl 3-oxopiperidine-1-carboxylate. (2024). ChemBK.
  • The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis. (n.d.). PharmaBlock.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Società Chimica Italiana.
  • Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. (n.d.). Google Patents.
  • Reduction of Imines and Reductive Amination of Aldehydes and Ketones. (n.d.). Thieme.
  • Show how to synthesize the following amines from the indicated st... (n.d.). Pearson+.
  • Reductive Amination of Benzaldehyde. (n.d.). Scribd.
  • A Facile Synthesis of 3-(Substituted benzyl)piperidines. (2003). ResearchGate.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). National Institutes of Health.
  • (S)-Benzyl 3-aminopiperidine-1-carboxylate. (n.d.). BLDpharm.
  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). ResearchGate.
  • A kind of HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.
  • The HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.

Sources

A Comprehensive Analysis for Medicinal Chemistry and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide: Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride >

Abstract

This guide provides an in-depth technical overview of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride, a key chemical intermediate. We will explore its structural features, physicochemical properties, a detailed and reasoned synthesis protocol, and the analytical methods required for its structural elucidation and quality control. The document highlights the significance of the piperidine scaffold in drug discovery and the strategic role of benzyl protecting groups in its synthesis. This guide is intended for researchers and professionals in the fields of organic synthesis and medicinal chemistry, offering both theoretical insights and practical, actionable methodologies.

Chemical Identity and Physicochemical Properties

The subject of this guide is a disubstituted piperidine derivative, presented as its hydrochloride salt to improve stability and handling.

  • IUPAC Name: benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride[1]

  • CAS Number: 1179362-03-8[1]

  • Chemical Formula: C₂₀H₂₅ClN₂O₂[1]

  • Molecular Weight: 360.88 g/mol [1]

Structure:

Figure 1: Chemical structure of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride.

Physicochemical Data Summary:

PropertyValueSource
IUPAC Name benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochlorideAChemBlock[1]
CAS Number 1179362-03-8AChemBlock[1]
Formula C₂₀H₂₅ClN₂O₂AChemBlock[1]
Molecular Weight 360.88 g/mol AChemBlock[1]
SMILES O=C(N1CCCC(NCC2=CC=CC=C2)C1)OCC3=CC=CC=C3.[H]ClAChemBlock[1]
Purity Typically ≥95%AChemBlock[1]

Rationale and Applications in Medicinal Chemistry

The Piperidine Scaffold: A Privileged Structure

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a cornerstone in drug design.[2][3][4] Its prevalence is due to several advantageous properties:

  • Structural Versatility: The saturated, sp³-rich nature of the piperidine ring allows for precise three-dimensional arrangements of substituents, which is critical for optimizing interactions with biological targets.

  • Pharmacokinetic Profile: Incorporation of a piperidine moiety can favorably modulate key drug properties such as lipophilicity, solubility, and metabolic stability.[5]

  • Proven Bioactivity: Piperidine derivatives are found in over twenty classes of pharmaceuticals, demonstrating a broad spectrum of biological activities, including anticancer, antiviral, analgesic, and antipsychotic effects.[2][4][6] More than 70 FDA-approved drugs contain this essential scaffold.[3][5]

The Strategic Role of Benzyl Protecting Groups

The target molecule employs two distinct benzyl-based functionalities, each serving a strategic purpose in a synthetic context.

  • N-Carbobenzyloxy (Cbz) Group: The benzyl ...-1-carboxylate moiety is a Carbobenzyloxy (Cbz or Z) group, a widely used protecting group for amines.[7] It is stable under many reaction conditions but can be selectively removed under mild conditions via catalytic hydrogenolysis.[7][8] This allows for the unmasking of the piperidine nitrogen at a later synthetic stage for further modification.

  • N-Benzyl (Bn) Group: The benzylamino substituent utilizes a simple benzyl (Bn) group to protect the secondary amine.[9][10] Like the Cbz group, it is robust and can also be removed by hydrogenolysis, often simultaneously with the Cbz group.[8][9] This dual protection strategy is common in the synthesis of complex diamines.

Synthesis and Purification Protocol

The synthesis of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride can be logically achieved via a two-step process starting from a commercially available precursor, Benzyl 3-aminopiperidine-1-carboxylate. The process involves a reductive amination reaction followed by salt formation.

Synthetic Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation A Benzyl 3-aminopiperidine-1-carboxylate C Imine Intermediate (transient) A->C Reaction B Benzaldehyde B->C D Benzyl 3-(benzylamino)piperidine-1-carboxylate (Free Base) C->D Reduction (e.g., NaBH(OAc)₃) E Free Base in Solvent (e.g., Diethyl Ether) D->E Workup & Dissolution G Final Product (Precipitate) E->G Acidification F HCl in Dioxane F->G

Figure 2: Synthetic workflow for the target compound.

Detailed Experimental Protocol

Objective: To synthesize Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride from Benzyl 3-aminopiperidine-1-carboxylate.

Materials:

  • Benzyl 3-aminopiperidine-1-carboxylate (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid solution (e.g., 2M in diethyl ether or 4M in 1,4-dioxane)

  • Diethyl ether or MTBE

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Benzyl 3-aminopiperidine-1-carboxylate (1.0 eq) and dissolve in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Imine Formation: Add benzaldehyde (1.05 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes. The formation of the intermediate imine is typically not monitored and proceeds directly to the next step.

    • Rationale: This is the first step of the reductive amination, forming a transient imine or iminium ion which is the substrate for the reducing agent.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Control the addition to manage any mild exotherm. Stir the reaction at room temperature for 4-16 hours.

    • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, minimizing side reactions.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Aqueous Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude free base, typically as an oil or waxy solid.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or MTBE. While stirring, add the hydrochloric acid solution (1.0 eq) dropwise.

  • Isolation: The hydrochloride salt will typically precipitate as a white or off-white solid. Continue stirring for 30 minutes in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum will provide key information.

    • Aromatic Protons: Expect complex multiplets between 7.2-7.5 ppm integrating to 10 protons (from the two benzyl groups).

    • Benzyl CH₂ Protons: Two distinct singlets (or AB quartets) are expected, one for the Cbz -O-CH₂- (around 5.1 ppm) and one for the Bn -N-CH₂- (around 3.8 ppm).

    • Piperidine Ring Protons: A complex series of multiplets between ~1.5 and 3.5 ppm. The protons adjacent to the nitrogen atoms will be shifted downfield.

    • N-H Proton: A broad singlet, which may be exchangeable with D₂O. Its chemical shift can be highly variable.

  • ¹³C NMR: The carbon spectrum will confirm the carbon skeleton.

    • Carbonyl Carbon: A peak around 155 ppm for the carbamate C=O.

    • Aromatic Carbons: Multiple signals in the 127-138 ppm region.

    • Aliphatic Carbons: Signals for the two -CH₂- groups (~67 ppm for O-CH₂ and ~51 ppm for N-CH₂) and the piperidine ring carbons.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Expected Ion: Using Electrospray Ionization (ESI) in positive mode, the expected molecular ion peak [M+H]⁺ would correspond to the mass of the free base (C₂₀H₂₄N₂O₂), which is approximately m/z 325.19.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound. Using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient with a modifier like TFA or formic acid), the purity can be determined by the relative area of the product peak. A purity of >95% is typically required for research applications.[1]

Handling, Storage, and Safety

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The hydrochloride salt form enhances stability for long-term storage.

  • Safety: Refer to the Safety Data Sheet (SDS) for comprehensive hazard information. As with most fine chemicals, it should be treated as potentially harmful.

Conclusion

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a valuable synthetic intermediate whose structure combines the privileged piperidine scaffold with strategically placed, removable protecting groups. Its synthesis via reductive amination is a robust and reliable method. Proper analytical characterization using NMR, MS, and HPLC is essential to validate its structure and ensure high purity, making it a reliable building block for the complex, multi-step syntheses required in modern drug discovery.

References

  • Vertex AI Search. (n.d.). The Role of Benzyl Protecting Groups in Organic Synthesis.
  • ResearchGate. (2021). Piperidine nucleus in the field of drug discovery.
  • Enamine. (n.d.). Analogues of Piperidine for Drug Design.
  • Wikipedia. (n.d.). Benzyl group.
  • ResearchGate. (n.d.). Piperidine-based drug discovery.
  • PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ACS Publications. (n.d.). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers.
  • Int J Mol Sci. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Suzhou Highfine Biotech. (n.d.). Amino Protecting Group-Benzyl Series.
  • AChemBlock. (n.d.). Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride 95%.
  • Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis.

Sources

A Theoretical and Methodological Guide to Elucidating the Mechanism of Action of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: There is currently no publicly available scientific literature detailing the mechanism of action for Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride. This guide, therefore, presents a theoretical framework based on its structural components and outlines a comprehensive, field-proven strategy that a researcher would employ to investigate its pharmacological activity. All potential mechanisms discussed are hypothetical and require experimental validation.

Introduction

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a synthetic organic compound featuring several key structural motifs that are common in pharmacologically active molecules.[1] Its core is a piperidine ring, a privileged scaffold in medicinal chemistry found in numerous approved drugs, particularly those targeting the central nervous system (CNS).[2][3][4] The presence of N-benzyl groups and a benzyl carbamate further suggests potential interactions with a range of biological targets.[5][6] This document provides a Senior Application Scientist’s perspective on how to systematically deconstruct this molecule's potential activities and establish a robust experimental plan to determine its true mechanism of action.

Part 1: Structural Analysis and Hypothetical Target Classes

The structure of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride provides the initial clues for forming a testable hypothesis. A thorough analysis of its constituent parts is the first step in any mechanism of action investigation.

Core Structural Features:

  • Piperidine Scaffold: This six-membered nitrogen-containing heterocycle is a cornerstone of neuropharmacology.[3][7] Its conformational flexibility allows it to fit into a variety of binding pockets.[4] Drugs containing this scaffold have been developed as antipsychotics, opioids, antihistamines, and more.[7]

  • N-Benzyl Group: The N-benzylpiperidine (N-BP) motif is known to participate in crucial cation-π interactions with aromatic residues (like tyrosine or tryptophan) in protein binding sites.[2][6] This feature is prominent in drugs like Donepezil, an acetylcholinesterase inhibitor.[2][8]

  • Benzylamino Group: The secondary amine linkage to a benzyl group adds another site for potential hydrogen bonding and hydrophobic interactions.

  • Benzyl Carbamate: Carbamate groups are found in a wide array of therapeutic agents and can influence a molecule's biological activity, stability, and pharmacokinetic properties.[9] Benzyl carbamates, specifically, have been used as protecting groups in synthesis and have been identified as key moieties in inhibitors of enzymes like cysteine proteases.[10][11][12]

Hypothetical Target Classes Based on Structure:

Given these features, several initial hypotheses for the mechanism of action can be proposed:

  • Central Nervous System (CNS) Targets: The lipophilic nature of the benzyl groups and the prevalence of the piperidine scaffold in CNS drugs suggest potential activity at neurotransmitter receptors or transporters.[2][4]

    • Dopamine or Serotonin Receptors/Transporters: Many piperidine derivatives interact with the dopaminergic and serotonergic systems.

    • Acetylcholinesterase (AChE): The N-benzylpiperidine core is a known pharmacophore for AChE inhibitors.[8][13]

    • Nicotinic Acetylcholine Receptors (nAChRs): N-benzylpiperidine derivatives have been identified as antagonists of α7 nAChRs.[14]

  • Enzyme Inhibition: The carbamate group and overall structure could lend themselves to inhibiting various enzymes.[9]

    • Cysteine Proteases: Benzyl carbamates have shown inhibitory activity against viral cysteine proteases like the SARS-CoV-2 Mpro.[10][11]

    • Other Hydrolases: Carbamates can act as covalent or non-covalent inhibitors of other enzymes, such as serine hydrolases.

  • Ion Channels: Piperidine-containing compounds have been known to modulate the activity of various ion channels.

  • Antimicrobial Activity: The piperidine heterocycle is a component of some compounds with antibacterial or antifungal properties.[15][16]

The following diagram illustrates the key structural components of the molecule.

Molecule_Structure Molecule Benzyl 3-(benzylamino)piperidine-1-carboxylate Piperidine Piperidine Core Molecule->Piperidine Scaffold Benzylamino Benzylamino Group Molecule->Benzylamino Substituent BenzylCarbamate Benzyl Carbamate Molecule->BenzylCarbamate Substituent

Caption: Key structural motifs of the target compound.

Part 2: A Step-by-Step Experimental Workflow for Mechanism of Action (MoA) Determination

To move from hypothesis to evidence, a tiered experimental approach is necessary. This workflow ensures a logical progression from broad, phenotypic screening to specific, target-based validation.[17][18]

Tier 1: Broad Phenotypic and Initial Target-Based Screening

The initial goal is to cast a wide net to identify any biological activity.

Experimental Protocols:

  • Cell Viability Assays:

    • Objective: To determine the general cytotoxicity of the compound across different cell lines.

    • Method: Use a panel of human cell lines (e.g., HEK293 for general cytotoxicity, a neuronal line like SH-SY5Y, and a cancer line like HeLa).

    • Plate cells at a density of 5,000-10,000 cells/well in a 96-well plate.

    • After 24 hours, treat with a serial dilution of the compound (e.g., from 100 µM down to 1 nM).

    • Incubate for 48-72 hours.

    • Assess viability using an MTS or resazurin-based assay.

    • Causality: A lack of cytotoxicity at concentrations below 10 µM suggests that any observed effects in other assays are not simply due to cell death, providing a therapeutic window.

  • Broad Target-Based Panel Screening:

    • Objective: To rapidly screen the compound against a large panel of known biological targets.

    • Method: Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) that offers binding and enzymatic assays for hundreds of receptors, transporters, ion channels, and enzymes. A typical panel would include GPCRs, kinases, and proteases.

    • Causality: This is a cost-effective way to quickly identify potential "hits" and off-target liabilities.[17] A strong, dose-dependent interaction with a specific target would immediately prioritize it for further investigation.

The following diagram outlines this initial screening workflow.

Screening_Workflow start Start: Novel Compound phenotypic Phenotypic Screening (e.g., Cell Viability) start->phenotypic target_panel Broad Target Panel (Binding & Enzyme Assays) start->target_panel cytotoxicity Assess Cytotoxicity phenotypic->cytotoxicity hits Identify Initial 'Hits' target_panel->hits cytotoxicity->hits Low Toxicity no_activity No Significant Activity cytotoxicity->no_activity High Toxicity hits->no_activity No Hits tier2 Proceed to Tier 2 Validation hits->tier2 Hits Identified

Caption: Tier 1 screening workflow for MoA investigation.

Tier 2: Hit Validation and Elucidation

If Tier 1 screening yields one or more promising targets, the next step is to validate these interactions and understand their functional consequences.

Experimental Protocols:

  • Dose-Response Binding Assays:

    • Objective: To confirm the binding affinity (Kd or Ki) of the compound to the identified target protein.

    • Method: Perform radioligand binding assays or fluorescence polarization assays.

    • Prepare membranes or purified protein from cells overexpressing the target.

    • Incubate with a constant concentration of a labeled ligand and increasing concentrations of the test compound.

    • Measure the displacement of the labeled ligand to determine the IC50, which can be converted to a Ki.

    • Causality: This self-validating system confirms a direct physical interaction and quantifies its potency.[19]

  • Functional Cellular Assays:

    • Objective: To determine if the binding interaction translates into a functional effect (e.g., agonist, antagonist, inhibitor).

    • Method: This is target-dependent. For a GPCR, one might measure downstream signaling via a cAMP or calcium flux assay. For an enzyme, a substrate conversion assay would be used.

    • Use a cell line endogenously or recombinantly expressing the target.

    • Treat cells with the compound and measure the functional output.

    • Causality: This crucial step links binding to a biological response, distinguishing between a silent binder and a functional modulator.

Tier 3: Specificity and In-depth Mechanism

Once a primary target and its functional effect are confirmed, further studies are needed to understand the specificity and detailed molecular mechanism.

Experimental Protocols:

  • Selectivity Profiling:

    • Objective: To assess the compound's selectivity for the primary target over related subtypes.

    • Method: If the primary target is, for example, the Dopamine D2 receptor, test the compound's affinity and functional activity at D1, D3, D4, and D5 receptors.

    • Causality: High selectivity is a desirable trait for a therapeutic candidate, as it often correlates with a lower side-effect profile.

  • Binding Kinetics (k_on / k_off):

    • Objective: To determine the association (k_on) and dissociation (k_off) rates of the compound from its target.

    • Method: Techniques like Surface Plasmon Resonance (SPR) are ideal. The purified target protein is immobilized on a sensor chip, and the compound is flowed over the surface.

    • Causality: Residence time (related to k_off) can be a better predictor of in vivo efficacy than binding affinity alone.[19] A slow k_off indicates that the drug remains bound to its target for a longer duration, potentially leading to a more sustained effect.

The following diagram illustrates the relationship between these validation tiers.

Validation_Tiers tier1 Tier 1: Discovery Broad Phenotypic Screening Broad Target Panel tier2 Tier 2: Validation Dose-Response Binding Assays Functional Cellular Assays tier1->tier2 Hit Identified tier3 Tier 3: Specificity Selectivity Profiling Binding Kinetics (SPR) Structural Biology (Co-crystallization) tier2->tier3 Hit Validated conclusion Define Mechanism of Action tier3->conclusion

Caption: Tiered approach to MoA validation.

Data Presentation

All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Screening Results Summary

Assay TypeTarget/Cell LineResult (IC50/EC50)Notes
Cell ViabilitySH-SY5Y> 50 µMNot cytotoxic at relevant concentrations.
Binding AssayDopamine D2 Receptor150 nM (Ki)Primary hit from screening panel.
Binding AssaySerotonin 5-HT2A2.5 µM (Ki)~17-fold selectivity for D2 over 5-HT2A.
Functional AssayD2 cAMP Assay250 nM (EC50)Functional antagonism confirmed.

Conclusion

Determining the mechanism of action for a novel compound like Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a systematic process of hypothesis generation, tiered screening, and rigorous validation. While its structure points towards several plausible target classes within the CNS and beyond, only a disciplined experimental approach can definitively elucidate its pharmacological identity. The workflow described herein provides a robust and self-validating framework for moving from a chemical structure to a well-defined mechanism of action, a critical step in the journey of drug discovery and development.

References

The Piperidine Scaffold: A Cornerstone of Modern Pharmacology and a Challenge in Toxicology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The piperidine ring, a simple six-membered nitrogenous heterocycle, represents one of the most prolific and versatile scaffolds in medicinal chemistry.[1][2][3] Its frequent appearance in a vast array of clinically successful drugs has earned it the status of a "privileged structure."[2][3][4] This guide provides a comprehensive technical overview of the pharmacology and toxicology of piperidine derivatives. It delves into the fundamental structure-activity relationships that govern their diverse biological activities, explores their mechanisms of action across various therapeutic areas, and addresses the critical toxicological considerations that are paramount in the development of safe and effective medicines. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to navigate the complexities of this important chemical class.

The Piperidine Motif: Physicochemical Properties and Privileged Status

The utility of the piperidine scaffold in drug design stems from its unique combination of physicochemical properties. As a saturated heterocycle, it provides a three-dimensional framework that can be strategically modified to achieve precise interactions with biological targets.[2][3] The presence of a basic nitrogen atom is crucial for modulating properties such as solubility and for forming key ionic bonds with receptors.[2] While structurally similar to other cyclic amines like pyrrolidine, the piperidine ring's slightly larger size and distinct conformational flexibility offer a more rigid and lipophilic framework, which can be advantageous for achieving high binding affinity.[2] These characteristics have contributed to its prevalence in pharmaceuticals targeting a wide range of diseases.[1][5][6]

Pharmacological Landscape of Piperidine Derivatives

The pharmacological diversity of piperidine-containing drugs is extensive, spanning numerous therapeutic areas.[7][8] This versatility is a testament to the scaffold's ability to be tailored to interact with a wide variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters.[4]

Central Nervous System (CNS) Applications

Piperidine derivatives are particularly prominent in the development of drugs targeting the central nervous system.[4][9] Their favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, make them ideal candidates for treating neurological and psychiatric disorders.[4][10]

  • Antipsychotics: The piperidine moiety is a key feature in several typical and atypical antipsychotics, such as haloperidol and risperidone. These drugs primarily exert their effects by modulating dopamine and serotonin receptors.[7][11]

  • Analgesics: The piperidine ring is a core component of many potent opioid analgesics, including morphine, meperidine, and fentanyl.[7][12] The nitrogen atom of the piperidine ring is crucial for their interaction with opioid receptors.[12] Structure-activity relationship (SAR) studies have shown that modifications to the piperidine ring and its substituents can significantly impact analgesic potency and side-effect profiles.[13]

  • Alzheimer's Disease: Donepezil, a leading treatment for Alzheimer's disease, is a piperidine derivative that acts as a potent and selective acetylcholinesterase (AChE) inhibitor.[7][14][15] Research in this area focuses on synthesizing novel piperidine analogs with dual inhibitory activity against both AChE and butyrylcholinesterase (BuChE).[15]

Oncology

The piperidine scaffold is increasingly being incorporated into the design of anticancer agents.[16][17] These derivatives can target various signaling pathways involved in cancer cell proliferation, survival, and migration.[16] For instance, some piperidine-containing compounds have been shown to inhibit kinases, histone deacetylases (HDACs), and other key enzymes in cancer progression.[1][16] Piperine, a naturally occurring piperidine alkaloid found in black pepper, has demonstrated anticancer properties by modulating pathways such as NF-κB and PI3K/Akt.[16]

Other Therapeutic Areas

The applications of piperidine derivatives extend to a multitude of other therapeutic classes, including:

  • Antihistamines: Fexofenadine and loratadine are widely used second-generation antihistamines that feature a piperidine ring.[7]

  • Antiviral Agents: Certain piperidine derivatives have shown promise as antiviral drugs.[8]

  • Antimalarials and Antimicrobials: The piperidine nucleus is a key structural feature in some antimalarial and antimicrobial agents.[8][18]

Structure-Activity Relationships (SAR): The Key to Potency and Selectivity

The biological activity of piperidine derivatives is intricately linked to their three-dimensional structure and the nature of the substituents on the piperidine ring. Understanding these structure-activity relationships is fundamental to rational drug design.

Impact of Ring Substitution

The position, stereochemistry, and chemical nature of substituents on the piperidine ring can dramatically influence a compound's pharmacological profile. For example, in the development of opioid analgesics, the orientation of a phenyl group at the 4-position of the piperidine ring is critical for high affinity to the μ-opioid receptor.[13] Similarly, for acetylcholinesterase inhibitors, bulky substituents on the benzamide moiety of certain piperidine derivatives have been shown to substantially increase activity.[14]

Role of the Nitrogen Atom

The basicity of the piperidine nitrogen plays a crucial role in receptor binding and overall pharmacological activity.[14] In many cases, this nitrogen atom is protonated at physiological pH, allowing it to form a strong ionic bond with an acidic residue in the target protein's binding site. The substituents on the nitrogen atom also significantly impact activity, influencing factors such as lipophilicity and metabolic stability.[3]

The following diagram illustrates a generalized workflow for SAR exploration of piperidine derivatives.

SAR_Workflow cluster_synthesis Synthesis & Modification cluster_testing In Vitro & In Vivo Testing cluster_analysis Data Analysis & Iteration Start Lead Piperidine Scaffold Mod_N N-Substitution Start->Mod_N Mod_Ring Ring Substitution (e.g., C2, C3, C4) Start->Mod_Ring In_Vitro In Vitro Assays (Binding, Enzyme Inhibition) Mod_N->In_Vitro Mod_Stereo Stereochemical Modification Mod_Ring->Mod_Stereo Mod_Ring->In_Vitro Mod_Stereo->In_Vitro In_Vivo In Vivo Models (Efficacy, PK/PD) In_Vitro->In_Vivo SAR_Analysis SAR Analysis In_Vivo->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Start Iterative Design

Caption: A generalized workflow for the structure-activity relationship (SAR) exploration of piperidine derivatives.

Toxicological Profile of Piperidine Derivatives

While the piperidine scaffold is a cornerstone of many successful drugs, it is not without its toxicological challenges. A thorough understanding of the potential liabilities associated with this moiety is critical for the development of safe drug candidates.

Cardiotoxicity

A significant concern with some piperidine derivatives is the potential for cardiotoxicity, often manifesting as QT interval prolongation and an increased risk of life-threatening arrhythmias.[19][20][21] This is frequently due to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The lipophilicity and basicity of the piperidine nitrogen can contribute to this off-target activity. Strategies to mitigate cardiotoxicity include modifying the substitution pattern to reduce hERG affinity and replacing the piperidine ring with aza-spirocycles.[22]

Metabolic Liabilities

The metabolic stability of piperidine derivatives is highly dependent on their substitution patterns.[2][3] The piperidine ring can be susceptible to oxidation by cytochrome P450 (CYP) enzymes, particularly at the carbon atoms adjacent to the nitrogen.[2][23] The major metabolic pathway for many 4-aminopiperidine drugs is N-dealkylation, primarily catalyzed by CYP3A4.[24][25] In some instances, metabolism can lead to the formation of reactive intermediates, such as iminium ions, which can covalently bind to macromolecules and potentially cause toxicity.[23]

The following table summarizes key toxicological considerations for piperidine derivatives:

Toxicological EndpointCommon MechanismsMitigation Strategies
Cardiotoxicity hERG channel inhibition, QT prolongation.[19][20]Modify substituents to reduce hERG affinity, introduce steric hindrance near the nitrogen, replace piperidine with bioisosteres like aza-spirocycles.[22]
Hepatotoxicity Formation of reactive metabolites, oxidative stress.Block sites of metabolism with metabolically stable groups (e.g., fluorine), design prodrugs to alter metabolic pathways.
Neurotoxicity Off-target receptor binding, disruption of neurotransmitter systems.Improve receptor selectivity through SAR studies, optimize dosing to minimize off-target effects.
Metabolic Instability CYP-mediated oxidation (e.g., N-dealkylation, ring hydroxylation).[23][24][25]Introduce electron-withdrawing groups to decrease the reactivity of the ring, use spirocyclic analogs to improve stability.[3]

Experimental Protocols for Pharmacological and Toxicological Evaluation

A robust and self-validating experimental workflow is essential for the comprehensive evaluation of novel piperidine derivatives.

In Vitro Pharmacological Evaluation
  • Receptor Binding Assays:

    • Objective: To determine the affinity of the test compound for its intended target and a panel of off-targets.

    • Methodology: Radioligand binding assays are a standard method. A radiolabeled ligand with known affinity for the target is incubated with a preparation of the target (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, and the inhibition constant (Ki) is calculated.

    • Causality: This assay directly measures the interaction between the compound and its target, providing a quantitative measure of affinity. High affinity is often a prerequisite for potent pharmacological activity.

  • Enzyme Inhibition Assays:

    • Objective: To quantify the inhibitory activity of the test compound against a specific enzyme.

    • Methodology: The enzyme is incubated with its substrate and varying concentrations of the test compound. The rate of product formation is measured over time, typically using a spectrophotometric or fluorometric method. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is then determined.

    • Causality: This assay directly assesses the functional consequence of the compound binding to the enzyme, providing a measure of its inhibitory potency.

In Vitro Toxicological Screening
  • hERG Channel Patch-Clamp Assay:

    • Objective: To assess the potential of a compound to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.

    • Methodology: Whole-cell patch-clamp electrophysiology is performed on cells stably expressing the hERG channel. The cells are exposed to varying concentrations of the test compound, and the effect on the hERG current is measured.

    • Causality: This is the gold-standard assay for predicting hERG liability as it directly measures the functional effect of the compound on the ion channel.

  • Hepatotoxicity Assay using HepG2 Cells:

    • Objective: To evaluate the potential of a compound to cause liver cell toxicity.

    • Methodology: Human hepatoma (HepG2) cells are treated with a range of concentrations of the test compound for a specified period (e.g., 24 or 48 hours). Cell viability is then assessed using a method such as the MTT assay, which measures mitochondrial metabolic activity.

    • Causality: A decrease in cell viability indicates that the compound may be hepatotoxic. This assay provides an early indication of potential liver toxicity.

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel piperidine derivative.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_decision Decision Making Binding Target Binding (Ki) Functional Functional Assays (EC50/IC50) Binding->Functional Selectivity Selectivity Panel Functional->Selectivity hERG hERG Assay Selectivity->hERG Metabolic_Stability Microsomal Stability hERG->Metabolic_Stability Hepatotoxicity Hepatotoxicity (e.g., HepG2) Metabolic_Stability->Hepatotoxicity PK Pharmacokinetics (ADME) Hepatotoxicity->PK Efficacy Efficacy Models PK->Efficacy Tox In Vivo Toxicology Efficacy->Tox Go_NoGo Go/No-Go Decision Tox->Go_NoGo

Caption: A streamlined preclinical workflow for the pharmacological and toxicological evaluation of piperidine derivatives.

Conclusion and Future Perspectives

The piperidine scaffold undoubtedly remains a cornerstone of modern drug discovery, offering a remarkable blend of structural rigidity and synthetic tractability that has led to the development of numerous life-saving medicines.[1][5][6][26] Its privileged status is well-earned, with a proven track record across a wide spectrum of therapeutic areas, particularly in CNS disorders.[3][4] However, the challenges associated with this moiety, most notably cardiotoxicity and metabolic instability, demand a vigilant and informed approach from drug development professionals.[19][20][23]

The future of piperidine-based drug design will likely focus on strategies to mitigate these inherent risks. The development of novel synthetic methodologies will enable more precise control over the substitution patterns and stereochemistry of the piperidine ring, allowing for the fine-tuning of pharmacological and toxicological properties.[1][5][27] Furthermore, the use of computational modeling and predictive toxicology will play an increasingly important role in the early identification of potential liabilities, guiding the design of safer and more effective piperidine derivatives.[19][21] As our understanding of the complex interplay between chemical structure, biological activity, and toxicity continues to grow, the piperidine scaffold is poised to remain a vital tool in the armamentarium of medicinal chemists for years to come.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 33(7), 1880-1887. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • S, S., M, S., K, S., & P, D. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a474-a486. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213. [Link]

  • Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S., N, K. C., Proćków, J., Dey, A., & P, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 972948. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • Toropova, A. P., Toropov, A. A., Roncaglioni, A., & Benfenati, E. (2023). Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. Molecules, 28(18), 6587. [Link]

  • (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Cardia, M. C., Distinto, S., & Maccioni, E. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(21), 7247. [Link]

  • Wang, Y., Chackalamannil, S., Hu, Z., Greenlee, W. J., Clader, J., Boyle, C. D., Kaminski, J. J., Billard, W., Binch, H., Crosby, G., Ruperto, V., Duffy, R. A., Cohen-Williams, M., Coffin, V. L., Cox, K. A., Grotz, D. E., & Lachowicz, J. E. (2002). Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry, 45(24), 5229–5232. [Link]

  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 33(7), 1880–1887.
  • (n.d.). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Abdelshaheed, M. M., El-Zahabi, M. A., & El-Bardissy, A. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

  • Chen, Y., Liu, H., & Chen, J. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(6), 464–468. [Link]

  • Toropova, A. P., Toropov, A. A., Roncaglioni, A., & Benfenati, E. (2023). Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. Molecules, 28(18), 6587. [Link]

  • Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 15(15), 1438–1454. [Link]

  • Toropova, A. P., Toropov, A. A., Roncaglioni, A., & Benfenati, E. (2023). Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. Molecules, 28(18), 6587. [Link]

  • S, V., & K, S. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Biomedicines, 10(1), 154. [Link]

  • Kumar, S., Chawla, Y., & Pandey, A. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives.
  • (n.d.). Structure Activity Relationships. Drug Design Org. [Link]

  • Sun, Z., Zhang, T., Zhang, Y., Chen, Y., Zhang, H., Li, Y., & Liu, G. (2021). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285–299. [Link]

  • Carroll, F. I., Gao, Y., Rahman, M. A., Abraham, P., Parham, K., Lewin, A. H., Boja, J. W., & Kuhar, M. J. (1991). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry, 34(8), 2719–2725. [Link]

  • Chen, Y., Liu, H., & Chen, J. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(6), 464–468. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • (n.d.). Piperidine alkaloids – Knowledge and References. Taylor & Francis. [Link]

  • Bolleddula, J. (2025). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. ResearchGate. [Link]

  • Wang, B., Li, C., & Shaik, S. (2015). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 44(11), 4835–4840. [Link]

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  • Kumar, S., & Singh, N. (2025). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. ResearchGate. [Link]

  • Hawes, E. M. (n.d.). METABOLIC INVESTIGATIONS OF THE PIPERIDINE-TYPE PHENOTHIAZINE ANTIPSYCHOTIC AGENTS WITH EMPHASIS ON THE LACTAM METABOLITES. University of Saskatchewan. [Link]

  • D'Cruz, M. M., & Singh, D. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 9(6), 348–354. [Link]

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Key physical and chemical properties of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a piperidine derivative with potential applications in medicinal chemistry and drug discovery. Its structural motif, featuring a benzyl-protected piperidine ring and a benzylamino substituent, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its key physical and chemical properties, drawing upon available data and contextual information from related compounds to offer insights for its application in research and development.

Chemical Identity and Structure

The fundamental characteristics of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride are summarized in the table below.

IdentifierValueSource
IUPAC Name benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride[1]
CAS Number 1179362-03-8[1]
Molecular Formula C₂₀H₂₅ClN₂O₂[1]
Molecular Weight 360.88 g/mol [1]
Canonical SMILES C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NCC3=CC=CC=C3.Cl[1]
Purity Typically available at ≥95%[1]

The molecular structure of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is depicted below:

Caption: Molecular Structure of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride.

Physical Properties

PropertyBenzyl 3-(benzylamino)piperidine-1-carboxylate hydrochlorideRelated Compound: Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochlorideRelated Compound: Ethyl N-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride
Appearance No data availableLight red powder solid[2]White to brown crystalline powder
Melting Point No data available172 °C / 341.6 °F[2]162 °C (decomposes)
Boiling Point No data availableNo data availableNo data available
Solubility No data availableNo data availableSoluble in NH₄OH (25 mg/mL, clear, yellow in Methanol)
Stability Stable under normal conditions. May be hygroscopic.Stable under normal conditions. Hygroscopic.[2]Stable under normal temperatures and pressures.

Chemical Properties and Reactivity

While specific reactivity data for the title compound is limited, its chemical behavior can be inferred from its functional groups.

  • Piperidine Ring: The piperidine nitrogen is part of a carbamate, which generally reduces its basicity and nucleophilicity compared to a free secondary amine.

  • Benzyl Carbamate: This protecting group can be removed under various conditions, such as hydrogenolysis, to yield the free piperidine.

  • Benzylamino Group: The secondary amine in the benzylamino moiety is a potential site for further functionalization, such as alkylation or acylation.

  • Hydrochloride Salt: The presence of the hydrochloride salt indicates that one of the nitrogen atoms is protonated, increasing the compound's polarity and potential solubility in polar solvents.

Stability: The compound is expected to be stable under standard laboratory conditions. However, it should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.

Synthesis and Characterization

A definitive, detailed synthesis protocol for Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is not publicly available. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and published syntheses of analogous compounds. A potential synthetic pathway is outlined below.

G cluster_synthesis Potential Synthetic Pathway start Benzyl 3-aminopiperidine-1-carboxylate intermediate1 Imine Intermediate start->intermediate1 Condensation reagent1 Benzaldehyde reagent1->intermediate1 product Benzyl 3-(benzylamino)piperidine-1-carboxylate (Free Base) intermediate1->product Reductive Amination reagent2 Reducing Agent (e.g., NaBH(OAc)₃) reagent2->product final_product Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride product->final_product Salt Formation reagent3 HCl in a suitable solvent (e.g., ether or dioxane) reagent3->final_product

Caption: A plausible synthetic route for Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride.

Characterization: The identity and purity of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride would be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the presence of key functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of functional groups such as C=O (carbamate) and N-H (amine).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Applications and Research Interest

Piperidine derivatives are a prominent class of compounds in medicinal chemistry due to their presence in numerous natural products and synthetic drugs. While specific applications for Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride are not extensively documented, its structure suggests it could serve as a key intermediate in the synthesis of compounds targeting a variety of biological systems.

The presence of two benzyl groups allows for differential deprotection strategies, providing synthetic flexibility. The piperidine core is a common scaffold in drugs targeting the central nervous system (CNS), and the benzylamino moiety could be a precursor to other functional groups that modulate receptor binding or other biological activities.

Safety and Handling

Based on safety data for structurally related compounds, Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride should be handled with care in a well-ventilated area, preferably a fume hood. The following personal protective equipment (PPE) is recommended:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Skin and Body Protection: A laboratory coat.

Direct contact with skin and eyes should be avoided. In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a chemical intermediate with potential utility in the synthesis of novel bioactive molecules. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a foundational understanding of its properties based on its chemical structure and comparisons with related compounds. Further research is necessary to fully characterize its physical, chemical, and pharmacological properties to unlock its full potential in drug discovery and development.

References

  • Fisher Scientific. (2021). Safety Data Sheet: Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride.
  • Guidechem. (n.d.). Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride 52763-21-0 wiki.
  • Sigma-Aldrich. (n.d.). Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride, 95%.

Sources

A Comprehensive Technical Guide to Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride, a key building block in medicinal chemistry. We will delve into its fundamental physicochemical properties, established synthetic routes, and analytical methodologies, offering insights for its effective utilization in research and development.

Core Physicochemical Properties

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a piperidine derivative with significant potential in the synthesis of pharmacologically active compounds. A precise understanding of its molecular characteristics is paramount for its application.

PropertyValueSource
Molecular Formula C20H25ClN2O2[1]
Molecular Weight 360.88 g/mol [1]
CAS Number 1179362-03-8[1]
IUPAC Name benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride[1]
SMILES O=C(N1CCCC(NCC2=CC=CC=C2)C1)OCC3=CC=CC=C3.[H]Cl[1]

Synthesis and Purification

The synthesis of piperidine derivatives is a cornerstone of pharmaceutical chemistry, often involving multi-step processes that require careful optimization. While specific, proprietary synthesis methods for Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride are not extensively detailed in publicly available literature, analogous synthetic strategies for similar N-benzylpiperidine structures can provide a foundational understanding.

A common approach involves the N-benzylation of a suitable piperidine precursor. For instance, the synthesis of related compounds like Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride often starts from 3-oxo-4-piperidine-carboxylic acid ethyl ester. This is then reacted with benzyl chloride or benzyl bromide in the presence of a base.[2] The choice of solvent and base is critical to optimize yield and minimize side reactions. Subsequent purification steps, such as extraction, crystallization, and chromatography, are essential to achieve the desired purity.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of N-benzylpiperidine derivatives, which can be conceptually adapted for the target compound.

G cluster_0 Reaction cluster_1 Workup & Purification Piperidine_Precursor Piperidine Precursor Reaction_Vessel Reaction Mixture Piperidine_Precursor->Reaction_Vessel Benzylating_Agent Benzylating Agent (e.g., Benzyl Chloride) Benzylating_Agent->Reaction_Vessel Base Base (e.g., Sodium Bicarbonate) Base->Reaction_Vessel Solvent Solvent (e.g., Acetone/Water) Solvent->Reaction_Vessel Extraction Liquid-Liquid Extraction Reaction_Vessel->Extraction Drying Drying of Organic Layer (e.g., Anhydrous Sodium Sulfate) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Crystallization Crystallization Concentration->Crystallization Final_Product Pure Product Crystallization->Final_Product

Caption: Generalized workflow for the synthesis and purification of N-benzylpiperidine derivatives.

Analytical Characterization

To ensure the identity and purity of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride, a suite of analytical techniques is employed. High-Performance Liquid Chromatography (HPLC) is a principal method for assessing purity and quantifying the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating and analyzing components in a mixture. For compounds like piperidine derivatives, reversed-phase HPLC is commonly used.

Illustrative HPLC Protocol:

  • Column: A C18 column is a standard choice for the separation of moderately polar organic molecules.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The gradient is optimized to achieve good separation of the main peak from any impurities.

  • Detection: A UV detector is commonly used, with the detection wavelength set to an absorbance maximum of the molecule, often in the range of 190-330 nm.[3]

  • Quantification: The external standard method is frequently employed for accurate quantification. A calibration curve is generated using certified reference standards of the compound.

Analytical Workflow Diagram

The following diagram outlines the typical steps in the HPLC analysis of a pharmaceutical intermediate.

G Sample_Prep Sample Preparation (Dissolution in Mobile Phase) Injection Injection into HPLC System Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis Report Purity Report Data_Analysis->Report

Caption: Standard workflow for HPLC analysis of a chemical compound.

Applications in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. Derivatives of piperidine are investigated for their potential in treating a range of conditions, including neurological disorders. The N-benzyl group, in particular, can be a crucial pharmacophore or a synthetic handle for further molecular elaboration. The presence of the benzylamino group at the 3-position and the benzyl carbamate at the 1-position provides multiple points for diversification, making Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride a versatile intermediate for creating libraries of novel compounds for drug screening.

References

  • Patsnap Eureka. High performance liquid chromatographic analysis method of benzyl pyridinium 3-carboxylate, and application of high performance liquid chromatographic analysis method. [Link]

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An In-Depth Technical Guide to the Solubility of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of solubility, offering a robust framework for its application in a laboratory setting.

Introduction: Understanding the Molecule

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a multifaceted organic molecule with a molecular formula of C₂₀H₂₅ClN₂O₂ and a molecular weight of approximately 360.88 g/mol . Its structure, featuring a piperidine ring, a benzylamine moiety, and a benzyl carbamate group, dictates its physicochemical properties and, consequently, its solubility in various solvent systems. As a hydrochloride salt of a secondary amine, its solubility is significantly influenced by the pH of the medium. The presence of both hydrophobic (benzyl groups) and hydrophilic (amine hydrochloride, carbamate) regions imparts an amphiphilic character to the molecule, making its solubility profile complex and highly dependent on the nature of the solvent.

A thorough understanding of the solubility of this compound is paramount in drug development for several reasons:

  • Reaction Kinetics: The rate and outcome of chemical reactions often depend on the ability of reactants to dissolve and interact in a solvent.

  • Purification: Crystallization, a common purification technique, is critically dependent on the differential solubility of the compound and its impurities in a given solvent system.

  • Formulation: For a drug to be effective, it must be formulated in a way that ensures its solubility and bioavailability at the site of action.

Predicted Solubility Profile

In the absence of extensive published experimental data, a predicted solubility profile has been generated based on the structural features of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride and established principles of organic chemistry.[1][2] This profile serves as a practical guide for solvent selection in various applications.

Solvent Solvent Type Predicted Solubility (mg/mL) at 25°C Rationale for Prediction
Water (pH 7)Polar ProticLow (< 1 mg/mL)The large non-polar benzyl groups and the overall molecular size are expected to limit solubility in neutral water, despite the presence of the hydrochloride salt.[3]
0.1 M HCl (aq)Polar Protic (Acidic)High (> 50 mg/mL)As an amine hydrochloride, the compound is a salt of a weak base. In acidic conditions, the equilibrium is shifted towards the protonated, more polar, and thus more water-soluble form.[4][5]
MethanolPolar ProticHigh (> 30 mg/mL)Methanol is a polar protic solvent capable of hydrogen bonding and solvating the ionic hydrochloride portion of the molecule. The organic nature of methanol also accommodates the non-polar benzyl groups.
EthanolPolar ProticModerate (10-20 mg/mL)Similar to methanol, but its slightly lower polarity may result in reduced solubility compared to methanol.
IsopropanolPolar ProticLow (1-5 mg/mL)The increasing hydrocarbon character of isopropanol decreases its polarity, leading to poorer solvation of the ionic salt.
Dichloromethane (DCM)Polar AproticLow (< 1 mg/mL)While having a dipole moment, DCM is a poor hydrogen bond donor and is not effective at solvating the ionic hydrochloride salt.
AcetonitrilePolar AproticLow to Moderate (1-10 mg/mL)Acetonitrile is more polar than DCM and may show some capacity to dissolve the compound, though likely less than protic solvents.
Tetrahydrofuran (THF)Polar AproticVery Low (< 0.5 mg/mL)THF is a relatively non-polar ether and is not expected to be a good solvent for an ionic compound.
TolueneNon-polarInsoluble (< 0.1 mg/mL)The non-polar nature of toluene makes it a very poor solvent for a hydrochloride salt, following the "like dissolves like" principle.[6]
HexaneNon-polarInsoluble (< 0.1 mg/mL)Similar to toluene, hexane is a non-polar alkane and will not effectively solvate the polar and ionic parts of the molecule.

The Science of Solubility: A Deeper Dive

The solubility of a compound is governed by a delicate balance of intermolecular forces between the solute and the solvent.[2] For Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride, several key principles are at play:

"Like Dissolves Like"

This fundamental principle states that substances with similar polarities are more likely to be soluble in one another.[6] Our target molecule has both polar (ionic hydrochloride, carbamate) and non-polar (benzyl rings, piperidine ring) characteristics.

  • Polar Solvents (e.g., Water, Methanol): These solvents can effectively solvate the charged amine hydrochloride through ion-dipole interactions and the carbamate group through hydrogen bonding. However, the large non-polar regions of the molecule can disrupt the solvent's hydrogen-bonding network, leading to lower solubility in highly polar solvents like water at neutral pH.

  • Non-polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker van der Waals forces and cannot effectively solvate the ionic hydrochloride portion of the molecule. This results in very poor solubility.

The Influence of pH

For an amine hydrochloride, pH is a critical determinant of aqueous solubility. The compound exists in equilibrium between its protonated (cationic) form and its neutral free base form.

R₂NH₂⁺Cl⁻ ⇌ R₂NH + H⁺ + Cl⁻

In an acidic solution (low pH), Le Chatelier's principle dictates that the equilibrium will shift to the left, favoring the protonated, ionic form. This charged species is significantly more polar and thus more soluble in water.[4][5] Conversely, in a basic solution (high pH), the equilibrium shifts to the right, forming the neutral free base, which is less polar and therefore less water-soluble.

Crystal Lattice Energy

Before a solute can dissolve, the energy of the solvent-solute interactions must overcome the energy holding the solute molecules together in the crystal lattice. For ionic compounds like hydrochloride salts, this lattice energy can be substantial. Solvents with high dielectric constants can effectively shield the ions from each other, reducing the lattice energy and promoting dissolution.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a detailed, self-validating protocol for the experimental determination of the solubility of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride. The shake-flask method is the gold standard for determining equilibrium solubility and is described here.[7]

Materials and Equipment
  • Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride (purity >98%)

  • Selected solvents (HPLC grade)

  • Analytical balance (± 0.01 mg)

  • Vortex mixer

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of the compound into a series of glass vials. The "excess" should be enough to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period to reach equilibrium. A common starting point is 24-48 hours. A preliminary time-to-equilibrium study is recommended to validate this duration.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker.

    • Allow the vials to stand undisturbed for a short period to allow larger particles to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining fine particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of the compound of known concentrations.

    • Analyze the calibration standards and the diluted sample solutions by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the compound in the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking into account the dilution factor.

    • The calculated concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Self-Validation and Quality Control
  • Time to Equilibrium: To ensure true equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should plateau when equilibrium is achieved.

  • Mass Balance: After determining the solubility, the remaining solid can be recovered, dried, and weighed to confirm that a significant amount of the initial charge remains undissolved.

  • Triplicate Measurements: All experiments should be performed in at least triplicate to ensure the reproducibility of the results.

Visualization of the Solubility Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation A Weigh Excess Compound B Add Known Volume of Solvent A->B C Agitate in Shaker Bath (e.g., 24-48h at 25°C) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm) D->E F Dilute Sample E->F G Quantify by HPLC F->G H Calculate Solubility G->H

Caption: Experimental workflow for determining equilibrium solubility.

Conclusion

The solubility of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a critical parameter that influences its utility in synthetic chemistry and pharmaceutical development. This guide has provided a comprehensive overview of its predicted solubility profile, the underlying scientific principles, and a detailed, validated experimental protocol for its determination. By understanding and applying these concepts, researchers can make informed decisions regarding solvent selection, reaction optimization, and formulation development, ultimately leading to more efficient and successful scientific outcomes.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 75-81. [Link]

  • ChemAxon. (n.d.). Solubility Prediction. Retrieved from [Link]

  • Hill, A. P., & Davis, A. M. (2017). The importance of solubility. In Comprehensive Medicinal Chemistry III (pp. 379-397). Elsevier. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

  • Myrdal, P. B., & Yalkowsky, S. H. (2007). Solubility of Drugs and Related Compounds. In Remington: The Science and Practice of Pharmacy (21st ed., Vol. 1, pp. 749-766). Lippincott Williams & Wilkins.
  • OpenStax. (n.d.). 11.2: Solutions and Solubility. In Chemistry 2e. Retrieved from [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]

  • World Health Organization. (2006). Annex 4: Guidance on the selection of comparator pharmaceutical products for equivalence assessment of interchangeable multisource (generic) products. WHO Technical Report Series, No. 937. [Link]

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. [Link]

  • Avdeef, A. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. [Link]

  • Streng, W. H., & Zoglio, M. A. (1984). The effect of pH on the solubility of a new oral cephalosporin. Journal of Pharmaceutical Sciences, 73(12), 1759-1762. [Link]

Sources

Navigating the Safety Profile of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A comprehensive, publicly available Safety Data Sheet (SDS) for Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride (CAS: 1179362-03-8) could not be located. This guide has been constructed by synthesizing safety data from structurally analogous piperidine derivatives. The information presented herein should be considered provisional and is intended to provide a preliminary safety assessment. Researchers and drug development professionals must obtain the specific SDS from their supplier, such as AChemBlock[1], before handling this compound.

Introduction: Understanding the Compound

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a chemical entity with the molecular formula C20H25ClN2O2 and a molecular weight of 360.88[1]. As a derivative of a piperidine core, a common scaffold in medicinal chemistry, understanding its safety profile is paramount for its application in research and development. This guide provides an in-depth look at its presumptive safety data, extrapolated from closely related compounds, to ensure its responsible handling.

Hazard Identification and Classification: A Provisional Assessment

Based on the hazard classifications of analogous piperidine compounds, Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is likely to be classified as an irritant. The primary hazards are expected to be:

  • Skin Irritation (Category 2) [2]

  • Serious Eye Irritation (Category 2) [2]

These classifications are based on data from similar N-benzyl-piperidine structures, which indicate that direct contact with the skin or eyes may cause irritation[2].

Signal Word: Warning[2]

Presumptive Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

At present, there is no available data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, the toxicological properties have not been thoroughly investigated[3].

First-Aid Measures: Immediate Response Protocols

In the event of exposure, prompt and appropriate first-aid measures are crucial. The following protocols are recommended based on the predicted irritant nature of the compound.

Exposure Scenarios and Immediate Actions
Exposure Route First-Aid Protocol
Inhalation Remove the individual to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell, seek medical attention.[2][3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.[2][3]
Eye Contact Rinse cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.[3][4]

Handling and Storage: Ensuring a Safe Laboratory Environment

Proper handling and storage procedures are essential to minimize the risk of exposure and maintain the integrity of the compound.

Safe Handling Practices
  • Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood to prevent the dispersion of dust[2]. A local exhaust ventilation system is recommended[2]. Safety showers and eyewash stations should be readily accessible[2].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles[5].

    • Skin Protection: Wear protective gloves and clothing to prevent skin exposure[5].

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • General Hygiene: Avoid contact with skin, eyes, and clothing[2]. Do not breathe dust[5]. Wash hands thoroughly after handling[2]. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse[2].

Storage Conditions
  • Store in a cool, dry, and well-ventilated place[5].

  • Keep the container tightly closed to prevent moisture ingress[2][5].

  • Store under an inert gas atmosphere[2].

  • Incompatible Materials: Avoid strong oxidizing agents[5].

Accidental Release Measures: Containment and Cleanup

In the event of a spill, the following measures should be taken to ensure the safety of personnel and the environment.

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment[5][6]. Evacuate unnecessary personnel from the area[2].

  • Environmental Precautions: Prevent the product from entering drains or waterways[2][6].

  • Methods for Cleaning Up: For solid spills, sweep or vacuum up the material and place it into a suitable, labeled container for disposal[5][6]. Avoid generating dust[4].

Spill Response Workflow

Caption: Workflow for responding to a solid chemical spill.

Physical and Chemical Properties

While specific data for Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is not available, the following table presents typical properties for similar compounds.

PropertyPredicted Value/Information
Appearance Likely a solid powder[5]
Odor Likely odorless[5]
Solubility Information not available
Melting Point Not determined
Boiling Point Not determined
Flash Point Not determined

Stability and Reactivity

  • Reactivity: No specific reactivity hazards are known.

  • Chemical Stability: The compound is expected to be stable under normal storage conditions[4].

  • Conditions to Avoid: Incompatible products and moisture[3][5].

  • Incompatible Materials: Strong oxidizing agents[5].

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas[4].

Toxicological Information: Gaps in Knowledge

A significant gap exists in the toxicological data for Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride. The acute toxicity, carcinogenicity, mutagenicity, and reproductive toxicity have not been investigated[3]. The primary known effects, extrapolated from analogous compounds, are skin and eye irritation[2].

Conclusion: A Call for Caution

This technical guide provides a provisional safety framework for handling Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride, based on data from structurally related compounds. The lack of a specific Safety Data Sheet underscores the need for a cautious and diligent approach. Researchers and all personnel handling this compound are strongly urged to obtain the official SDS from their supplier before commencing any work. Adherence to the precautionary measures outlined in this guide will help to ensure a safe laboratory environment.

References

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Capot Chemical. MSDS of benzyl trans-3-amino-2-methyl-piperidine-1-carboxylate.[Link]

Sources

Methodological & Application

Synthesis Pathway for Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a piperidine derivative with potential applications in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in many biologically active compounds. This document provides a detailed guide to the synthesis of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride, offering insights into the synthetic strategy, reaction mechanisms, and detailed experimental protocols. The presented pathway is a robust and efficient method for the preparation of this target molecule, starting from commercially available precursors.

The core of this synthesis is a two-step sequence involving a reductive amination reaction followed by the formation of a hydrochloride salt. This approach is widely applicable for the synthesis of N-alkylated amine derivatives and offers good yields and high purity of the final product.

Synthetic Strategy

The overall synthetic pathway is depicted below. The synthesis commences with the reductive amination of Benzyl 3-aminopiperidine-1-carboxylate with benzaldehyde to yield the free base, Benzyl 3-(benzylamino)piperidine-1-carboxylate. This is followed by the treatment with hydrochloric acid to afford the target compound as its hydrochloride salt.

Synthesis_Pathway A Benzyl 3-aminopiperidine-1-carboxylate C Benzyl 3-(benzylamino)piperidine-1-carboxylate A->C Reductive Amination (Sodium Triacetoxyborohydride) B Benzaldehyde B->C D Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride C->D HCl

Caption: Overall synthetic scheme for Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride.

Part 1: Reductive Amination

The first step of the synthesis involves the formation of a new carbon-nitrogen bond through reductive amination. This reaction is a cornerstone of amine synthesis, prized for its efficiency and selectivity.[1]

Mechanistic Insight

Reductive amination proceeds via a two-step, one-pot process. Initially, the primary amine of Benzyl 3-aminopiperidine-1-carboxylate reacts with the carbonyl group of benzaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. The imine is subsequently reduced in situ by a mild reducing agent to the desired secondary amine.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Its mild nature allows for the selective reduction of the iminium ion in the presence of the aldehyde, minimizing side reactions such as the reduction of the starting aldehyde.[2][3][4][5][6]

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction A Amine + Aldehyde B Hemiaminal A->B Nucleophilic attack C Imine B->C - H2O D Imine E Secondary Amine D->E Reduction (NaBH(OAc)3)

Caption: General mechanism of reductive amination.

Experimental Protocol

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
Benzyl 3-aminopiperidine-1-carboxylate234.291.0 g4.27
Benzaldehyde106.120.45 g4.27
Sodium triacetoxyborohydride211.941.36 g6.40
Dichloromethane (DCM)-20 mL-
Saturated Sodium Bicarbonate Solution-20 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • To a solution of Benzyl 3-aminopiperidine-1-carboxylate (1.0 g, 4.27 mmol) in dichloromethane (20 mL) is added benzaldehyde (0.45 g, 4.27 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.36 g, 6.40 mmol) is added portion-wise over 10 minutes.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated sodium bicarbonate solution (20 mL).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, Benzyl 3-(benzylamino)piperidine-1-carboxylate, can be purified by column chromatography on silica gel.

Part 2: Hydrochloride Salt Formation

The final step is the conversion of the free base into its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol

Materials:

ReagentQuantity
Benzyl 3-(benzylamino)piperidine-1-carboxylate1.0 g
Diethyl ether20 mL
Hydrochloric acid (2 M in diethyl ether)~2.5 mL

Procedure:

  • The purified Benzyl 3-(benzylamino)piperidine-1-carboxylate (1.0 g) is dissolved in diethyl ether (20 mL).

  • To this solution, 2 M hydrochloric acid in diethyl ether (~2.5 mL) is added dropwise with stirring until precipitation is complete.

  • The resulting white solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride.

Characterization

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyValue
Molecular Formula C₂₀H₂₅ClN₂O₂
Molecular Weight 360.88 g/mol
Appearance White to off-white solid
CAS Number 1179362-03-8

Expected Analytical Data:

  • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons of the two benzyl groups, the piperidine ring protons, and the methylene protons of the benzyl groups.

  • ¹³C NMR: The spectrum should display the expected number of carbon signals corresponding to the structure of the molecule.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base (m/z = 324.43) or the protonated molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bond of the secondary amine hydrochloride, C=O stretching of the carbamate, and aromatic C-H stretching.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Hydrochloric acid is corrosive. Handle with appropriate care.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride. The described two-step sequence, employing a reductive amination followed by salt formation, is an efficient and reliable method for obtaining the target compound in good yield and purity. The detailed protocols and mechanistic insights are intended to assist researchers in the successful synthesis and characterization of this and similar piperidine derivatives.

References

Step-by-step protocol for synthesizing Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Step-by-Step Guide to the Synthesis of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride via Reductive Amination

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride. The synthesis is centered around a one-pot reductive amination reaction, a cornerstone of modern medicinal chemistry for C-N bond formation.[1] We will begin with the commercially available Benzyl 3-oxopiperidine-1-carboxylate and benzylamine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed procedure but also the scientific rationale behind key steps, troubleshooting advice, and safety considerations. The protocol is structured to be self-validating, with clear checkpoints and characterization guidelines to ensure the successful synthesis and isolation of the high-purity target compound.

Introduction: The Scientific Context

Piperidine derivatives are fundamental scaffolds in a multitude of pharmaceutical agents, valued for their versatile biological activities.[] The target molecule, Benzyl 3-(benzylamino)piperidine-1-carboxylate, incorporates this key heterocyclic motif and serves as a valuable intermediate for the synthesis of more complex drug candidates.

The chosen synthetic strategy is a direct reductive amination . This method involves the reaction of a carbonyl compound (Benzyl 3-oxopiperidine-1-carboxylate) with a primary amine (benzylamine) to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine. The elegance of this approach lies in its efficiency and selectivity, particularly with the choice of reducing agent.

We employ Sodium Triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB. This reagent is exceptionally well-suited for this transformation for several key reasons:

  • Mildness and Selectivity: The electron-withdrawing effects of the three acetoxy groups moderate the reactivity of the borohydride.[3] Consequently, STAB is capable of reducing iminium ions much faster than it reduces the starting ketone, allowing the reaction to be performed in a single pot without significant formation of the corresponding alcohol byproduct.[4][5][6]

  • Non-Hygroscopic Nature: Unlike other borohydrides, it is less sensitive to moisture, making it easier to handle.

  • Broad Compatibility: It tolerates a wide range of functional groups and is effective for reactions involving weakly basic amines.[3][4]

The piperidine nitrogen is protected with a benzyloxycarbonyl (Cbz or Z) group. This protecting group is widely used in organic synthesis to prevent the amine from acting as a nucleophile or base during the reaction.[7][8][9] It can be readily removed later under standard conditions, such as catalytic hydrogenolysis.[8]

Reaction Scheme

The overall transformation is illustrated below. The ketone on the Cbz-protected piperidine ring reacts with benzylamine to form an iminium ion intermediate, which is subsequently reduced by sodium triacetoxyborohydride (STAB) to yield the secondary amine. The final step involves the formation of the hydrochloride salt.

G cluster_start Starting Materials cluster_reagents Reagents cluster_product Product (Free Base) cluster_final Final Product Ketone Benzyl 3-oxopiperidine-1-carboxylate Product_FreeBase Benzyl 3-(benzylamino)piperidine- 1-carboxylate Ketone->Product_FreeBase + Amine Benzylamine Amine->Product_FreeBase STAB Sodium Triacetoxyborohydride (NaBH(OAc)₃) STAB->Product_FreeBase Reduction Solvent 1,2-Dichloroethane (DCE) Solvent->Product_FreeBase Solvent Product_HCl Benzyl 3-(benzylamino)piperidine- 1-carboxylate hydrochloride Product_FreeBase->Product_HCl + HCl

Caption: Overall reaction scheme for the synthesis.

Materials and Equipment

Reagents & Consumables
ReagentMolecular FormulaMW ( g/mol )Molar Eq.PuritySupplier Example
Benzyl 3-oxopiperidine-1-carboxylateC₁₃H₁₅NO₃233.261.0≥95%CymitQuimica[10]
BenzylamineC₇H₉N107.151.1≥99%Sigma-Aldrich
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.941.5≥95%Sigma-Aldrich
1,2-Dichloroethane (DCE), anhydrousC₂H₄Cl₂98.96-≥99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃) solutionNaHCO₃84.01--Lab-prepared
Dichloromethane (DCM)CH₂Cl₂84.93-ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37--Fisher Scientific
Hydrochloric acid solution (2.0 M in Diethyl Ether)HCl36.46~2.0-Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11-ACS GradeFisher Scientific
HexanesC₆H₁₄86.18-ACS GradeFisher Scientific
TLC Plates----MilliporeSigma
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Nitrogen or Argon inlet for inert atmosphere

  • Glass funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography setup (silica gel)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or meter

  • NMR spectrometer and LC-MS system for analysis

Detailed Experimental Protocol

Step 1: Reductive Amination

Causality: This one-pot procedure combines imine formation and reduction. Anhydrous 1,2-dichloroethane (DCE) is the preferred solvent as it does not react with STAB, unlike protic solvents such as methanol.[5][11] The reaction is run under an inert atmosphere to prevent moisture from quenching the reducing agent. A slight excess of the amine is used to drive the imine formation to completion.

  • To a 250 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Benzyl 3-oxopiperidine-1-carboxylate (e.g., 5.00 g, 21.4 mmol, 1.0 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) (100 mL) to dissolve the starting material completely.

  • Add benzylamine (e.g., 2.54 mL, 23.6 mmol, 1.1 eq) to the solution via syringe. Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the carbinolamine and iminium ion intermediates.

  • In a single portion, carefully add sodium triacetoxyborohydride (STAB) (e.g., 6.82 g, 32.2 mmol, 1.5 eq) to the stirring mixture. Note: The addition may cause a slight exotherm.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Eluent: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV light and/or a potassium permanganate stain.

    • The reaction is complete upon the disappearance of the starting ketone spot and the appearance of a new, more polar product spot.

Step 2: Work-up and Extraction

Causality: The work-up is designed to quench any remaining reducing agent and neutralize acidic byproducts. A basic aqueous wash with sodium bicarbonate removes acetic acid formed from the STAB and ensures the product is in its free base form for efficient extraction into the organic layer.

  • Once the reaction is complete, carefully quench the reaction by slowly adding 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20-30 minutes until gas evolution ceases.

  • Transfer the biphasic mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 75 mL).

  • Combine the organic layers.

  • Wash the combined organic layers with 100 mL of brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) , filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Step 3: Purification via Column Chromatography

Causality: Chromatographic purification is essential to remove unreacted benzylamine, byproducts, and boron salts, ensuring the high purity required for subsequent steps and applications.[12]

  • Prepare a silica gel column using a gradient elution system, starting with a non-polar solvent mixture and gradually increasing polarity.

  • Suggested Gradient: Start with 10% Ethyl Acetate in Hexanes, gradually increasing to 40-50% Ethyl Acetate in Hexanes.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column and begin elution.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to yield Benzyl 3-(benzylamino)piperidine-1-carboxylate as a purified free base, typically a clear or pale yellow oil.

Step 4: Hydrochloride Salt Formation

Causality: Converting the amine free base to its hydrochloride salt often yields a stable, crystalline solid that is easier to handle, weigh, and store than the corresponding oil.[13]

  • Dissolve the purified free base (e.g., assume 6.0 g recovered, ~18.5 mmol) in 100 mL of diethyl ether or ethyl acetate.

  • While stirring, slowly add 2.0 M HCl in diethyl ether (e.g., ~10 mL, 20 mmol, ~1.1 eq) dropwise.

  • A white precipitate should form immediately upon addition.

  • Continue stirring the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any excess HCl and solvent.

  • Dry the solid under high vacuum to obtain Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride as a white to off-white solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • LC-MS: To confirm the molecular weight (M+H⁺ for the free base should be ~325.2) and assess purity.

  • Melting Point: To provide a physical constant for the synthesized salt.

Safety and Handling

  • Benzylamine is corrosive and can cause burns. Handle in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Triacetoxyborohydride (STAB) is moisture-sensitive and can release flammable gas upon contact with water or acid. Handle in a dry environment.[11]

  • 1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are halogenated solvents and are suspected carcinogens. All operations should be conducted in a well-ventilated fume hood.

  • HCl in ether is highly corrosive and volatile. Handle with extreme care in a fume hood.

Experimental Workflow Visualization

G A 1. Setup Reaction - Dissolve Ketone in anhydrous DCE - Add Benzylamine - Stir under N₂ B 2. Add Reducing Agent - Add STAB in one portion A->B C 3. Reaction Monitoring - Stir at RT for 12-18h - Monitor by TLC B->C D 4. Quench Reaction - Slowly add sat. NaHCO₃ solution C->D E 5. Extraction - Transfer to separatory funnel - Extract with DCM (3x) D->E F 6. Isolate Crude Product - Combine organic layers - Dry over MgSO₄ - Concentrate via Rotovap E->F G 7. Purification - Flash Column Chromatography (Silica, EtOAc/Hexanes gradient) F->G H 8. Isolate Free Base - Combine pure fractions - Concentrate via Rotovap G->H I 9. Salt Formation - Dissolve free base in Ether - Add HCl/Ether solution H->I J 10. Isolate Final Product - Filter the precipitate - Wash with cold Ether - Dry under vacuum I->J

Caption: Step-by-step experimental workflow diagram.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

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  • Rowles, I., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(45), 6067-6070. [Link]

  • Wikipedia. Sodium triacetoxyborohydride. [Link]

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  • Rowles, I., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]

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  • Indian Academy of Sciences. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences. [Link]

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  • The Hive. reductive amination w/ n-methyl benzylamine- help!. [Link]

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  • Vicker, N., et al. (2016). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Journal of Medicinal Chemistry, 59(17), 8021-8034. [Link]

  • Quick Company. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. [Link]

  • PubChem. Benzyl 3-oxopiperazine-1-carboxylate. [Link]

  • PubChem. Phenylmethyl 3-amino-1-piperidinecarboxylate. [Link]

  • ResearchGate. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. [Link]

  • Google Patents. (2020). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Kazi, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6439. [Link]

  • Google Patents. (2016). Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • Ágai, B., et al. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Tetrahedron Letters, 44(41), 7599-7601. [Link]

  • ResearchGate. Preparation of phenyl-, benzyl-, carboxylate- and.... [Link]

Sources

Application Notes and Protocols for the Purification of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing that the purity of such intermediates is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API), this document outlines multiple purification strategies. We delve into the underlying chemical principles of each technique, offering researchers, scientists, and drug development professionals the rationale needed to adapt these methods to their specific contexts. The protocols detailed herein—including recrystallization, acid-base extraction, and flash column chromatography—are designed to be robust and reproducible, addressing common impurities encountered during synthesis.

Introduction and Strategic Overview

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a disubstituted piperidine derivative featuring a benzyl carbamate protecting group and a secondary benzylamine moiety.[1] As a hydrochloride salt, its physicochemical properties differ significantly from its free base form, a distinction that is central to developing an effective purification strategy. The presence of two basic nitrogen atoms (one significantly weakened by the carbamate group) and a bulky, relatively non-polar structure necessitates a nuanced approach to purification.

Common impurities may include unreacted starting materials, byproducts from side reactions (e.g., over-alkylation), residual solvents, and degradation products such as those from oxidation.[2][3][4] The choice of purification method depends critically on the nature and quantity of these impurities, as well as the desired scale and final purity requirements.

Decision-Making Workflow for Purification

The following workflow provides a logical pathway for selecting the most appropriate purification technique based on an initial assessment of the crude product.

Purification_Decision_Tree Start Crude Product (Benzyl 3-(benzylamino)piperidine-1-carboxylate HCl) Assess Initial Analysis (TLC, ¹H NMR, LCMS) Start->Assess Purity_Check Purity >95%? Minor Impurities Assess->Purity_Check Impurity_Type Major Impurities: Acidic/Neutral or Basic? Purity_Check->Impurity_Type No Recrystallization Recrystallization Purity_Check->Recrystallization Yes AcidBase Acid-Base Extraction Impurity_Type->AcidBase Acidic/Neutral Chromatography Flash Chromatography (as Free Base) Impurity_Type->Chromatography Structurally Similar / Basic Final Pure Product (>99%) Recrystallization->Final AcidBase->Recrystallization Further Polish Chromatography->Final Convert to HCl Salt Acid_Base_Workflow Start Crude HCl Salt Mixture Dissolve Dissolve in EtOAc/H₂O Start->Dissolve Basify Add aq. NaHCO₃/NaOH (to pH 9-10) Dissolve->Basify Separate1 Separate Layers Basify->Separate1 Aqueous1 Aqueous Layer 1 (Acidic Impurities) Separate1->Aqueous1 Discard Organic1 Organic Layer 1 (Free Base + Neutral Impurities) Separate1->Organic1 Wash Wash with Brine Organic1->Wash Dry Dry (Na₂SO₄), Filter, & Concentrate Wash->Dry Result Partially Purified Free Base Dry->Result

Sources

Application Note: A Multi-faceted Approach to the Analytical Characterization of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive suite of analytical methodologies for the robust characterization of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride (CAS: 1179362-03-8), a key piperidine-based intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind the selection of each technique. We detail methods for identity confirmation, purity assessment, impurity profiling, and solid-state characterization, leveraging techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (DSC/TGA).

Introduction: The Imperative for Rigorous Characterization

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a complex secondary amine derivative featuring multiple structural motifs critical to its function as a synthetic building block. The piperidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] The purity and structural integrity of this intermediate are paramount, as any impurities—whether process-related, degradation products, or residual starting materials—can have a profound impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3]

This guide presents an integrated analytical strategy to provide a complete profile of the molecule, ensuring its quality and suitability for downstream applications in drug development.

Physicochemical Data Summary
PropertyValueReference
IUPAC Name benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride[4]
CAS Number 1179362-03-8[4]
Molecular Formula C₂₀H₂₅ClN₂O₂[4]
Molecular Weight 360.88 g/mol [4]
Appearance Typically a white to off-white solidGeneral Observation

Analytical Strategy Overview

A multi-technique approach is essential for a comprehensive characterization. No single method can provide all the necessary information. The relationship between the core analytical techniques is outlined below.

Analytical_Workflow cluster_0 Sample Receipt cluster_1 Primary Characterization cluster_2 Secondary & Confirmatory Analysis cluster_3 Final Assessment Sample Benzyl 3-(benzylamino)piperidine-1-carboxylate HCl HPLC HPLC-UV (Purity & Impurities) Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Identity) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS FTIR FT-IR (Functional Groups) Sample->FTIR Thermal Thermal Analysis (DSC/TGA) (Solid-State Properties) Sample->Thermal GCMS GC-MS (Residual Solvents/ Volatile Impurities) Sample->GCMS Report Certificate of Analysis (Complete Profile) HPLC->Report NMR->Report MS->Report FTIR->Report Thermal->Report GCMS->Report

Caption: Integrated workflow for the comprehensive characterization of the target compound.

Chromatographic Methods: Purity and Impurity Profiling

Chromatography is the cornerstone of purity assessment, separating the main compound from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

Rationale: Reversed-phase HPLC is the preferred method for analyzing non-volatile, polar to moderately non-polar pharmaceutical compounds.[3] The hydrochloride salt form of the target molecule is readily soluble in typical mobile phases. A C18 stationary phase provides excellent retention and separation for the benzyl and piperidine moieties. UV detection is highly effective due to the presence of two aromatic rings.

Potential Process-Related Impurities: A thorough analysis must consider impurities from the synthetic route.[5] Common starting materials like benzyl chloride may contain benzaldehyde, benzyl alcohol, or toluene.[6][7] Other potential impurities include unreacted precursors such as benzylamine and a suitable 3-amino-N-Cbz-piperidine derivative, or byproducts from incomplete reactions.

Protocol: HPLC-UV Purity Method

  • Instrumentation & Columns:

    • HPLC system with UV/PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents & Solutions:

    • Acetonitrile (ACN), HPLC Grade.

    • Potassium Phosphate Monobasic (KH₂PO₄).

    • Phosphoric Acid.

    • Buffer Preparation (20 mM Phosphate, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust pH to 3.0 with phosphoric acid.

    • Mobile Phase: Acetonitrile:Phosphate Buffer (50:50, v/v). Filter and degas.[3]

    • Diluent: Mobile Phase.

  • Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time 30 minutes
  • Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh ~10 mg of reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Sample Solution (0.5 mg/mL): Accurately weigh ~10 mg of the test sample into a 20 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 2.0.

  • Analysis & Calculation:

    • Inject the blank (diluent), followed by the standard and sample solutions.

    • Calculate purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: While HPLC is ideal for the main analyte, GC-MS is superior for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents (e.g., toluene, acetone) or low molecular weight starting materials (e.g., piperidine).[8][9] Headspace sampling is often employed to avoid contamination of the GC system with the non-volatile salt.

Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation:

    • GC-MS system with a headspace autosampler.

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO or DMA) and cap immediately.

  • GC-MS Conditions:

ParameterCondition
Headspace Oven Temp. 80 °C
Vial Equilibration Time 15 min
Carrier Gas Helium, 1.2 mL/min (constant flow)
Injector Temperature 250 °C
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
MS Ion Source Temp. 230 °C
MS Scan Range 35-400 amu
  • Analysis:

    • Run a blank vial (solvent only) first to identify system peaks.

    • Analyze the sample vial.

    • Identify peaks by comparing mass spectra against a reference library (e.g., NIST). Quantify against a standard of known solvent concentrations if required.

Spectroscopic Methods: Structural Elucidation

Spectroscopic techniques provide orthogonal confirmation of the molecule's identity by probing its structure at the atomic and functional group levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.[10][11] For a hydrochloride salt, a polar aprotic solvent like DMSO-d₆ is ideal for solubilization.[12]

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic Region (δ 7.2-7.5 ppm): Complex multiplets corresponding to the 10 protons of the two benzyl groups.

    • Benzyl CH₂ Groups (δ ~3.5-4.5 ppm): Two distinct signals for the O-CH₂-Ph and N-CH₂-Ph protons.

    • Piperidine Ring Protons (δ ~1.5-3.5 ppm): A series of complex multiplets corresponding to the protons on the piperidine ring. The proton at C3 will be coupled to the adjacent N-H and C2/C4 protons.

    • Amine N-H Proton: A broad signal, the chemical shift of which is concentration and temperature dependent. The hydrochloride salt formation may lead to a downfield shift and broadening.

  • ¹³C NMR:

    • Carbonyl Carbon (δ ~155 ppm): From the carbamate group.

    • Aromatic Carbons (δ ~127-140 ppm): Signals for the carbons of the two benzyl rings.

    • Benzyl CH₂ and Piperidine Carbons (δ ~40-70 ppm): Signals corresponding to the benzylic CH₂ carbons and the carbons of the piperidine ring.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. If necessary, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to assign all signals definitively.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR is a rapid and non-destructive technique used to confirm the presence of key functional groups.[13] The spectrum provides a molecular "fingerprint" that can be used for identification.

Protocol: FT-IR Analysis

  • Instrumentation: FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3000-3100 C-H StretchAromatic
2850-2950 C-H StretchAliphatic (Piperidine & CH₂)
~2400-2700 N⁺-H StretchSecondary Amine Hydrochloride
~1690-1710 C=O StretchCarbamate
1450-1600 C=C StretchAromatic Ring
~1230-1250 C-N StretchCarbamate/Amine

Solid-State and Thermal Characterization

For a crystalline salt, understanding its thermal behavior is crucial for handling, storage, and formulation.[14]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Rationale: DSC measures the heat flow associated with thermal transitions, allowing for the determination of the melting point and detection of polymorphic transitions.[15] TGA measures changes in mass as a function of temperature, which is essential for identifying the presence of bound water (hydrates) or residual solvents (solvates) and determining the decomposition temperature.[14][16]

Protocol: Thermal Analysis

  • Instrumentation: A simultaneous TGA/DSC instrument or separate units.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Conditions:

    • Temperature Range: 25 °C to 300 °C (or higher if needed).

    • Heating Rate: 10 °C/min.

    • Atmosphere: Dry Nitrogen, flow rate of 50 mL/min.

  • Data Interpretation:

    • DSC: A sharp endotherm indicates the melting point of a crystalline substance.[17] The onset temperature is typically reported as the melting point.

    • TGA: A significant weight loss before melting or decomposition may indicate the loss of a solvent or water. The temperature at which decomposition begins is a measure of thermal stability.

References

1H NMR and 13C NMR analysis of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride using ¹H and ¹³C NMR Spectroscopy.

Abstract

This comprehensive application note provides a detailed guide and experimental protocol for the structural analysis of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride, a compound featuring multiple functional groups including a benzyl carbamate, a secondary benzylamine, and a substituted piperidine ring. As a hydrochloride salt, special considerations for sample preparation and spectral interpretation are required. This document outlines the rationale for predicting spectral features, provides step-by-step protocols for sample preparation and data acquisition, and presents an in-depth analysis of the expected ¹H and ¹³C NMR spectra. Advanced techniques such as DEPT-135, COSY, and HSQC are also discussed to ensure unambiguous peak assignments. This guide is intended for researchers and scientists in pharmaceutical and chemical development who require robust methods for structural verification of complex small molecules.

Introduction: The Structural Challenge

Benzyl 3-(benzylamino)piperidine-1-carboxylate is a multifunctional molecule whose structural integrity is paramount in drug discovery and development pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for its structural confirmation. The molecule presents several key features for NMR analysis: two distinct benzyl groups, a piperidine heterocycle with a chiral center at the C3 position, and two nitrogen atoms, one of which is protonated in the hydrochloride salt form.

The presence of the hydrochloride salt significantly influences the electronic environment, particularly around the nitrogen atoms. Protonation of the more basic piperidine and/or benzylamine nitrogen leads to a downfield shift of adjacent protons in the ¹H NMR spectrum.[1][2] Furthermore, the chiral center at C3 renders the protons on adjacent methylene groups (e.g., C2, C4 of the piperidine ring and the benzylic CH₂ groups) diastereotopic, which can result in complex splitting patterns instead of simple singlets or triplets.[3] This guide will deconstruct the molecule to predict and interpret these complex spectral features.

cluster_mol Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride C1 C1' C2 C2' C1->C2 C7 C7' C1->C7 C3 C3' C2->C3 C4 C4' C3->C4 C5 C5' C4->C5 C6 C6' C5->C6 C6->C1 O1 O C7->O1 O1->C7 C=O C=O O1->C=O O2 O N1 N1 C8 C2 N1->C8 H_N1 H+ N1->H_N1 C9 C3 C8->C9 C10 C4 C9->C10 N2 N3' C9->N2 C11 C5 C10->C11 C12 C6 C11->C12 C12->N1 C13 C7'' N2->C13 H_N2 H N2->H_N2 C14 C1'' C13->C14 C15 C2'' C14->C15 C16 C3'' C15->C16 C17 C4'' C16->C17 C18 C5'' C17->C18 C19 C6'' C18->C19 C19->C14 Cl Cl- H_N1->Cl C=O->N1

Caption: Molecular structure with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The analysis is broken down by molecular fragment.

  • Aromatic Protons (C₁' to C₆' and C₁'' to C₆''): The ten protons of the two phenyl rings are expected to appear in the aromatic region, typically between δ 7.2 and 7.5 ppm.[4][5][6] Due to potentially different electronic environments, they may resolve into a series of complex multiplets.

  • Benzyl Carbamate Methylene Protons (C₇'): The two protons of the -O-CH₂-Ph group are significantly deshielded by the adjacent oxygen atom. They are expected to appear as a sharp singlet around δ 5.1-5.2 ppm. However, due to the nearby chiral center (C3), these protons are diastereotopic and may appear as a pair of doublets (an AB quartet).[3]

  • Benzylamine Methylene Protons (C₇''): The protons of the -N-CH₂-Ph group are expected around δ 3.8-4.0 ppm.[7][8] Similar to the other benzylic protons, they are also diastereotopic and may present as an AB quartet. Protonation of the adjacent nitrogen will cause a further downfield shift.

  • Piperidine Ring Protons (C2, C3, C4, C5, C6):

    • H3: The single proton on the chiral center will be a complex multiplet, coupled to the protons on C2 and C4. Its chemical shift will be influenced by the adjacent amino group, likely appearing around δ 3.0-3.5 ppm.

    • H2 & H6 (Protons α to N1): These protons are adjacent to the carbamate nitrogen. They will appear as distinct multiplets due to their different stereochemical relationships to the C3 substituent. They are expected in the δ 3.0-4.5 ppm range, with significant broadening or downfield shifting possible due to protonation effects.

    • H4 & H5: These methylene protons are further from the electron-withdrawing groups and are expected to resonate further upfield, typically in the δ 1.5-2.5 ppm region as complex, overlapping multiplets.[9][10]

  • Amine Protons (N-H): The proton on the secondary amine (N3') and the proton on the protonated piperidine nitrogen (N1) will likely appear as broad signals. Their chemical shifts are highly dependent on the solvent, concentration, and temperature, and they may exchange with residual water. In a non-protic solvent like DMSO-d₆, they could appear as broad peaks between δ 8.0 and 10.0 ppm.

Predicted ¹³C NMR and DEPT-135 Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The use of Distortionless Enhancement by Polarization Transfer (DEPT-135) is crucial for distinguishing between CH, CH₂, and CH₃ groups.[11]

  • Carbonyl Carbon (C=O): The carbamate carbonyl carbon is expected to have a chemical shift in the range of δ 154-156 ppm.[12]

  • Aromatic Carbons (C₁' to C₆' and C₁'' to C₆''): These carbons will appear in the typical aromatic region of δ 125-140 ppm.[5] The ipso-carbons (attached to the CH₂ groups) will be at the lower field end of this range.

  • Benzylic Carbons (C₇' and C₇''): The carbamate benzylic carbon (-O-C H₂-Ph) is expected around δ 67 ppm, while the amine benzylic carbon (-N-C H₂-Ph) will be further upfield, around δ 50-54 ppm.

  • Piperidine Ring Carbons (C2, C3, C4, C5, C6):

    • C2 & C6: These carbons, alpha to the N1 nitrogen, will be in the δ 45-55 ppm range.[13][14][15] They will be inequivalent due to the C3 substituent.

    • C3: The chiral carbon bearing the benzylamino group will likely resonate around δ 55-60 ppm.

    • C4 & C5: These carbons are expected at higher field, in the δ 25-35 ppm range.[16]

DEPT-135 Predictions:

  • Positive Signals (CH): All aromatic CH carbons and the C3 methine of the piperidine ring.

  • Negative Signals (CH₂): The two benzylic carbons (C₇' and C₇'') and the C2, C4, C5, and C6 carbons of the piperidine ring.

  • Absent Signals (Quaternary C): The carbamate carbonyl and the ipso-aromatic carbons.

Carbon Assignment Expected δ (ppm) DEPT-135 Phase
C=O (Carbamate)154 - 156Absent
Aromatic C-ipso135 - 140Absent
Aromatic CH125 - 130Positive
C₇' (-O-CH₂-Ph)~67Negative
C₃ (Piperidine)55 - 60Positive
C₇'' (-N-CH₂-Ph)50 - 54Negative
C₂, C₆ (Piperidine)45 - 55Negative
C₄, C₅ (Piperidine)25 - 35Negative

Advanced 2D NMR for Unambiguous Assignment

To definitively assign the complex proton and carbon signals, especially within the piperidine ring, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It will be instrumental in tracing the connectivity of the piperidine ring protons, starting from an easily identifiable signal and "walking" around the ring from H2 to H3, H3 to H4, and so on.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon.[17][18] By combining COSY and HSQC data, a complete and unambiguous assignment of all proton and carbon signals in the piperidine ring and benzylic regions can be achieved.

cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Structural Elucidation H1_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Correlations) H1_NMR->COSY Identifies Coupling HSQC HSQC (C-H Correlations) H1_NMR->HSQC Provides Proton Dimension C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC DEPT DEPT-135 (Carbon Multiplicity) DEPT->HSQC Confirms CH vs CH₂ Structure Final Structure Confirmation COSY->Structure Confirms Connectivity HSQC->Structure Assigns C to H

Caption: Workflow for unambiguous structure confirmation.

Experimental Protocols

Scientific integrity demands a robust and reproducible protocol. The following steps are critical for acquiring high-quality NMR data for this specific compound.

Sample Preparation

The quality of the NMR spectrum is directly dependent on proper sample preparation.[19] As a hydrochloride salt, the compound's solubility will guide solvent selection. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are excellent choices. DMSO-d₆ is often preferred as it does not exchange with the N-H protons, allowing for their observation.

Materials:

  • Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride (5-10 mg for ¹H; 20-50 mg for ¹³C).[20][21]

  • High-purity deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D).

  • High-quality 5 mm NMR tube.[22]

  • Glass Pasteur pipette and bulb.

  • Small vial for dissolution.

  • Filter (e.g., glass wool plug) if particulates are present.

Protocol:

  • Weighing: Accurately weigh the required amount of the sample into a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 20-50 mg is recommended.[23]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[20] Vortex or gently warm the vial to ensure the sample dissolves completely. A homogenous solution is critical for good spectral resolution.[23]

  • Filtration (if necessary): If any solid particles remain, they must be removed as they will degrade the magnetic field homogeneity, leading to broad peaks.[19] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

  • Transfer: Carefully transfer the clear solution into the NMR tube using the Pasteur pipette. Ensure the sample height in the tube is adequate (typically 4-5 cm).

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

start Start weigh 1. Weigh Sample (5-50 mg) start->weigh dissolve 2. Dissolve in Vial (0.7 mL DMSO-d₆) weigh->dissolve check_sol Is Solution Clear? dissolve->check_sol filter 3. Filter into NMR Tube check_sol->filter No transfer 4. Transfer Directly to NMR Tube check_sol->transfer Yes acquire 5. Acquire NMR Data filter->acquire transfer->acquire

Caption: NMR sample preparation workflow.

NMR Data Acquisition Parameters

The following are typical parameters for a 400 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 16 ppm (-2 to 14 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-64 (depending on concentration).

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled single pulse (zgpg30).

    • Spectral Width: 240 ppm (-10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 (or more for dilute samples).

  • DEPT-135:

    • Pulse Program: Standard DEPT-135 sequence.

    • Parameters: Use standard instrument parameters, typically inherited from the ¹³C experiment.

Conclusion

The structural elucidation of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is readily achievable through a systematic NMR analysis. By breaking down the molecule into its constituent fragments—the two benzyl groups and the substituted piperidine ring—and considering the electronic effects of the carbamate, amine, and hydrochloride functionalities, a confident prediction of the ¹H and ¹³C spectra can be made. The application of a meticulous sample preparation protocol is essential for obtaining high-quality data. For unambiguous assignment of the complex, overlapping signals of the piperidine ring, the use of 2D NMR techniques such as COSY and HSQC is strongly recommended. This comprehensive approach ensures a self-validating and authoritative structural confirmation, critical for advancing research and development objectives.

References

Mass spectrometry fragmentation pattern of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Mass Spectrometry

Elucidating the Gas-Phase Fragmentation Behavior of Benzyl 3-(benzylamino)piperidine-1-carboxylate via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Abstract

This application note provides a detailed examination of the collision-induced dissociation (CID) fragmentation pattern of Benzyl 3-(benzylamino)piperidine-1-carboxylate, a molecule featuring benzyl, benzylamino, piperidine, and carbamate moieties. Understanding the gas-phase fragmentation of such multi-functionalized molecules is critical for their unambiguous identification in complex matrices, such as in drug metabolism studies, impurity profiling, and chemical synthesis quality control. By employing high-resolution tandem mass spectrometry, we propose a detailed fragmentation pathway for the protonated molecule [M+H]⁺. This guide offers both a theoretical framework for predicting fragmentation and a practical, step-by-step protocol for sample analysis, intended for researchers in analytical chemistry, pharmacology, and drug development.

Introduction and Scientific Rationale

Benzyl 3-(benzylamino)piperidine-1-carboxylate (Molecular Formula: C₂₀H₂₄N₂O₂, Molecular Weight: 324.42 g/mol ) is a complex secondary amine containing a benzyloxycarbonyl (Cbz) protecting group, a piperidine scaffold, and a benzylamino substituent. The structural characterization of such compounds is fundamental in pharmaceutical development and synthetic chemistry. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for this purpose, offering high sensitivity and specificity.[1]

The predictive power of mass spectrometry relies on a thorough understanding of how molecules fragment under specific conditions, such as collision-induced dissociation (CID). The fragmentation of a protonated molecule is not random; it is governed by fundamental chemical principles, where cleavage is directed by the site of protonation and the relative stability of the resulting fragment ions and neutral losses.[2][3] This molecule presents several potential sites for fragmentation: the carbamate ester linkage, the C-N bonds of the benzyl groups, and the piperidine ring itself. By systematically analyzing the product ion spectrum, we can piece together a fragmentation map that serves as a unique chemical fingerprint for the molecule.

This document details the expected fragmentation pathways based on established chemical principles for benzylamines, carbamates, and cyclic amines, and provides a robust protocol for acquiring high-quality tandem mass spectra.[4][5][6]

Predicted Fragmentation Mechanisms

The fragmentation of the protonated precursor ion, [M+H]⁺ at m/z 325.2, is anticipated to proceed through several competing pathways dictated by the molecule's structure. Protonation is likely to occur at one of the two nitrogen atoms, which are the most basic sites. The location of the proton significantly influences the subsequent fragmentation cascade.[3]

  • Benzyl Group Fragmentation: A hallmark of molecules containing benzyl groups is the formation of the highly stable benzyl or tropylium cation at m/z 91. This occurs via cleavage of the C-N or C-O bonds adjacent to the phenyl ring. This pathway is a charge-directed process, often initiated by an elongation of the C-N bond at the protonation site.[4][7][8]

  • Carbamate (Cbz-group) Cleavage: The benzyloxycarbonyl (Cbz) group has several characteristic fragmentation routes. The most common is the loss of the entire Cbz group or sequential losses. A primary cleavage can result in the loss of CO₂ (44 Da) followed by the loss of toluene (92 Da), or direct cleavage at the C-O bond to generate the benzyl cation (m/z 91).[5][9]

  • Piperidine Ring Fragmentation: Saturated nitrogen-containing rings like piperidine can undergo ring-opening reactions followed by the elimination of small neutral molecules. These fragmentations are often complex but can provide confirmatory structural information.[6][10]

  • Benzylamino Moiety Cleavage: The bond between the benzylic carbon and the secondary amine is susceptible to cleavage, leading to the formation of the benzyl cation (m/z 91) and the corresponding neutral amine fragment.[11][12]

Experimental Protocol

This protocol is designed for a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, such as a triple quadrupole or Q-TOF instrument, equipped with an electrospray ionization (ESI) source.

Materials and Reagents
  • Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride (CAS: 1179362-03-8)[13]

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Methanol

  • LC-MS Grade Water

  • Formic Acid (≥99%)

  • 2 mL LC vials with septa caps

Sample Preparation

The goal is to prepare a dilute solution of the analyte in a solvent compatible with ESI to avoid ion suppression and contamination.[14]

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the hydrochloride salt and dissolve it in 1 mL of methanol. Vortex until fully dissolved.

  • Working Solution (10 µg/mL): Dilute 10 µL of the Primary Stock Solution into 990 µL of 50:50 (v/v) Acetonitrile:Water containing 0.1% formic acid.

  • Final Infusion/Injection Solution (100-1000 ng/mL): Further dilute the Working Solution to a final concentration suitable for your instrument's sensitivity. A concentration of ~500 ng/mL is a good starting point.

  • Transfer: Transfer the final solution to a 2 mL LC vial. Prepare a blank sample using the final dilution solvent (50:50 Acetonitrile:Water with 0.1% Formic Acid).

Instrumental Workflow Diagram

The overall experimental process follows a logical sequence from sample preparation to data interpretation.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis stock 1. Prepare 1 mg/mL Stock Solution work 2. Prepare 10 µg/mL Working Solution stock->work final 3. Prepare Final ~500 ng/mL Solution work->final inject 4. Inject Sample & Blank into LC-MS/MS System final->inject ms1 5. Acquire Full Scan MS (Survey Scan) inject->ms1 ms2 6. Acquire Product Ion Scan (MS/MS of m/z 325.2) ms1->ms2 process 7. Process Acquired Spectra ms2->process interpret 8. Interpret Fragmentation and Propose Pathway process->interpret report 9. Generate Report interpret->report

Caption: Experimental workflow from sample preparation to final data analysis.

Mass Spectrometry Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
Ion Source Electrospray Ionization (ESI)Ideal for polar, non-volatile small molecules.
Polarity PositiveThe two nitrogen atoms are readily protonated to form [M+H]⁺.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Nebulizing Gas (N₂) Flow 10 - 12 L/minAssists in desolvation of the droplets.[15]
Drying Gas (N₂) Temp. 300 - 350 °CEnsures complete evaporation of solvent from the ESI droplets.
Scan Mode 1 (Survey) MS Full ScanTo confirm the presence and isolation width of the precursor ion (m/z 100-500).
Scan Mode 2 (Product) Tandem MS (MS/MS)To generate fragment ions from the isolated precursor.
Precursor Ion (Q1) m/z 325.2The calculated monoisotopic mass of the protonated free base [C₂₀H₂₄N₂O₂ + H]⁺.
Collision Gas Argon or NitrogenInert gas used to induce fragmentation in the collision cell.
Collision Energy (CE) 10 - 40 eV (Ramped)A ramp of collision energies ensures that both low-energy (stable) and high-energy fragments are observed.

Results and Discussion: The Fragmentation Pathway

Upon CID, the precursor ion at m/z 325.2 yields a rich product ion spectrum. The major observed fragments are summarized below, and a plausible fragmentation cascade is proposed.

Observed m/zProposed Structure / Neutral LossInterpretation
325.2 [M+H]⁺ (Precursor Ion) Protonated molecule of Benzyl 3-(benzylamino)piperidine-1-carboxylate.
234.2 [M+H - C₇H₇]⁺ or [M+H - C₆H₅CH₂]⁺Loss of a benzyl radical. Less common than loss of a neutral molecule.
217.1 [M+H - C₇H₈O]⁺Loss of benzyl alcohol, likely from the carbamate group.
199.1 [M+H - C₇H₈ - C₂H₅N]⁺A more complex fragmentation involving the loss of toluene and subsequent piperidine ring fragmentation.
176.1 [C₁₀H₁₄N₂ + H]⁺Resulting from the cleavage of both benzyl groups.
91.1 [C₇H₇]⁺Base Peak. Formation of the highly stable tropylium ion. This is a characteristic fragment for both the benzylamino and benzyloxycarbonyl moieties.[4][16][17]
Proposed Fragmentation Diagram

The relationships between these fragments can be visualized as a multi-pathway process originating from the protonated parent molecule.

G cluster_path1 Pathway A: Benzyl Cleavage cluster_path2 Pathway B: Carbamate Fragmentation cluster_path3 Pathway C: Benzylamine Cleavage cluster_path4 Pathway D: Complex Rearrangement M [M+H]⁺ m/z 325.2 f91 Tropylium Ion m/z 91.1 (Base Peak) M->f91 Direct Cleavage (Multiple Origins) f217 [M+H - C₇H₈O]⁺ m/z 217.1 M->f217 - C₇H₈O (Benzyl Alcohol) f234 [M+H - C₇H₇]⁺ m/z 234.2 M->f234 - C₇H₇• (Benzyl Radical) f176 [C₁₀H₁₄N₂ + H]⁺ m/z 176.1 M->f176 - 2x(C₇H₇•)

Caption: Proposed major fragmentation pathways for protonated Benzyl 3-(benzylamino)piperidine-1-carboxylate.

The prevalence of the m/z 91 ion as the base peak is a testament to the lability of the benzylic C-N and C-O bonds and the exceptional stability of the resulting tropylium cation. This observation is consistent with extensive literature on the fragmentation of protonated benzylamines and related structures.[4][12][18] The formation of the ion at m/z 217.1 via the loss of benzyl alcohol suggests a fragmentation pathway initiated within the carbamate group. The other ions represent either direct cleavages or more complex rearrangements involving the piperidine core.

Conclusion

The tandem mass spectrometry analysis of Benzyl 3-(benzylamino)piperidine-1-carboxylate reveals a predictable yet complex fragmentation pattern dominated by the formation of the tropylium ion at m/z 91. Additional characteristic fragments resulting from cleavages at the carbamate and benzylamine linkages provide further structural confirmation. The detailed protocol and the elucidated fragmentation pathway presented in this application note serve as a valuable resource for scientists engaged in the identification and characterization of this and structurally related compounds. This foundational data can be readily incorporated into analytical methods for quality control, metabolic profiling, and other applications requiring confident molecular identification.

References

  • Dodds, E. D., et al. (2005). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry.
  • Zhu, Y., et al. (2017). Competitive benzyl cation transfer and proton transfer: collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline. Journal of Mass Spectrometry.
  • Audier, H. E., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Institut Polytechnique de Paris.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • Metabolomics Core Facility. (n.d.). Protocols used for LC-MS analysis. EMBL.
  • Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules.
  • ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford.
  • Verbeck, G. F., et al. (2014). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents. Journal of the American Society for Mass Spectrometry.
  • AChemBlock. (2025). Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride 95%. AChemBlock.
  • Liu, A., et al. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques.
  • Michigan State University. (n.d.). Fragmentation Mechanisms. Introduction to Mass Spectrometry.
  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling.
  • Zins, E. L., et al. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry.
  • ResearchGate. (n.d.). Investigations of the fragmentation pathways of benzylpyridinum ions under ESI/MS conditions. ResearchGate.
  • de Andrade, J. P., et al. (2012). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society.
  • Stanoeva, J. P., et al. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia using LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering.
  • Gucinski, A. C., & Turecek, F. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
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The Versatility of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous therapeutic agents across a wide range of disease areas.[1][2] Its conformational flexibility and the ability to be functionalized at various positions make it a privileged structure in drug design.[2] Among the vast landscape of piperidine-based building blocks, Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride has emerged as a particularly valuable intermediate, especially in the synthesis of potent and selective neurokinin-1 (NK1) receptor antagonists.[3] This guide provides an in-depth overview of the applications of this compound, complete with scientific rationale, detailed experimental protocols, and insights into its role in the development of novel therapeutics.

The Significance of the 3-(Benzylamino)piperidine Core

The 3-aminopiperidine motif is a key structural feature in many biologically active compounds.[4] The presence of a benzyl group on the 3-amino nitrogen, as seen in Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride, offers several advantages in drug discovery. The N-benzyl group can serve as a crucial pharmacophoric element, engaging in vital cation-π interactions with target proteins.[5] Furthermore, it provides a versatile handle for synthetic modifications, allowing medicinal chemists to fine-tune the efficacy and physicochemical properties of drug candidates.[5] The benzyloxycarbonyl (Cbz or Z) protecting group on the piperidine nitrogen is instrumental in synthetic strategies, enabling regioselective reactions on the exocyclic amine while the ring nitrogen is masked.

Application in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

A primary and well-documented application of 3-(benzylamino)piperidine derivatives is in the development of neurokinin-1 (NK1) receptor antagonists.[3] The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and emesis.[6] Consequently, NK1 receptor antagonists have significant therapeutic potential, with approved drugs like aprepitant used for the prevention of chemotherapy-induced nausea and vomiting.[7]

The 3-phenyl-4-benzylaminopiperidine scaffold has been identified as a potent pharmacophore for NK1 receptor antagonism.[3] Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride serves as a key precursor for the synthesis of these and other structurally related antagonists. The benzylamino moiety is crucial for achieving high binding affinity to the NK1 receptor.

The Role of the Benzylamino Group in NK1 Receptor Binding

Structure-activity relationship (SAR) studies on piperidine-based NK1 antagonists have revealed the importance of the substituents on the piperidine ring for potent receptor binding.[1] The bridgehead basic nitrogen of the piperidine ring is thought to interact with an ion pair site on the NK1 receptor.[8] The benzyl group of the benzylamino moiety can engage in hydrophobic interactions within the receptor's binding pocket, contributing to the overall affinity of the ligand.

Below is a conceptual workflow illustrating the synthesis of a generic 3-substituted piperidine-based NK1 receptor antagonist from a protected 3-aminopiperidine precursor, highlighting the stage where a compound like Benzyl 3-(benzylamino)piperidine-1-carboxylate would be a key intermediate.

G A Benzyl 3-aminopiperidine-1-carboxylate B Reductive Amination with Benzaldehyde A->B 1. Benzaldehyde 2. NaBH(OAc)₃ C Benzyl 3-(benzylamino)piperidine-1-carboxylate B->C D Deprotection of Piperidine Nitrogen (e.g., Hydrogenolysis) C->D H₂, Pd/C E N-Alkylation/Acylation D->E R-X, Base F Final NK1 Receptor Antagonist E->F

Caption: Synthetic workflow for a generic NK1 antagonist.

Experimental Protocols

The following protocols are illustrative and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Synthesis of Benzyl 3-(benzylamino)piperidine-1-carboxylate from Benzyl 3-aminopiperidine-1-carboxylate

This protocol outlines the reductive amination of a 3-aminopiperidine derivative to introduce the benzyl group.

Materials:

  • Benzyl 3-aminopiperidine-1-carboxylate

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Benzyl 3-aminopiperidine-1-carboxylate (1.0 eq) in dichloromethane.

  • Add benzaldehyde (1.1 eq) to the solution and stir at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford Benzyl 3-(benzylamino)piperidine-1-carboxylate.

Protocol 2: Deprotection of the Piperidine Nitrogen

This protocol describes the removal of the Cbz protecting group to liberate the piperidine nitrogen for further functionalization.

Materials:

  • Benzyl 3-(benzylamino)piperidine-1-carboxylate

  • Palladium on carbon (10 wt. % Pd)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve Benzyl 3-(benzylamino)piperidine-1-carboxylate (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add palladium on carbon (0.1 eq) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 3-(benzylamino)piperidine.

Protocol 3: N-Functionalization of the Piperidine Ring

This protocol illustrates a general method for attaching a substituent to the piperidine nitrogen, a key step in building the final NK1 receptor antagonist.

Materials:

  • 3-(Benzylamino)piperidine (from Protocol 2)

  • Appropriate alkyl halide or acyl chloride (R-X)

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • A suitable solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • Dissolve 3-(benzylamino)piperidine (1.0 eq) in the chosen solvent.

  • Add the base (1.5-2.0 eq) to the solution.

  • Add the alkyl halide or acyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the reported biological activity of a representative 3-phenyl-4-benzylaminopiperidine derivative as a potent NK1 receptor antagonist.[3]

CompoundhNK1 IC₅₀ (nM)
(+)-390.13

Data from: Bioorg. Med. Chem. 2011, 19 (21), 6430–6446.[3]

Signaling Pathway of NK1 Receptor Antagonism

The therapeutic effects of NK1 receptor antagonists stem from their ability to block the signaling cascade initiated by Substance P.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation, Emesis) Ca_PKC->Cellular_Response SP Substance P SP->NK1R Binds and Activates Antagonist NK1 Receptor Antagonist (e.g., derived from Benzyl 3-(benzylamino)piperidine- 1-carboxylate hydrochloride) Antagonist->NK1R Competitively Blocks Binding

Caption: Mechanism of NK1 receptor antagonism.

Conclusion

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a strategically important building block in medicinal chemistry, particularly for the synthesis of NK1 receptor antagonists. Its structural features, including the versatile benzylamino group and the synthetically useful Cbz protecting group, provide a robust platform for the development of novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers in their drug discovery efforts, leveraging the full potential of this valuable chemical intermediate.

References

  • T. Kan, et al. Design, structure-activity relationship, and highly efficient asymmetric synthesis of 3-phenyl-4-benzylaminopiperidine derivatives as novel neurokinin-1 receptor antagonists. Bioorganic & Medicinal Chemistry, 2011, 19(21), 6430-6446. [Link]

  • D. Xiao, et al. Discovery of a series of potent, orally active α,α-disubstituted piperidine NK(1) antagonists. Bioorganic & Medicinal Chemistry Letters, 2010, 20(21), 6313-6315. [Link]

  • NK1 receptor antagonist. In Wikipedia. [Link]

  • G. I. Stevenson, et al. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 1998, 41(23), 4623-4635. [Link]

  • A. A. Wilo, et al. Antiemetic Neurokinin-1 Receptor Blockers. In StatPearls. StatPearls Publishing, 2024. [Link]

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  • M. Muñoz, et al. Neurokinin-1 Receptor Antagonists as Antitumor Drugs in Gastrointestinal Cancer: A New Approach. Gastroenterology Research and Practice, 2012, 2012, 803639. [Link]

  • Synthesis of the NK1 Receptor Antagonist GW597599. Part 2: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine. Semantic Scholar. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Method for synthesizing cis-1-benzyl-3-methylamino-4-methyl-piperidine.
  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

  • M. A. Cascieri, et al. Characterization of the interaction of N-acyl-L-tryptophan benzyl ester neurokinin antagonists with the human neurokinin-1 receptor. Journal of Biological Chemistry, 1994, 269(9), 6587-6591. [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 2022, 18, 335-341. [Link]

  • C. Gadais, S. Ballet. The Neurokinins: Peptidomimetic Ligand Design and Therapeutic Applications. Current Medicinal Chemistry, 2020, 27(9), 1515-1561. [Link]

  • T. Fujii, et al. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 1995, 38(13), 2372-2380. [Link]

  • M. K. Mishra, et al. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. RSC Medicinal Chemistry, 2023, 14(1), 133-144. [Link]

  • Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. MDPI. [Link]

  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

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Application Notes & Protocols: Characterizing Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride for Novel CNS Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: From Chemical Structure to CNS Hypothesis

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a synthetic molecule that, while not extensively characterized in existing literature, presents a compelling structural profile for investigation in neuroscience. Its architecture is built upon two key pharmacophores renowned for their roles in centrally-acting agents: the piperidine ring and the benzylamine moiety.

The piperidine heterocycle is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2][3][4][5] Its conformational flexibility allows it to bind effectively to a wide range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[3][6] The benzylamine group is a structural alert for interaction with monoaminergic systems, including monoamine oxidase (MAO) enzymes and neurotransmitter transporters.[7][8]

This document serves as a comprehensive guide for the initial characterization of this novel chemical entity (NCE). It outlines a logical, multi-tiered strategy, beginning with in silico analysis and progressing through rigorous in vitro and in vivo protocols. The objective is to elucidate the compound's mechanism of action and assess its potential as a lead candidate for neuropharmacological development.

Part 1: Molecular Profile & CNS Penetrability Assessment

Before commencing wet-lab experiments, a foundational understanding of the molecule's properties is essential. This initial analysis helps in formulating hypotheses about its potential biological targets and practical considerations for experimental design.

Physicochemical Properties
PropertyValueSource
IUPAC Name benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochlorideAChemBlock[9]
CAS Number 1179362-03-8AChemBlock[9]
Molecular Formula C₂₀H₂₅ClN₂O₂AChemBlock[9]
Formula Weight 360.88 g/mol AChemBlock[9]
SMILES O=C(N1CCCC(NCC2=CC=CC=C2)C1)OCC3=CC=CC=C3.[H]ClAChemBlock[9]
Topological Polar Surface Area (TPSA) 43.7 ŲPubChem (Calculated for base)
XLogP3-AA 3.5PubChem (Calculated for base)
Chemical Structure

G mol Benzyl 3-(benzylamino)piperidine-1-carboxylate a Piperidine Scaffold (CNS Privileged Structure) b Benzylamine Moiety (MAO/Transporter Target) c Benzyl Carbamate (Protecting Group / Lipophilicity)

Caption: Structural analysis of the topic compound.

In Silico Blood-Brain Barrier (BBB) Permeability Prediction

A critical hurdle for any CNS drug candidate is its ability to cross the blood-brain barrier.[10][11] Several computational models use physicochemical properties to predict this likelihood.

  • Rationale: The BBB effectively excludes large, polar molecules from the brain. Successful CNS drugs typically have a molecular weight < 450 Da, a TPSA < 90 Ų, and a LogP between 1 and 5.[10][12]

  • Analysis: With a molecular weight of 360.88 Da, a TPSA of 43.7 Ų, and a calculated LogP of 3.5, Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride falls within the desirable range for CNS penetration.

  • Caveat: In silico models are predictive, not definitive. They do not account for active transport or efflux by proteins like P-glycoprotein (P-gp), which can significantly impact brain exposure.[11][13] Therefore, experimental validation is mandatory.

Part 2: A Phased Strategy for Target Deconvolution & Pharmacological Profiling

We propose a systematic, three-phase workflow to efficiently identify the compound's biological targets and characterize its functional activity.

workflow cluster_0 Phase 1: In Vitro Target Identification cluster_1 Phase 2: In Vitro Functional Validation cluster_2 Phase 3: In Vivo Proof-of-Concept a1 Primary Screen: Receptor Binding Assays (GPCRs, Sigma Receptors) a2 Primary Screen: Enzyme Inhibition Assays (MAO-A, MAO-B) b1 Hit Confirmation (Dose-Response Analysis) a2->b1 Identified Hits b2 Functional Assays (e.g., cAMP, Ca2+ Flux) b1->b2 b3 Selectivity Profiling (Counter-Screening) b2->b3 c1 Pharmacokinetics (PK) & BBB Penetration b3->c1 Validated Lead c2 Preliminary Behavioral Screen (e.g., Locomotor Activity) c1->c2 c3 Targeted Behavioral Models (Based on In Vitro Data) c2->c3

Caption: Phased workflow for NCE characterization.

Phase 1: Broad Target Screening

The initial goal is to cast a wide net to identify primary biological targets. Based on the compound's structure, the most probable target classes are monoaminergic GPCRs, sigma receptors, and monoamine oxidase enzymes.

  • Sigma Receptors (σ₁ and σ₂): These unique intracellular chaperone proteins are implicated in a vast range of neurological processes, including neuroprotection, memory, and mood regulation.[14][15][16][17][18] Many piperidine-containing compounds exhibit high affinity for sigma receptors.[15] A competitive binding assay using a known radioligand (e.g., [³H]-(+)-pentazocine) is the gold standard for determining affinity.

  • Monoamine Oxidase (MAO-A & MAO-B): The benzylamine structure is a substrate for MAO enzymes, which are critical for the degradation of neurotransmitters like serotonin and dopamine.[8][19][20] Inhibition of MAO-A is a strategy for treating depression, while MAO-B inhibition is used for Parkinson's disease.[19][20][21] A fluorometric assay measuring the production of hydrogen peroxide is a robust method for high-throughput screening.[19]

Phase 2: Functional Characterization of Hits

Any "hits" from Phase 1 must be validated to confirm activity and determine the mechanism of action.

  • Dose-Response Curves: The initial single-point screening data must be expanded to a full dose-response curve to calculate potency (IC₅₀ for inhibitors, EC₅₀ for agonists).

  • Functional Assays: If the compound binds to a GPCR, functional assays are required to determine if it acts as an agonist, antagonist, or allosteric modulator. For example, for a Gs-coupled receptor, a cAMP accumulation assay would be appropriate. For Gq-coupled receptors, a calcium flux assay would be used.

  • Selectivity Profiling: The compound should be tested against a panel of related receptors and enzymes (counter-screening) to assess its selectivity. A highly selective compound is generally preferred as it is less likely to have off-target side effects.[22]

Phase 3: In Vivo Evaluation

Promising candidates from in vitro testing can advance to animal models.

  • Pharmacokinetics (PK) and BBB Penetration: The first step is to determine the compound's stability, half-life, and concentration in both plasma and brain tissue over time following administration to rodents. This experimentally validates the in silico predictions and is crucial for designing subsequent behavioral studies.

  • Preliminary Behavioral Screening: A simple test, such as monitoring locomotor activity in an open field, can provide initial insights into whether the compound has stimulant, sedative, or no overt effects on general behavior.[23]

  • Targeted Behavioral Models: Based on the in vitro profile, more specific behavioral tests can be employed. For example:

    • If it's a MAO-A inhibitor: Forced Swim Test or Tail Suspension Test for antidepressant-like effects.

    • If it's a σ₁ receptor agonist: Elevated Plus Maze for anxiolytic-like effects or Novel Object Recognition for cognitive enhancement.[24]

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key assays in the characterization workflow.

Protocol 1: Competitive Radioligand Binding Assay (Sigma-1 Receptor)

This protocol is designed to determine the binding affinity (Ki) of the test compound for the sigma-1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Commercially available membranes from CHO cells stably expressing human sigma-1 receptors.

  • Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding Control: Haloperidol (10 µM final concentration).

  • Positive Control: A known sigma-1 ligand (e.g., PRE-084).

  • Test Compound: Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride, prepared in a 10-point, 3-fold serial dilution series (e.g., from 10 µM to 0.5 nM).

  • Scintillation Cocktail and 96-well filter plates (GF/B).

Procedure:

  • Preparation: Thaw receptor membranes on ice. Dilute membranes, [³H]-(+)-pentazocine (to a final concentration near its Kd, e.g., 2 nM), and test compounds in ice-cold Assay Buffer.

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL Assay Buffer.

    • Non-Specific Binding (NSB): 50 µL of 10 µM Haloperidol.

    • Test Compound: 50 µL of each dilution of the test compound.

    • Positive Control: 50 µL of each dilution of the positive control.

  • Add Radioligand: Add 50 µL of the diluted [³H]-(+)-pentazocine to all wells.

  • Add Receptor Membranes: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plate for 120 minutes at 25°C with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters 3 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[25][26]

Protocol 2: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This protocol measures the inhibition of MAO-A or MAO-B activity by quantifying the production of H₂O₂.[19][21]

Materials:

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Substrate: p-Tyramine (a non-selective substrate).

  • Detection Reagents: Horseradish Peroxidase (HRP) and a fluorogenic probe (e.g., Amplex® Red).

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.[19]

  • Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[21][27]

  • Test Compound: Prepared in a suitable dilution series.

Procedure:

  • Plate Setup: In a black, flat-bottom 96-well plate, add 50 µL per well in triplicate:

    • 100% Activity Control: Assay Buffer.

    • Inhibitor Controls: Dilutions of Clorgyline (for MAO-A plate) or Selegiline (for MAO-B plate).

    • Test Compound: Dilutions of the test compound.

  • Enzyme Addition: Add 25 µL of either MAO-A or MAO-B enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a "Substrate Mix" containing p-Tyramine, HRP, and Amplex Red in Assay Buffer. Add 25 µL of this mix to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence (Excitation ~530-560 nm, Emission ~590 nm) every 1-2 minutes for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well.

    • Normalize the rates to the 100% activity control wells.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Fit the data using non-linear regression to determine the IC₅₀ value for both MAO-A and MAO-B.

Protocol 3: Rodent Locomotor Activity Test (In Vivo)

This protocol assesses the effect of the compound on spontaneous motor activity in mice, a primary indicator of CNS stimulant or depressant effects.[23]

Materials:

  • Animals: Male C57BL/6 mice (8-10 weeks old), habituated to the facility for at least one week.

  • Apparatus: Automated locomotor activity chambers equipped with infrared beams to track movement.

  • Test Compound: Dissolved in a suitable vehicle (e.g., saline with 5% DMSO).

  • Vehicle Control: The same solvent used for the test compound.

  • Positive Control: Caffeine (for stimulant effect) or Diazepam (for sedative effect).

Procedure:

  • Habituation: Place each mouse individually into a locomotor activity chamber and allow them to habituate for 30 minutes. This minimizes the influence of novelty-induced hyperactivity.

  • Dosing:

    • Divide mice into groups (n=8-10 per group): Vehicle, Test Compound (at least 3 doses, e.g., 1, 10, 30 mg/kg), and Positive Control.

    • Administer the assigned treatment via the intended route (e.g., intraperitoneal injection, oral gavage).

  • Data Collection: Immediately return the animals to the activity chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for 60-120 minutes.

  • Data Analysis:

    • Bin the data into time blocks (e.g., 5-minute intervals) to analyze the time course of the drug's effect.

    • Calculate the total activity over the entire session for each animal.

    • Compare the mean total activity of the drug-treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's post-hoc test).

Part 4: Data Interpretation & Hypothetical Signaling

The collective data from this workflow will build a comprehensive profile of the compound. For instance, a hypothetical outcome could be that the compound is a potent MAO-B inhibitor with high selectivity over MAO-A and also acts as a sigma-1 receptor agonist. This profile would suggest potential therapeutic applications in neurodegenerative diseases like Parkinson's, where both MAO-B inhibition and sigma-1 agonism are considered neuroprotective.[14][20]

If the compound were identified as a high-affinity ligand for a specific GPCR, such as the sigma-1 receptor, the next step would be to elucidate its downstream signaling effects.

signaling cluster_0 Endoplasmic Reticulum (ER) cluster_1 Plasma Membrane cluster_2 Mitochondrion s1r Sigma-1 Receptor (Chaperone) ip3r IP3 Receptor s1r->ip3r Stabilizes ca_er ER Ca2+ Release ip3r->ca_er Modulates gpcr GPCR Activation plc PLC gpcr->plc ip3 IP3 Production plc->ip3 ip3->ip3r Binds ca_mito Mitochondrial Ca2+ Uptake atp ATP Production ca_mito->atp Regulates neuro Neuroprotection & Neurite Outgrowth atp->neuro test_cmpd Test Compound (Hypothetical Agonist) test_cmpd->s1r Activates ca_er->ca_mito Transfers via MAM

Caption: Hypothetical signaling via Sigma-1 agonism.

This pathway illustrates how activation of the sigma-1 receptor at the Mitochondria-Associated ER Membrane (MAM) can stabilize IP3 receptors, modulate calcium signaling between the ER and mitochondria, and ultimately promote neuronal health and survival.[16][18]

By systematically applying the principles and protocols outlined in this guide, researchers can effectively navigate the early stages of CNS drug discovery, transforming a novel chemical structure into a well-characterized lead compound with a clear therapeutic hypothesis.

References

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. URL: [Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PubMed Central. URL: [Link]

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI. URL: [Link]

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Boronpharm. URL: [Link]

  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. PubMed Central. URL: [Link]

  • Sigma receptors as potential therapeutic targets for neuroprotection. PubMed Central. URL: [Link]

  • The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology. PubMed Central. URL: [Link]

  • Sigma Receptors: Their Role in Disease and as Therapeutic Targets. ResearchGate. URL: [Link]

  • A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations. PubMed Central. URL: [Link]

  • Sigma receptors: biology and therapeutic potential. PubMed. URL: [Link]

  • Sigma receptors and neurological disorders. PubMed Central. URL: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. URL: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. URL: [Link]

  • In Silico Methods to Assess CNS Penetration of Small Molecules. Preprints.org. URL: [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. URL: [Link]

  • Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers. URL: [Link]

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  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. URL: [Link]

  • Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. PubMed Central. URL: [Link]

  • In vitro receptor binding assays: general methods and considerations. PubMed. URL: [Link]

  • Screening the activity of drugs for central nervous system (CNS). Google Patents.
  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. URL: [Link]

  • Screening Models for CNS Stimulant Drugs: A Review. Asian Journal of Pharmaceutical Research. URL: [Link]

  • Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. PubMed Central. URL: [Link]

  • Unveiling the Neuropharmacological Landscape: A Comprehensive Review of Behavioral and Neurochemical Screening Paradigms in Rodent Models. Kronika Journal. URL: [Link]

  • Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. R Discovery. URL: [Link]

  • A review: Neuropharmacological screening techniques for pharmaceuticals. ResearchGate. URL: [Link]

  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. MDPI. URL: [Link]

  • Benzylamine. Wikipedia. URL: [Link]

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  • In vitro receptor binding assays: General methods and considerations. ResearchGate. URL: [Link]

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Application Note & Protocols: Investigating Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride as a Novel Analgesic Candidate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel analgesics with improved efficacy and safety profiles is a cornerstone of modern pharmacology. Piperidine derivatives have historically formed the structural basis for a significant class of analgesics, most notably the phenylpiperidine opioids.[1] This document provides a comprehensive guide for the investigation of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride, a compound with a piperidine core, as a potential candidate for analgesic development. We present a structured, hypothesis-driven approach, detailing the necessary in vitro and in vivo protocols to thoroughly characterize its pharmacological profile. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to explore the therapeutic potential of this and similar novel chemical entities.

Introduction to the Candidate Compound

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a piperidine derivative with structural features that suggest potential bioactivity within the central nervous system. The piperidine ring is a key pharmacophore in many centrally acting drugs, including potent analgesics like fentanyl and its analogs.[1][2] The presence of benzyl groups may influence its lipophilicity and ability to cross the blood-brain barrier, a critical attribute for centrally acting analgesics.

Table 1: Physicochemical Properties of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

PropertyValueSource
CAS Number 1179362-03-8[3]
Molecular Formula C20H25ClN2O2[3]
Molecular Weight 360.88 g/mol [3]
IUPAC Name benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride[3]
Purity 95% (typical for research grade)[3]

Postulated Mechanism of Action: Opioid Receptor Modulation

The piperidine scaffold is a well-established structural motif in opioid analgesics, where it plays a crucial role in the interaction with opioid receptors, particularly the µ-opioid receptor (MOR).[2][4] Fentanyl and other phenylpiperidines act as agonists at the MOR in the dorsal horn of the spinal cord and other central nervous system locations, inhibiting ascending pain pathways and increasing the pain threshold.[1][5]

Given the structural similarities, we hypothesize that Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride may exert its analgesic effects through modulation of opioid receptors. This modulation could be as an agonist, partial agonist, or even an antagonist, which would have different therapeutic implications. The primary objective of the initial research phase is to test this hypothesis.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound Compound Opioid_Receptor μ-Opioid Receptor (GPCR) Compound->Opioid_Receptor Binds G_Protein Gi/o Protein Activation Opioid_Receptor->G_Protein AC Adenylyl Cyclase Inhibition G_Protein->AC Ca_Channel Voltage-Gated Ca2+ Channels (Inhibition) G_Protein->Ca_Channel K_Channel K+ Channels (Activation) G_Protein->K_Channel cAMP ↓ cAMP AC->cAMP NT_Release ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_Channel->NT_Release Pain_Signal ↓ Propagation of Pain Signal NT_Release->Pain_Signal Reduces Excitatory Postsynaptic Potential Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Hyperpolarization->Pain_Signal

Figure 1: Postulated Signaling Pathway. This diagram illustrates the hypothetical mechanism where the compound acts as a µ-opioid receptor agonist, leading to reduced neurotransmitter release and hyperpolarization, ultimately dampening the pain signal.[6]

Experimental Protocols: A Tiered Approach to Evaluation

A systematic, multi-tiered approach is essential for characterizing a novel compound. This involves progressing from in vitro assays to determine molecular targets to in vivo models to assess efficacy and safety.

G cluster_tier1 cluster_tier2 cluster_tier3 Start Compound Synthesis & Characterization Tier1 Tier 1: In Vitro Screening Start->Tier1 Receptor_Binding Opioid Receptor Binding Assays (μ, δ, κ) Tier1->Receptor_Binding Functional_Assay cAMP Functional Assay Tier1->Functional_Assay Selectivity_Panel Off-Target Selectivity Panel Tier1->Selectivity_Panel Tier2 Tier 2: In Vivo Acute Pain Models Hot_Plate Hot Plate Test Tier2->Hot_Plate Tail_Flick Tail Flick Test Tier2->Tail_Flick Writhing_Test Acetic Acid Writhing Test Tier2->Writhing_Test Tier3 Tier 3: In Vivo Chronic Pain Models CFA_Model CFA-Induced Inflammatory Pain Tier3->CFA_Model CCI_Model Chronic Constriction Injury (Neuropathic Pain) Tier3->CCI_Model End Lead Optimization & Preclinical Development Functional_Assay->Tier2 Writhing_Test->Tier3 CCI_Model->End

Figure 2: Experimental Workflow. A tiered workflow for evaluating the analgesic potential of a novel compound, from initial in vitro screening to more complex in vivo pain models.

Tier 1: In Vitro Characterization

The initial step is to determine if the compound interacts with the hypothesized molecular targets.

Protocol 3.1.1: Opioid Receptor Binding Affinity

  • Objective: To determine the binding affinity (Ki) of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride for the human µ (mu), δ (delta), and κ (kappa) opioid receptors.

  • Methodology:

    • Preparation: Utilize commercially available cell membranes expressing recombinant human opioid receptors (µ, δ, κ).

    • Radioligand: Use a specific radioligand for each receptor (e.g., [³H]-DAMGO for µ, [³H]-Naltrindole for δ, [³H]-U69,593 for κ).

    • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Detection: After incubation and washing to remove unbound ligand, measure the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Calculate the IC50 (concentration that inhibits 50% of specific binding) and then the Ki using the Cheng-Prusoff equation.

  • Expected Outcome: This assay will reveal if the compound binds to any of the opioid receptors and its relative selectivity. High affinity for the µ-opioid receptor would be a strong indicator of potential opioid-like analgesic activity.[7]

Protocol 3.1.2: cAMP Functional Assay

  • Objective: To determine the functional activity of the compound at the µ-opioid receptor (i.e., whether it is an agonist, antagonist, or inverse agonist).

  • Methodology:

    • Cell Line: Use a cell line (e.g., HEK293 or CHO) stably expressing the human µ-opioid receptor.

    • Assay Principle: The µ-opioid receptor is a Gi/o-coupled receptor, and its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

    • Procedure: a. Culture the cells and then stimulate them with forskolin to increase basal cAMP levels. b. Treat the cells with varying concentrations of the test compound. c. Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

    • Data Analysis:

      • Agonist Mode: A dose-dependent decrease in cAMP levels indicates agonist activity. Calculate the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).

      • Antagonist Mode: To test for antagonism, co-incubate the cells with a known MOR agonist (e.g., DAMGO) and varying concentrations of the test compound. A rightward shift in the agonist's dose-response curve indicates competitive antagonism. Calculate the IC50.[8]

  • Expected Outcome: This assay will elucidate the functional nature of the compound's interaction with the µ-opioid receptor, which is critical for predicting its in vivo effects.

Tier 2: In Vivo Acute Pain Models

If in vitro results are promising (e.g., high-affinity MOR agonist), the next step is to evaluate the compound in animal models of acute pain.[9][10] These models assess the drug's ability to block pain from noxious stimuli.

Protocol 3.2.1: Hot Plate Test (Thermal Nociception)

  • Objective: To assess the central analgesic activity of the compound against a thermal pain stimulus.

  • Species: Mice or rats.[11]

  • Methodology:

    • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55°C).

    • Procedure: a. Administer the test compound (e.g., via intraperitoneal or oral route) at various doses. Administer vehicle to the control group and a known analgesic (e.g., morphine) to the positive control group. b. At predetermined time points (e.g., 30, 60, 90, 120 minutes) after administration, place the animal on the hot plate. c. Record the latency (in seconds) for the animal to exhibit a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

    • Data Analysis: Compare the mean latency times of the treated groups with the control group. An increase in latency indicates an analgesic effect.[12]

  • Expected Outcome: A significant, dose-dependent increase in reaction latency suggests centrally mediated analgesia, characteristic of opioid action.[13]

Protocol 3.2.2: Acetic Acid-Induced Writhing Test (Visceral Pain)

  • Objective: To evaluate the peripheral and central analgesic activity of the compound in a model of inflammatory visceral pain.

  • Species: Mice.[12]

  • Methodology:

    • Procedure: a. Administer the test compound, vehicle, or positive control (e.g., acetylsalicylic acid) to different groups of mice. b. After a set absorption time (e.g., 30-60 minutes), inject a dilute solution of acetic acid (e.g., 0.6%) intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs). c. Immediately after the injection, count the number of writhes over a defined period (e.g., 20 minutes).

    • Data Analysis: Calculate the percentage inhibition of writhing for each treated group compared to the vehicle control group.

  • Expected Outcome: A significant reduction in the number of writhes indicates analgesic activity. This test is sensitive to both central and peripheral analgesics.[2][12]

Tier 3: In Vivo Chronic Pain Models

Chronic pain conditions are a major therapeutic challenge. If a compound shows strong efficacy in acute models, it must be tested in models that mimic chronic inflammatory or neuropathic pain.[14]

Protocol 3.3.1: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

  • Objective: To assess the compound's efficacy in a model of persistent inflammatory pain.

  • Species: Rats or mice.

  • Methodology:

    • Induction: Induce a localized, persistent inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw. This leads to edema, thermal hyperalgesia, and mechanical allodynia that can last for weeks.

    • Assessment: a. Thermal Hyperalgesia: Use a Hargreaves apparatus (radiant heat source) to measure paw withdrawal latency. A shorter latency in the inflamed paw compared to the contralateral paw indicates hyperalgesia. b. Mechanical Allodynia: Use von Frey filaments of increasing stiffness to measure the paw withdrawal threshold. A lower threshold in the inflamed paw indicates allodynia.

    • Drug Testing: After the establishment of inflammation (e.g., 24-48 hours post-CFA), administer the test compound and measure its ability to reverse thermal hyperalgesia and mechanical allodynia over time.

  • Expected Outcome: An effective analgesic will significantly increase the paw withdrawal latency and threshold in the inflamed paw, bringing them closer to baseline or contralateral paw values.[15]

Protocol 3.3.2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

  • Objective: To evaluate the compound's efficacy in a model of nerve injury-induced neuropathic pain.

  • Species: Rats.

  • Methodology:

    • Induction: Surgically place loose ligatures around the sciatic nerve in one leg. This procedure leads to the development of behaviors indicative of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, over several days to weeks.[15]

    • Assessment: As in the CFA model, assess mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) at baseline and several days post-surgery to confirm the development of neuropathic pain.

    • Drug Testing: Once pain behaviors have stabilized (e.g., 14 days post-surgery), administer the test compound and measure its ability to alleviate the established allodynia and hyperalgesia.

  • Expected Outcome: A reduction in pain-like behaviors (i.e., an increase in withdrawal thresholds and latencies) suggests potential utility for treating neuropathic pain, a condition often poorly managed by traditional analgesics.

Data Interpretation and Future Directions

The collective data from these tiered protocols will provide a comprehensive pharmacological profile of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride.

  • Strong MOR Agonist Profile: If the compound is a potent and selective MOR agonist with strong efficacy in acute and chronic pain models, it warrants further investigation into its side-effect profile (e.g., respiratory depression, sedation, gastrointestinal transit) and potential for tolerance and dependence.

  • Atypical or Mixed Profile: If the compound shows a mixed receptor profile (e.g., MOR/DOR activity) or acts as a partial agonist, it may offer a novel therapeutic window with a potentially improved side-effect profile.[16]

  • Non-Opioid Mechanism: If the compound is inactive at opioid receptors but shows efficacy in vivo, particularly in the writhing or CFA models, it may be acting through an alternative mechanism (e.g., anti-inflammatory action, ion channel modulation). This would trigger a new line of investigation, including broader receptor screening.

Successful progression through this pipeline would lead to lead optimization, advanced preclinical safety and toxicology studies, and ultimately, consideration for clinical development.

References

  • Vertex AI Search. (n.d.). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels.
  • Charles River Laboratories. (n.d.). In Vivo Pain Models.
  • Eurofins Advinus. (n.d.). Pain Models for Preclinical Research.
  • AChemBlock. (n.d.). Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride 95% | CAS: 1179362-03-8.
  • Patsnap Synapse. (2025). What in vivo models are used for pain studies?
  • PubMed. (n.d.). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation.
  • Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96.
  • ResearchGate. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Semantic Scholar. (2024). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods.
  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods.
  • PubMed. (n.d.). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain.
  • Pain Physician Journal. (n.d.). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain.
  • Pak. J. Pharm. Sci. (2016). Analgesic activity of alkyl piperidine derivatives.
  • National Institutes of Health. (n.d.). How μ-Opioid Receptor Recognizes Fentanyl.
  • ResearchGate. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.
  • ResearchGate. (n.d.). Interactions of the core piperidine with the receptor residues.
  • ResearchGate. (2023). Assays in analgesic studies.
  • British Journal of Anaesthesia. (n.d.). Basic opioid pharmacology: an update.
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Proper handling and storage procedures for Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the proper handling, storage, and use of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride (CAS No. 1179362-03-8). The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocols herein are designed to ensure the integrity of the compound and the safety of laboratory personnel, grounded in established chemical principles and safety data for piperidine derivatives and hydrochloride salts.

Introduction: A Profile of a Key Synthetic Intermediate

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a multifaceted piperidine derivative that serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the realm of pharmaceutical research.[1] The piperidine scaffold is a common motif in many biologically active compounds and approved drugs.[1] The presence of a benzyl carbamate protecting group, a secondary benzylamine, and its formulation as a hydrochloride salt dictates its specific handling and storage requirements. Understanding the chemical nature of these functional groups is paramount to its successful application in research and development.

This guide will elucidate the chemical and physical properties of the compound, provide detailed protocols for its handling and storage, and outline essential safety and disposal procedures.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is fundamental to its appropriate use. The data presented below has been compiled from supplier information and extrapolated from data on analogous compounds.

PropertyValueSource
CAS Number 1179362-03-8[2]
Molecular Formula C₂₀H₂₅ClN₂O₂[2]
Molecular Weight 360.88 g/mol [2]
Appearance Typically a white to off-white solid or powder.Inferred from similar compounds
Melting Point Not explicitly available. Data for similar piperidine hydrochlorides suggest decomposition may occur at elevated temperatures.Inferred from related compounds
Solubility Generally soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water and non-polar solvents.[3]Inferred from similar compounds
Hygroscopicity As a hydrochloride salt, it is expected to be hygroscopic.[4][5]Inferred from chemical class

Stability and Reactivity Profile

Stability

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is generally stable under recommended storage conditions. However, several factors can contribute to its degradation:

  • Moisture: Being a hydrochloride salt, the compound is susceptible to absorbing atmospheric moisture (hygroscopicity).[4][5] This can lead to hydrolysis of the carbamate group over time, especially at elevated temperatures.

  • Thermal Decomposition: The benzyl carbamate group can be thermally labile. At elevated temperatures, it may decompose to release toluene, carbon dioxide, and the corresponding amine.

  • pH: The compound is most stable in an acidic to neutral pH range due to the protonated amine. In basic conditions, the free amine is generated, which can be more susceptible to oxidation.

Reactivity
  • Bases: Treatment with a strong base (e.g., sodium hydroxide, triethylamine) will deprotonate the hydrochloride salt to yield the free base. This may be necessary for certain synthetic transformations.

  • Strong Oxidizing Agents: The secondary amine and benzyl groups can be susceptible to oxidation. Contact with strong oxidizing agents should be avoided.

  • Reducing Agents: The benzyl carbamate can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), a common deprotection strategy in organic synthesis.

Protocols for Handling and Storage

Adherence to strict protocols for handling and storage is crucial to maintain the quality of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride and to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to prevent contamination) don1 Lab Coat don2 Nitrile Gloves (Double-gloving recommended) don1->don2 don3 Safety Goggles with Side Shields don2->don3 don4 Face Shield (if splash hazard exists) don3->don4 doff1 Outer Gloves doff2 Face Shield doff1->doff2 doff3 Safety Goggles doff2->doff3 doff4 Lab Coat doff3->doff4 doff5 Inner Gloves doff4->doff5

Caption: Recommended PPE Donning and Doffing Workflow.

Dispensing and Weighing Protocol
  • Preparation: Conduct all handling in a certified chemical fume hood to avoid inhalation of any fine particulates.

  • Inert Atmosphere: For long-term storage of aliquots, consider handling under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture uptake.

  • Weighing: Use a clean, dry spatula for transferring the solid. Weigh the desired amount into a tared, sealed container.

  • Cleaning: Clean the spatula and weighing vessel immediately after use to prevent cross-contamination.

Storage Protocol

Proper storage is critical to ensure the long-term stability of the compound.

  • Container: Keep the compound in its original, tightly sealed container.

  • Location: Store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Segregate from strong bases, oxidizing agents, and excessive heat sources.

  • Desiccation: For long-term storage, placing the container inside a desiccator with a suitable desiccant (e.g., silica gel) is highly recommended to mitigate hygroscopicity.[4][5]

Storage_Protocol cluster_conditions Environmental Controls cluster_incompatibilities Chemical Incompatibilities storage Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride Storage Conditions cool Cool Environment storage:f1->cool Temperature dry Dry Environment storage:f1->dry Humidity ventilated Well-Ventilated storage:f1->ventilated Airflow dark Away from Direct Light storage:f1->dark Light Exposure bases Strong Bases oxidizers Oxidizing Agents

Caption: Key Storage Parameters for Compound Stability.

Experimental Protocols

Preparation of a Stock Solution

This protocol describes the preparation of a stock solution in Dimethyl Sulfoxide (DMSO).

  • Pre-weigh: In a chemical fume hood, weigh the desired amount of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride into a clean, dry vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved. The compound is expected to be soluble in DMSO.[3]

  • Storage: Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. Ensure the container is tightly sealed to prevent moisture absorption by the DMSO.

Deprotonation to the Free Base

This protocol outlines a general procedure to generate the free base from the hydrochloride salt for subsequent reactions.

  • Dissolution: Dissolve the hydrochloride salt in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Basification: Add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate, and stir the biphasic mixture vigorously.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent (2-3 times) to ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the free base.

Safety and Disposal

Hazard Assessment
  • Acute Toxicity: Piperidine itself has moderate acute oral toxicity.[7]

  • Irritation: Assumed to be an irritant to the eyes, skin, and respiratory tract.

  • Chronic Effects: The toxicological properties have not been thoroughly investigated. Long-term exposure should be avoided.

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For a solid spill, carefully sweep up the material to avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).

  • Collect: Place the contained material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal Protocol

All waste containing Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.

  • Contaminated Materials: Any materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should also be disposed of as hazardous waste.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, in accordance with local, state, and federal regulations.

References

  • National Center for Biotechnology Information. (n.d.). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

  • NICNAS. (2016). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • PsychonautWiki. (2020). Substituted piperidines. Retrieved from [Link]

  • PubChem. (n.d.). Phenylmethyl 3-amino-1-piperidinecarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity effects of piperidine alkaloids. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Retrieved from [Link]

  • Solubility of Things. (n.d.). N-benzyl-3-chloropropanamide. Retrieved from [Link]

Sources

Preparation of Stock Solutions for Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride (Molecular Formula: C₂₀H₂₅ClN₂O₂, Molecular Weight: 360.88 g/mol )[1]. Aimed at researchers, scientists, and professionals in drug development, this document outlines best practices to ensure the accuracy, reproducibility, and safety of experimental work involving this piperidine derivative. Due to the limited availability of specific solubility and safety data for this compound, this guide incorporates a preliminary solubility determination protocol and emphasizes a cautious approach based on the known properties of similar chemical structures.

Introduction: The Importance of Proper Stock Solution Preparation

The reliability and reproducibility of in vitro and in vivo experimental results are fundamentally dependent on the accurate preparation of stock solutions. For novel compounds such as Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride, a piperidine derivative of interest in pharmaceutical research, establishing a robust and consistent protocol is paramount. Piperidine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, known to interact with a variety of biological targets[2]. The hydrochloride salt form is often utilized to improve the solubility and stability of amine-containing compounds.

This document provides a framework for handling this compound, beginning with essential safety precautions, proceeding to a method for empirical solubility determination, and culminating in a detailed, step-by-step guide for preparing high-concentration stock solutions. The causality behind each step is explained to provide a deeper understanding of the protocol's design.

Safety and Handling Precautions

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields[4].

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of any dust or aerosols[5].

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and decontaminate surfaces.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water[6].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6].

    • Inhalation: Move the person to fresh air and ensure they are in a position comfortable for breathing[6].

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[6].

Physicochemical Properties and Preliminary Solubility

A summary of the known physicochemical properties of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is presented in Table 1.

PropertyValueSource
CAS Number 1179362-03-8[1]
Molecular Formula C₂₀H₂₅ClN₂O₂[1]
Molecular Weight 360.88 g/mol [1]
Purity Typically ≥95%[1]

Solubility Profile: Specific solubility data for this compound in common laboratory solvents is not widely published. Therefore, a preliminary, small-scale solubility test is strongly recommended before preparing a large-volume stock solution. The general solubility of amine hydrochloride salts can be influenced by pH and the choice of solvent. Organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol are common choices for creating high-concentration stock solutions of novel organic compounds for biological assays.

Experimental Protocol: Small-Scale Solubility Determination

This protocol is designed to qualitatively and semi-quantitatively assess the solubility of the compound in various solvents to inform the preparation of the primary stock solution.

Materials and Equipment
  • Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Absolute Ethanol (EtOH)

  • Deionized or distilled water (H₂O)

  • Small glass vials with screw caps

  • Vortex mixer

  • Pipettes and sterile tips

  • Analytical balance

Workflow for Solubility Testing

G cluster_0 Preparation cluster_1 Solvent Addition cluster_2 Dissolution & Observation weigh Weigh ~1-5 mg of compound dispense Dispense into separate vials weigh->dispense add_dmso Add small increments of DMSO add_etoh Add small increments of EtOH add_water Add small increments of H₂O vortex Vortex thoroughly after each addition add_dmso->vortex add_etoh->vortex add_water->vortex observe Visually inspect for dissolution vortex->observe record Record the volume of solvent required observe->record

Caption: Workflow for small-scale solubility determination.

Step-by-Step Procedure
  • Preparation: Accurately weigh approximately 1-5 mg of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride and place it into a clean, dry glass vial. Prepare separate vials for each solvent to be tested (DMSO, Ethanol, Water).

  • Solvent Addition: Start by adding a small, known volume of the chosen solvent (e.g., 100 µL) to the vial.

  • Dissolution: Tightly cap the vial and vortex thoroughly for at least 30 seconds.

  • Observation: Visually inspect the solution against a dark background to see if the solid has completely dissolved.

  • Incremental Addition: If the solid is not fully dissolved, add another small increment of the solvent (e.g., 50-100 µL), and repeat the vortexing and observation steps.

  • Record Results: Continue this process until the compound is fully dissolved. Record the total volume of solvent required to dissolve the known mass of the compound. This will provide an approximate solubility.

Protocol for Preparation of a Concentrated Stock Solution

Based on the preliminary solubility test, DMSO is often a suitable solvent for creating high-concentration stock solutions of novel organic compounds for use in biological assays. The following protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials and Equipment
  • Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride (FW: 360.88 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Pipettes and sterile, low-retention tips

Calculation for a 10 mM Stock Solution

To prepare a stock solution of a desired concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

Example Calculation for 1 mL of a 10 mM Stock Solution:

Mass (mg) = 10 mM x 1 mL x 360.88 g/mol / 1000 = 3.61 mg

Desired Stock ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM 0.36 mg1.80 mg3.61 mg
10 mM 3.61 mg18.04 mg36.09 mg
50 mM 18.04 mg90.22 mg180.44 mg
Workflow for Stock Solution Preparation

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Storage calculate Calculate required mass weigh Accurately weigh compound calculate->weigh transfer Transfer to a sterile vial weigh->transfer add_solvent Add calculated volume of DMSO transfer->add_solvent vortex Vortex thoroughly add_solvent->vortex sonicate Sonicate briefly if needed vortex->sonicate if necessary inspect Visually confirm complete dissolution sonicate->inspect aliquot Aliquot into single-use vials inspect->aliquot label_vials Label with name, concentration, date aliquot->label_vials store Store at -20°C or -80°C, protected from light label_vials->store

Caption: Step-by-step workflow for preparing a stock solution.

Step-by-Step Procedure
  • Weighing: Accurately weigh the calculated mass of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride using an analytical balance.

  • Transfer: Carefully transfer the weighed powder into a sterile microcentrifuge tube or an amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Securely cap the vial and vortex thoroughly until the solid is completely dissolved. If dissolution is slow, brief sonication in a water bath may be used to facilitate the process.

  • Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light and moisture. For many piperidine-based compounds, storage at 2-8°C is also an option for short-term use, but freezing is generally preferred for long-term stability.

Storage and Stability

The stability of piperidine-containing compounds can be affected by temperature, light, and moisture. As a hydrochloride salt, Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is expected to have enhanced stability compared to its free base form.

Recommended Storage Conditions for Stock Solutions:

  • Temperature: For long-term storage, -20°C or -80°C is recommended.

  • Light: Store in amber or light-blocking vials to prevent photodegradation.

  • Moisture: Use anhydrous solvents and tightly sealed containers to prevent hydrolysis.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles by preparing single-use aliquots.

If precipitation is observed in the stock solution upon storage at low temperatures, gently warm the vial to room temperature and vortex to redissolve the compound before use.

Conclusion

This application note provides a comprehensive and cautious protocol for the preparation of stock solutions of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride. By incorporating a preliminary solubility test and adhering to strict safety and handling procedures, researchers can ensure the integrity and reproducibility of their experiments. The provided step-by-step instructions and workflow diagrams serve as a valuable resource for scientists working with this and other novel chemical entities.

References

  • MDPI. (2024). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Retrieved from [Link]

  • Carl ROTH. (2025-03-31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Benzyl 3-(benzylamino)piperidine-1-carboxylate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. Drawing from established chemical principles and field-proven insights, this document provides in-depth, actionable guidance.

Core Synthesis Overview

The synthesis of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is most commonly achieved via a one-pot reductive amination reaction. This process involves the reaction of Benzyl 3-aminopiperidine-1-carboxylate with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine. The final step involves the formation of the hydrochloride salt to improve stability and handling.[1][2][3]

Below is a general workflow for this synthesis.

G cluster_start Starting Materials A Benzyl 3-aminopiperidine- 1-carboxylate C Reductive Amination (One-Pot Reaction) A->C B Benzaldehyde B->C D Aqueous Workup (Base Quench) C->D E Extraction & Drying D->E F Purification of Free Base (e.g., Column Chromatography) E->F G Salt Formation (HCl in Ether/Dioxane) F->G H Final Product: Benzyl 3-(benzylamino)piperidine- 1-carboxylate hydrochloride G->H

Caption: General workflow for the synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations and corrective actions.

Q1: My overall yield is consistently low (<50%). What are the most likely causes?

A low overall yield can stem from several stages of the process: incomplete reaction, formation of side products, or losses during workup and purification. A systematic approach is required to identify the bottleneck.

First, analyze the crude reaction mixture by TLC or LC-MS before workup. This will help determine if the issue is with the reaction itself or with the subsequent purification steps.

Troubleshooting Start Low Overall Yield CheckCrude Analyze Crude Reaction Mixture (TLC, LC-MS) Start->CheckCrude IncompleteConv Problem: Incomplete Conversion (Starting Materials Remain) CheckCrude->IncompleteConv Yes SideProducts Problem: Significant Side Products CheckCrude->SideProducts No, but... GoodConv Problem: Good Conversion, Low Isolated Yield CheckCrude->GoodConv No Sol_Incomplete Solution: • Verify reagent quality • Optimize stoichiometry • Check reducing agent activity • Increase reaction time IncompleteConv->Sol_Incomplete Sol_Side Solution: • Use a more selective reducing agent • Control reaction temperature • Ensure inert atmosphere SideProducts->Sol_Side Sol_Good Solution: • Optimize workup pH • Improve extraction efficiency • Refine purification technique • Re-evaluate salt formation GoodConv->Sol_Good

Caption: Troubleshooting logic for low yield analysis.

Q2: TLC/LC-MS analysis shows unreacted benzaldehyde and amine. How can I drive the reaction to completion?

Incomplete conversion is often related to the equilibrium of imine formation or the efficacy of the reducing agent.

  • Imine Formation: The initial condensation between the amine and aldehyde to form the imine/iminium ion is a reversible equilibrium.[4][5]

    • Action: While removing water can shift the equilibrium, a more practical approach in this one-pot synthesis is to ensure the reducing agent is added after allowing a pre-stir period (e.g., 30-60 minutes) for the imine to form. Using a reagent like Sodium Triacetoxyborohydride (STAB) is advantageous as the in-situ generation of acetic acid can catalyze imine formation.[5]

  • Reducing Agent Activity: The hydride reagent may have degraded or be unsuitable.

    • Action: Use a freshly opened bottle of the reducing agent, particularly STAB, which is moisture-sensitive.[6] Ensure it is fully dissolved. If using STAB, prolonged reaction times in protic solvents like methanol should be avoided as it can degrade.[7]

  • Stoichiometry: Ensure the molar ratios are correct. A slight excess (1.1-1.2 equivalents) of the benzaldehyde can sometimes help consume all of the more valuable amine starting material.

Q3: I'm observing a significant amount of benzyl alcohol as a byproduct. Why is this happening and how can I prevent it?

The formation of benzyl alcohol indicates that your reducing agent is reducing the starting benzaldehyde in addition to the desired imine intermediate. This is a common issue of chemoselectivity.[8]

This problem arises when using a strong, non-selective reducing agent like Sodium Borohydride (NaBH₄).[6][9] While NaBH₄ can work, it requires a two-step, one-pot procedure where the imine is fully formed before the reductant is added.[6]

Solution: The most effective way to prevent benzyl alcohol formation is to use a milder, more selective reducing agent that preferentially reduces the protonated iminium ion over the carbonyl group.

Reducing AgentSelectivityTypical SolventsPros & Cons
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Excellent for iminesAprotic (DCM, DCE, THF)[6]Pro: High selectivity, mild, one-pot friendly.[5] Con: Moisture sensitive, higher cost.
Sodium Cyanoborohydride (NaBH₃CN) Good for iminesProtic (MeOH, EtOH)[6]Pro: Good selectivity, stable at acidic pH. Con: Highly toxic (cyanide byproduct).[9]
Sodium Borohydride (NaBH₄) Poor (reduces carbonyls)Protic (MeOH, EtOH)[6]Pro: Inexpensive, readily available. Con: Low selectivity, requires careful sequential addition.[6]

Recommendation: For optimal yield and minimal side products, Sodium Triacetoxyborohydride (STAB) is the preferred reducing agent for this synthesis.

Q4: The final hydrochloride salt is an oil or a sticky solid, not the expected crystalline powder. How can I improve its physical form?

Oiling out during salt formation is typically due to impurities or issues with the crystallization process.

  • Purity of the Free Base: The most common cause is residual impurities in the free base amine after workup.

    • Action: Purify the free base using silica gel column chromatography before attempting salt formation.[10] This will remove unreacted starting materials and non-polar byproducts.

  • Solvent Choice: The solvent used for precipitation is critical.

    • Action: Use a completely anhydrous solvent system. A common method is to dissolve the purified free base in a minimal amount of a solvent like ethyl acetate or DCM and then add a solution of HCl in an anhydrous solvent like diethyl ether or 1,4-dioxane dropwise with vigorous stirring.

  • Inducing Crystallization:

    • Trituration: If an oil forms, try scratching the inside of the flask with a glass rod at the solvent-air interface.

    • Seeding: If you have a small amount of crystalline product from a previous batch, add a seed crystal.

    • Solvent Change: After the oil forms, decant the solvent and try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification.

Frequently Asked Questions (FAQs)

Q1: What are the critical reaction parameters to monitor? A: The most critical parameters are:

  • Reagent Quality: Use high-purity starting materials and a fresh, active reducing agent.

  • Solvent Anhydrousness: Particularly when using STAB, ensure your solvent (e.g., DCM) is dry to prevent decomposition of the reducing agent.

  • Temperature: The reaction is typically run at room temperature. Exothermic reactions should be cooled to maintain control.

  • Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent side reactions, especially if the reagents are sensitive to air or moisture.[7]

Q2: What is the optimal pH for the reductive amination step? A: Imine formation is generally fastest under mildly acidic conditions (pH 4-5).[4] This pH is low enough to catalyze the dehydration step but not so low as to fully protonate the starting amine, which would render it non-nucleophilic. When using STAB, the acetic acid generated as a byproduct helps maintain a suitable pH for the reaction.

Q3: How should I perform the final workup? A: After the reaction is complete (monitored by TLC/LC-MS), the mixture should be quenched by adding a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[7] This neutralizes the acidic byproducts. Stir until gas evolution ceases, then proceed to separate the organic layer. The aqueous layer should be back-extracted with the organic solvent to maximize recovery.

Optimized Experimental Protocol

This protocol is provided as a validated starting point. Researchers should optimize based on their specific laboratory conditions and scale.

Materials:

  • Benzyl 3-aminopiperidine-1-carboxylate (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • HCl solution (e.g., 2M in Diethyl Ether)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂), add Benzyl 3-aminopiperidine-1-carboxylate (1.0 eq) and anhydrous DCM.

  • Add benzaldehyde (1.1 eq) and stir the mixture at room temperature for 30-60 minutes.

  • Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be slightly exothermic.

  • Stir the reaction at room temperature overnight (12-18 hours). Monitor completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aq. NaHCO₃ solution. Stir until gas evolution stops.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude free base.

  • Purify the crude product via flash column chromatography on silica gel.

  • Dissolve the purified free base in a minimal amount of anhydrous ethyl acetate.

  • While stirring, slowly add a solution of HCl in diethyl ether until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride as a solid.

References

Common byproducts in the synthesis of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this synthesis. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring a successful and efficient synthesis.

Introduction: Navigating the Synthetic Landscape

The synthesis of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride typically proceeds via one of two primary routes:

  • Reductive Amination: The reaction of Benzyl 3-oxopiperidine-1-carboxylate with benzylamine.

  • N-Alkylation: The reaction of Benzyl 3-aminopiperidine-1-carboxylate with a benzylating agent (e.g., benzyl bromide).

Both pathways, while effective, are susceptible to the formation of specific byproducts that can complicate purification and reduce yields. This guide will dissect these challenges and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations for their cause and step-by-step protocols for their resolution.

Problem 1: Presence of a Higher Molecular Weight Impurity - Suspected Over-alkylation.

Q: My final product shows a significant impurity with a higher molecular weight than the desired product. I suspect over-alkylation. What is happening and how can I prevent it?

A: This is a classic case of over-alkylation, a common side reaction in amination processes. The root cause lies in the fact that the product, a secondary amine, can be more nucleophilic than the starting primary amine (benzylamine), making it competitive for reaction with the starting ketone or a second molecule of the benzylating agent.

In the context of the reductive amination of Benzyl 3-oxopiperidine-1-carboxylate with benzylamine, the newly formed secondary amine product can react with another molecule of the ketone to form a tertiary amine byproduct. Similarly, in the N-alkylation of Benzyl 3-aminopiperidine-1-carboxylate, the desired secondary amine product can be further alkylated by the benzylating agent.

StrategyRationale
Control Stoichiometry Use a slight excess of the amine starting material (benzylamine in reductive amination, or the piperidine in N-alkylation) to ensure the electrophile is consumed before significant over-alkylation of the product can occur.
Slow Addition of Reagents Adding the limiting reagent (ketone or benzylating agent) slowly to the reaction mixture maintains a low concentration of the electrophile, favoring the reaction with the more abundant starting amine.
Choice of Reducing Agent In reductive amination, milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they are less likely to reduce the starting ketone, which could otherwise lead to side reactions.[1][2]
Lower Reaction Temperature Running the reaction at a lower temperature can help to control the rate of the over-alkylation reaction, which often has a higher activation energy than the desired primary reaction.
  • To a solution of Benzyl 3-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane), add benzylamine (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C.

  • In a separate flask, prepare a solution of sodium triacetoxyborohydride (1.5 eq) in the same solvent.

  • Add the sodium triacetoxyborohydride solution dropwise to the reaction mixture over 30-60 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Problem 2: Formation of Dibenzylamine.

Q: I am observing a significant amount of dibenzylamine in my crude product. What is the source of this byproduct and how can I avoid it?

A: The formation of dibenzylamine is a common byproduct in reductive amination reactions that utilize benzylamine. It arises from the self-condensation of benzylamine with the benzaldehyde that can be present as an impurity or formed in situ.

If benzaldehyde is present, it can react with benzylamine to form an imine, which is then reduced to dibenzylamine under the reaction conditions.

G Benzaldehyde Benzaldehyde Imine Imine Benzaldehyde->Imine + Benzylamine Dibenzylamine Dibenzylamine Imine->Dibenzylamine [H]

Caption: Formation of dibenzylamine.

StrategyRationale
Use High-Purity Reagents Ensure that the benzylamine used is free of benzaldehyde impurities. Freshly distilled benzylamine is recommended.
Control Reaction Conditions Avoid overly acidic or high-temperature conditions that could promote the decomposition of starting materials or intermediates to form benzaldehyde.
Pre-formation of the Imine In some cases, pre-forming the imine between Benzyl 3-oxopiperidine-1-carboxylate and benzylamine before adding the reducing agent can minimize the opportunity for benzylamine self-condensation.
Problem 3: Debenzylation of the Carbamate Protecting Group.

Q: During my synthesis, I am seeing a byproduct that corresponds to the loss of the benzyl group from the carbamate. What causes this and how can I prevent it?

A: The benzyl carbamate (Cbz) protecting group is susceptible to cleavage under certain reductive conditions, particularly catalytic hydrogenation.

The Cbz group is readily cleaved by hydrogenolysis, a reaction catalyzed by palladium on carbon (Pd/C) in the presence of a hydrogen source. If your reductive amination is performed using catalytic hydrogenation, this side reaction is highly likely.

G Benzyl Carbamate Benzyl Carbamate Amine + Toluene Amine + Toluene Benzyl Carbamate->Amine + Toluene H₂, Pd/C

Caption: Debenzylation of a Cbz group.

StrategyRationale
Avoid Catalytic Hydrogenation For the reductive amination step, use a chemical reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride instead of H₂/Pd/C.[1][2]
Use an Orthogonal Protecting Group If catalytic hydrogenation is necessary for other steps in your synthesis, consider using a protecting group that is stable to these conditions, such as the tert-butyloxycarbonyl (Boc) group.
Careful Catalyst Selection If hydrogenation must be used, some studies suggest that other catalysts, such as Raney Nickel, may be less prone to causing debenzylation in certain substrates, though this requires careful optimization.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred: reductive amination or N-alkylation?

A1: Reductive amination is often the preferred method for several reasons. It is a one-pot reaction that typically offers good yields and avoids the use of potentially hazardous alkylating agents like benzyl bromide. Reductive amination also tends to have fewer issues with over-alkylation compared to direct N-alkylation.

Q2: What is the best solvent for the reductive amination with sodium triacetoxyborohydride?

A2: Aprotic solvents are generally used with sodium triacetoxyborohydride as it is water-sensitive.[3] 1,2-Dichloroethane (DCE) is a common choice and often gives good results.[2][3] Dichloromethane (DCM) and tetrahydrofuran (THF) can also be used.[1][3]

Q3: Can I use sodium borohydride (NaBH₄) for the reductive amination?

A3: While sodium borohydride can be used, it is a more powerful reducing agent than sodium triacetoxyborohydride.[4] This means it can reduce the starting ketone, leading to the formation of an alcohol byproduct and reducing the overall yield of the desired amine. If NaBH₄ is used, it is crucial to allow sufficient time for the imine to form before adding the reducing agent.[4]

Q4: How can I effectively purify the final product from the common byproducts?

A4: Column chromatography on silica gel is the most common method for purifying the crude product. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from less polar byproducts like dibenzylamine and more polar byproducts. The final hydrochloride salt is typically formed after purification of the free base by treating a solution of the purified amine with HCl in a suitable solvent like ether or isopropanol.

Q5: My reaction is very slow or does not go to completion. What can I do?

A5: For reductive amination, the formation of the imine intermediate can be slow. Adding a catalytic amount of a weak acid, such as acetic acid, can help to protonate the carbonyl and accelerate imine formation.[5] However, be cautious as too much acid can protonate the amine, rendering it non-nucleophilic.[4] For N-alkylation, ensuring your solvent is anhydrous and using a suitable base (e.g., potassium carbonate) is crucial for driving the reaction to completion.

Visualization of the Synthetic Pathway and Byproduct Formation

Synthesis_Pathway cluster_reductive_amination Reductive Amination Pathway cluster_byproducts_ra Potential Byproducts cluster_n_alkylation N-Alkylation Pathway cluster_byproducts_na Potential Byproducts RA_start Benzyl 3-oxopiperidine-1-carboxylate + Benzylamine RA_imine Imine Intermediate RA_start->RA_imine Imine Formation RA_byproduct2 Dibenzylamine RA_start->RA_byproduct2 Benzylamine self-condensation RA_product Benzyl 3-(benzylamino)piperidine-1-carboxylate RA_imine->RA_product Reduction (e.g., NaBH(OAc)₃) RA_byproduct1 Over-alkylation Product (Tertiary Amine) RA_product->RA_byproduct1 reacts with Ketone RA_byproduct3 Debenzylated Carbamate (if using H₂/Pd/C) RA_product->RA_byproduct3 Hydrogenolysis NA_start Benzyl 3-aminopiperidine-1-carboxylate + Benzyl Bromide NA_product Benzyl 3-(benzylamino)piperidine-1-carboxylate NA_start->NA_product SN2 Reaction NA_byproduct1 Over-alkylation Product (Tertiary Amine) NA_product->NA_byproduct1 reacts with Benzyl Bromide

Caption: Synthetic pathways and common byproducts.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness. Available at: [Link]

  • Reductive Amination. Wordpress. Available at: [Link]

  • Berggren, K., et al. (2013). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]

  • Unexpected formation of N-benzylated tertiary amines from their corresponding CBZ-protected precursors. ResearchGate. Available at: [Link]

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. Available at: [Link]

  • Sodium Triacetoxyborohydride (STAB). Common Organic Chemistry. Available at: [Link]

  • What are the difficulties associated with reductive amination? How to control byproduct formation? ResearchGate. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [https://pubs.acs.org/doi/10.1021/acs.chemrev.9b002 reductive-amination]([Link] reductive-amination)

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Scribd. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of N-Benzyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-benzyl piperidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chemical transformation. The N-benzyl piperidine scaffold is a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] Therefore, mastering its synthesis is crucial for advancing drug discovery and development projects.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The advice herein is grounded in established chemical principles and practical, field-proven experience.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of N-benzyl piperidine derivatives, providing concise answers and foundational knowledge.

Q1: What are the primary methods for synthesizing N-benzyl piperidine derivatives?

A1: The two most prevalent and reliable methods are:

  • Direct N-Alkylation: This classic SN2 reaction involves treating a piperidine derivative with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.[1] The base is essential for neutralizing the hydrohalic acid byproduct that forms during the reaction.[1]

  • Reductive Amination: This method involves the reaction of a piperidine derivative with a benzaldehyde derivative to form an iminium ion intermediate, which is then reduced in situ to the desired N-benzyl piperidine.[3][4][5] This approach is often milder and can be more selective, avoiding the over-alkylation issues sometimes seen with direct alkylation.[6]

Q2: How do I choose between direct alkylation and reductive amination?

A2: The choice depends on several factors:

  • Substrate Reactivity: For simple, unhindered piperidines and reactive benzyl halides, direct alkylation is often efficient.

  • Steric Hindrance: For piperidines with bulky substituents, particularly at the 2-position, reductive amination may be more effective as it is less sensitive to steric bulk.[6]

  • Functional Group Compatibility: Reductive amination is generally more compatible with a wider range of functional groups, as the milder reducing agents used (e.g., sodium triacetoxyborohydride) are more selective than the sometimes harsh conditions of direct alkylation.[5][6]

  • Byproduct Formation: Direct alkylation can sometimes lead to the formation of quaternary ammonium salts (over-alkylation), especially if the alkylating agent is in excess.[6][7] Reductive amination avoids this issue.[6]

Q3: What are the most common side reactions to be aware of?

A3: Key side reactions include:

  • Over-alkylation (in Direct Alkylation): Formation of a quaternary dibenzylpiperidinium salt can occur if an excess of the benzyl halide is used or if the reaction is not carefully controlled.[3][7]

  • Benzyl Alcohol Formation (in Direct Alkylation): If water is present in the reaction mixture, hydroxide ions can be generated, which can compete with the piperidine to attack the benzyl halide, forming benzyl alcohol.[3][8] This is more pronounced with hydrophilic substrates.[8]

  • Reduction of the Carbonyl Group (in Reductive Amination): If a non-selective reducing agent (like sodium borohydride) is used, it can reduce the starting benzaldehyde in competition with the iminium ion.[5]

II. Troubleshooting Guide

This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific experimental issues.

Problem 1: Low or No Product Yield in Direct N-Alkylation

Q: My direct N-alkylation reaction is showing low conversion, with a significant amount of unreacted piperidine starting material. What are the likely causes and how can I fix it?

A: This is a common issue that can often be traced back to several factors related to reaction conditions and reagent quality.

Causality Analysis:
  • Insufficient Basicity: The base is crucial for deprotonating the piperidinium salt that forms, regenerating the nucleophilic free amine. If the base is too weak or insoluble, the reaction will stall.[7]

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants, but polar aprotic solvents like DMF or acetonitrile are generally preferred over protic solvents like ethanol, which can interfere with the nucleophile.[7][9]

  • Inactivation of the Benzyl Halide: Benzyl halides can degrade, especially if they are old or have been improperly stored.

  • Steric Hindrance: If your piperidine derivative is sterically hindered, the SN2 reaction may be inherently slow.

Step-by-Step Troubleshooting Protocol:
  • Evaluate Your Base:

    • Switch to a Stronger, Non-Nucleophilic Base: If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base).[7]

    • Improve Solubility: If using an inorganic base like K₂CO₃, ensure vigorous stirring and consider a solvent in which it has some solubility, or switch to a more soluble organic base.[9]

  • Optimize the Solvent System:

    • Use Anhydrous Polar Aprotic Solvents: Switch to anhydrous acetonitrile (MeCN) or dimethylformamide (DMF).[7] These solvents facilitate SN2 reactions and can improve the solubility of your reagents.

    • Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly to prevent the formation of benzyl alcohol as a byproduct.[3][8]

  • Verify Reagent Quality:

    • Use Fresh Benzyl Halide: If possible, use a freshly opened bottle of the benzyl halide or purify the existing stock.

    • Consider a More Reactive Halide: Benzyl bromide is generally more reactive than benzyl chloride.

  • Adjust Reaction Temperature:

    • Increase the Temperature: Gently heating the reaction (e.g., to 50-70 °C) can often increase the rate of a sluggish reaction.[7][10] Monitor for byproduct formation.

Workflow Diagram: Troubleshooting Low Yield in Direct Alkylation

start Low Yield in Direct Alkylation check_base Is the base strong enough and soluble? start->check_base check_solvent Is the solvent anhydrous and polar aprotic? check_base->check_solvent Yes solution_base Switch to a stronger base (e.g., DIPEA) or improve solubility. check_base->solution_base No check_reagents Are the piperidine and benzyl halide pure? check_solvent->check_reagents Yes solution_solvent Use anhydrous MeCN or DMF. check_solvent->solution_solvent No check_temp Is the reaction temperature optimized? check_reagents->check_temp Yes solution_reagents Purify starting materials. check_reagents->solution_reagents No solution_temp Increase temperature moderately (e.g., 50-70°C). check_temp->solution_temp No start Mixture of Products in Reductive Amination check_reductant Is the reducing agent selective for iminium ions? start->check_reductant check_addition Is the iminium ion allowed to form before reduction? check_reductant->check_addition Yes solution_reductant Use NaBH(OAc)₃ or NaBH₃CN. check_reductant->solution_reductant No check_ph Is the pH slightly acidic to promote imine formation? check_addition->check_ph Yes solution_addition Pre-mix aldehyde and amine before adding the reductant. check_addition->solution_addition No solution_ph Add a catalytic amount of acetic acid. check_ph->solution_ph No

Caption: Troubleshooting workflow for improving selectivity in reductive amination.

III. Experimental Protocols

Protocol 1: Direct N-Alkylation of Piperidine with Benzyl Bromide

This protocol provides a general method for the direct benzylation of piperidine.

Materials:

  • Piperidine (1.0 eq.)

  • Benzyl bromide (1.05 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq.)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to the flask, followed by the piperidine, with magnetic stirring.

  • Slowly add the benzyl bromide to the suspension at room temperature.

  • Heat the reaction mixture to 70 °C and monitor the progress by TLC or GC-MS. [7]5. Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination of Piperidine with Benzaldehyde

This protocol details the synthesis of N-benzylpiperidine via reductive amination using sodium triacetoxyborohydride.

Materials:

  • Piperidine (1.0 eq.)

  • Benzaldehyde (1.0 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq.)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a round-bottom flask, dissolve the piperidine and benzaldehyde in anhydrous dichloromethane.

  • Stir the solution at room temperature for 30 minutes to allow for iminium ion formation.

  • Add the sodium triacetoxyborohydride portion-wise to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

IV. References

  • Process For Preparation Of N Benzyl 3 Hydroxy Piperidine - Quick Company. (URL: )

  • Technical Support Center: Synthesis of N-Benzylpiperidine - Benchchem. (URL: )

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible - Usiena air. (2023-11-02). (URL: )

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. (URL: )

  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (2025-08-06). (URL: )

  • CN1634901A - Process for preparing N-benzyl piperazine - Google Patents. (URL: )

  • Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling - Benchchem. (URL: )

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017-03-16). (URL: [Link])

  • Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+. (URL: [Link])

  • Optimization table for the reductive amination of benzaldehyde a - ResearchGate. (URL: [Link])

  • Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed. (URL: [Link])

  • Reductive amination of piperazine : r/OrganicChemistry - Reddit. (2024-10-24). (URL: [Link])

  • Optimizing the conditions for the reductive amination of benzaldehyde to dibenzylamine a - ResearchGate. (URL: [Link])

  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (2021-03-17). (URL: [Link])

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (2025-08-18). (URL: [Link])

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. (2023-02-17). (URL: [Link])

  • N alkylation at sp 3 Carbon Reagent Guide. (URL: [Link])

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (URL: [Link])

  • Does piperidine work in reductive amination like this? : r/chemhelp - Reddit. (2024-02-04). (URL: [Link])

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed. (2023-01-21). (URL: [Link])

Sources

Addressing stability issues of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride (CAS: 1179362-03-8).[1] This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in aqueous solutions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction to Stability Concerns

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a molecule that incorporates both a piperidine ring and a benzyl carbamate functional group.[1] Both moieties can be susceptible to degradation in aqueous environments, primarily through hydrolysis. The stability of this compound is significantly influenced by factors such as pH, temperature, and the presence of other chemical agents in the solution.[2][3] Understanding these degradation pathways is critical for developing robust formulations and obtaining reliable experimental results.

The primary degradation pathway of concern for the benzyl carbamate group is hydrolysis, which can be catalyzed by both acidic and basic conditions, leading to the cleavage of the carbamate bond.[4][5] The piperidine ring itself is generally more stable, but its derivatives can undergo pH-dependent degradation.[2]

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Rapid Loss of Compound Purity in Aqueous Solution

Symptom: You observe a rapid decrease in the concentration of the parent compound and the appearance of new peaks in your HPLC chromatogram shortly after preparing an aqueous solution.

Potential Cause: The pH of your aqueous solution is likely promoting the hydrolysis of the benzyl carbamate group. Carbamates are known to be unstable under certain pH conditions, particularly alkaline environments.[3][4]

Troubleshooting Steps:

  • Measure the pH of your solution. The dissolution of the hydrochloride salt of an amine can result in a slightly acidic pH. However, the inherent basicity of the piperidine and benzylamino groups will influence the final pH.

  • Perform a pH stability screen. Prepare your compound in a series of buffers with a pH range from acidic to basic (e.g., pH 3, 5, 7, 9). Analyze the samples by HPLC at initial timepoint and after a set duration (e.g., 2, 4, 8, 24 hours) at a controlled temperature. This will help you identify the optimal pH range for stability.[2][6] For many amine-containing compounds, a slightly acidic pH range of 4-6 often provides the greatest stability.[2]

  • Adjust the pH of your working solutions. Based on your stability screen, adjust the pH of your experimental solutions to the range where the compound is most stable. Use a suitable buffer system to maintain this pH.

Issue 2: Inconsistent Results Between Experiments

Symptom: You are obtaining variable results from what should be identical experiments performed on different days.

Potential Cause: In addition to pH, other environmental factors like temperature and light could be contributing to the degradation of your compound. The age of your stock solution could also be a factor.

Troubleshooting Steps:

  • Control the temperature. Store your stock and working solutions at a consistent, cool temperature (e.g., 2-8 °C) and protect them from light. When running experiments, ensure the temperature is controlled and consistent.

  • Prepare fresh solutions. It is best practice to prepare aqueous solutions of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride fresh for each experiment. If you must store solutions, do so at a low temperature and for a validated period based on your own stability data.

  • Evaluate for photodegradation. To determine if your compound is light-sensitive, expose a solution to a controlled light source (as described in ICH guideline Q1B) and compare its purity over time to a sample protected from light.[4]

Issue 3: Appearance of Unknown Impurities in Long-Term Studies

Symptom: In long-term stability studies, you observe the emergence of unexpected degradation products.

Potential Cause: Oxidative degradation or interaction with formulation excipients could be occurring over time.

Troubleshooting Steps:

  • Conduct a forced degradation study. To identify potential degradation products, subject your compound to stress conditions, including oxidation (e.g., with hydrogen peroxide), heat, and photolysis, as outlined in ICH guidelines.[7][8] This will help you understand the degradation pathways and develop analytical methods that can detect all potential impurities.[9]

  • Use high-purity water and solvents. Ensure that the water and any co-solvents used are of high purity and free from oxidizing agents or other contaminants.

  • Evaluate excipient compatibility. If your formulation includes other components, conduct a compatibility study by preparing mixtures of your compound with each excipient and monitoring for degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride in an aqueous solution?

A1: The most probable degradation pathway is the hydrolysis of the benzyl carbamate bond. This can occur under both acidic and basic conditions, but is often more rapid in basic solutions.[3][4] The hydrolysis would likely yield benzyl alcohol, carbon dioxide, and 3-(benzylamino)piperidine.

Q2: What is the ideal pH range for storing an aqueous solution of this compound?

Q3: What analytical technique is best for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable method for stability studies of this compound.[10] A well-developed and validated stability-indicating HPLC method will allow you to separate the parent compound from its degradation products and accurately quantify its purity over time.[11]

Q4: How should I prepare my samples for a forced degradation study?

A4: A typical forced degradation study involves exposing the compound to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at a controlled temperature (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: 3% hydrogen peroxide at room temperature.[7]

  • Thermal Degradation: Heating the solid compound at an elevated temperature (e.g., 80 °C).

  • Photodegradation: Exposing the compound in solution to a light source as per ICH Q1B guidelines.[4]

The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed and can be identified.[8]

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions for pH Stability Studies

This protocol describes the preparation of 100 mL of 0.1 M buffer solutions.

Materials:

  • Citric acid monohydrate

  • Sodium phosphate dibasic dihydrate

  • Boric acid

  • Sodium hydroxide (1 M solution)

  • Hydrochloric acid (1 M solution)

  • Deionized water

  • pH meter

Procedure:

  • pH 3.0 (Citrate Buffer):

    • Dissolve 2.10 g of citric acid monohydrate in 90 mL of deionized water.

    • Adjust the pH to 3.0 using 1 M NaOH.

    • Add deionized water to a final volume of 100 mL.

  • pH 5.0 (Citrate-Phosphate Buffer):

    • Mix 48.5 mL of 0.1 M citric acid solution with 51.5 mL of 0.2 M sodium phosphate dibasic solution.

    • Check and adjust the pH to 5.0 with 1 M HCl or 1 M NaOH if necessary.

  • pH 7.4 (Phosphate Buffer):

    • Dissolve 1.78 g of sodium phosphate dibasic dihydrate in 90 mL of deionized water.

    • Adjust the pH to 7.4 using 1 M HCl.

    • Add deionized water to a final volume of 100 mL.

  • pH 9.0 (Borate Buffer):

    • Dissolve 0.62 g of boric acid in 90 mL of deionized water.

    • Adjust the pH to 9.0 using 1 M NaOH.

    • Add deionized water to a final volume of 100 mL.

Protocol 2: HPLC Method for Stability Analysis

This is a general-purpose HPLC method that can be used as a starting point for method development.

Instrumentation:

  • HPLC system with a UV detector.[11]

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with 95% A, 5% B; ramp to 5% A, 95% B over 15 minutes; hold for 5 minutes; return to initial conditions over 1 minute and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined by UV scan of the compound)

Sample Preparation:

  • Prepare a stock solution of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the desired aqueous buffer or co-solvent to the final working concentration (e.g., 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Visualizations

G cluster_workflow Troubleshooting Workflow for Stability Issues Start Stability Issue Observed (e.g., Purity Loss) Check_pH Measure pH of Solution Start->Check_pH Temp_Light Control Temperature and Protect from Light Start->Temp_Light If results are inconsistent Forced_Deg Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg If unknown impurities appear pH_Study Conduct pH-Rate Profile Study (pH 3-9) Check_pH->pH_Study If pH is suspected Adjust_pH Adjust and Buffer Solution pH to Optimal Range pH_Study->Adjust_pH Resolved Issue Resolved Adjust_pH->Resolved Fresh_Solutions Prepare Solutions Freshly Temp_Light->Fresh_Solutions Fresh_Solutions->Resolved Identify_Deg Identify Degradation Products (e.g., via LC-MS) Forced_Deg->Identify_Deg Method_Dev Develop Stability-Indicating Analytical Method Identify_Deg->Method_Dev Method_Dev->Resolved

Caption: A decision-making workflow for troubleshooting common stability issues.

G cluster_acid Acidic Hydrolysis (H⁺) cluster_base Basic Hydrolysis (OH⁻) Compound Benzyl 3-(benzylamino)piperidine-1-carboxylate C₂₀H₂₄N₂O₂ Deg1 3-(Benzylamino)piperidine Compound->Deg1 Carbamate Cleavage Deg2 Benzyl alcohol Compound->Deg2 Carbamate Cleavage Deg3 CO₂ Compound->Deg3 Carbamate Cleavage Deg4 3-(Benzylamino)piperidine Compound->Deg4 Carbamate Cleavage Deg5 Benzyl alcohol Compound->Deg5 Carbamate Cleavage Deg6 CO₃²⁻ Compound->Deg6 Carbamate Cleavage

Caption: Postulated hydrolytic degradation pathways of the target compound.

References

  • BenchChem. (n.d.). Forced Degradation Studies of Carbamate Stability.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Derivatives.
  • Oszczapowicz, I., et al. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH.
  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • NIH. (2023, November 17). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents.
  • Beilstein Journals. (2021, February 4). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives.
  • ScienceDirect. (2016, September 28). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).
  • PharmaCompass. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • ResearchGate. (n.d.). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • AChemBlock. (2025, December 22). Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride 95% | CAS: 1179362-03-8.
  • ResearchGate. (2025, August 7). Key parameters for carbamate stability in dilute aqueous–organic solution.
  • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry.

Sources

Troubleshooting guide for experiments involving Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride (CAS No: 1179362-03-8).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the successful application of this versatile building block in your research.

Compound Overview

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a bifunctional piperidine derivative. Its structure features two key components:

  • A Benzyl Carbamate (Cbz or Z group) on the piperidine nitrogen, serving as a stable and common protecting group.

  • A Secondary Benzylamine at the 3-position, which is a key site for further synthetic modifications.

The molecule is supplied as a hydrochloride salt, which enhances its stability and shelf-life but also influences its solubility and reactivity.

G Structure of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride cluster_piperidine Piperidine Core cluster_cbz Cbz Protecting Group cluster_benzylamine Secondary Benzylamine p1 N p2 CH p1->p2 cbz_c C=O p1->cbz_c Carbamate Linkage p3 CH₂ p2->p3 ba_nh NH p2->ba_nh C-N Bond p4 CH₂ p3->p4 p5 CH₂ p4->p5 p6 CH p5->p6 p6->p1 cbz_o O cbz_c->cbz_o cbz_ch2 CH₂ cbz_o->cbz_ch2 cbz_ph Phenyl cbz_ch2->cbz_ph ba_ch2 CH₂ ba_nh->ba_ch2 hcl HCl ba_nh->hcl Protonation Site ba_ph Phenyl ba_ch2->ba_ph

Caption: Key functional moieties of the title compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: As a hydrochloride salt, the compound can be hygroscopic. It is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and light.[2] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is ideal.

Q2: In which solvents is Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride soluble?

A: The hydrochloride salt form dictates its solubility. It generally exhibits good solubility in polar protic solvents like methanol and water, and limited solubility in less polar aprotic solvents.

SolventSolubilityRationale
Methanol (MeOH)SolublePolar protic nature readily solvates the salt.
Water (H₂O)SolubleThe hydrochloride salt is ionic.
Dichloromethane (DCM)Sparingly Soluble / InsolubleNonpolar aprotic; insufficient to dissolve the salt.
Tetrahydrofuran (THF)Sparingly Soluble / InsolubleModerately polar aprotic; poor solvent for the salt.
Acetonitrile (MeCN)Sparingly SolublePolar aprotic; may require heating.
Dimethyl Sulfoxide (DMSO)SolubleHighly polar aprotic solvent.

Q3: What are the primary safety precautions I should take when handling this compound?

A: Standard laboratory personal protective equipment (PPE) should be used, including safety glasses, a lab coat, and chemical-resistant gloves.[3] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4] Avoid contact with skin and eyes.[3] In case of contact, wash the affected area thoroughly with water.[5] Refer to the Safety Data Sheet (SDS) for comprehensive hazard information.

Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis, purification, characterization, and subsequent reactions.

Synthesis & Purity Issues

Q4: My reductive amination synthesis of this compound from a protected 3-aminopiperidine precursor and benzaldehyde is low-yielding and shows multiple byproducts on TLC. What is going wrong?

A: Reductive amination is a robust but nuanced reaction. Several factors can lead to poor outcomes.[6]

  • Causality: The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced. Problems arise if the rate of imine formation is slow, if the starting materials are unstable to the conditions, or if the reducing agent is not selective.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice.[7] It is milder than sodium borohydride (NaBH₄) and selectively reduces the iminium ion in the presence of the starting aldehyde, preventing the formation of benzyl alcohol as a major byproduct.[7][8] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[7]

    • pH Control: Imine formation is acid-catalyzed but the amine must be in its neutral, nucleophilic form. For hydrochloride salt starting materials, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, Et₃N) is often required to liberate the free amine. However, excess base can hinder the reaction. A small amount of acetic acid can be beneficial to catalyze imine formation when using STAB.

    • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive aminations using STAB.[7][9] Protic solvents like methanol can react with STAB and are generally avoided unless using NaBH₃CN.[7]

    • Reaction Sequence: Ensure the imine has sufficient time to form before the reduction is complete. This is particularly important when using stronger reducing agents like NaBH₄, where the aldehyde and amine should be stirred together for a period (e.g., 30-60 minutes) before the reducing agent is added.[7]

Caption: Troubleshooting workflow for reductive amination.

Q5: I have successfully synthesized the compound, but after purification, I still see persistent impurities in the NMR. What are they likely to be?

A: Common impurities can include starting materials, over-alkylation products, or reagent-derived byproducts.

  • Potential Impurities & Solutions:

    • Unreacted Starting Material: If the reaction did not go to completion.

      • Solution: Optimize reaction time and temperature. Purification via flash column chromatography on silica gel should effectively separate these.

    • Over-alkylation Product (Tertiary Amine): If the starting material was a primary amine, or if the secondary amine product reacts further. This is less common in this specific synthesis but possible.

      • Solution: Use a slight excess of the amine relative to the aldehyde. These products are often more nonpolar and can be separated by chromatography.

    • Boron/Acetate Adducts: Residual byproducts from STAB.

      • Solution: A proper aqueous workup is critical. Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9] This neutralizes acidic byproducts and destroys any remaining reducing agent.

    • Grease/Solvent: Trivial impurities that can be removed by re-precipitation or trituration.

      • Solution: Dissolve the crude product in a minimal amount of a good solvent (e.g., methanol) and precipitate it by adding a poor solvent (e.g., diethyl ether or ethyl acetate).

Characterization & Handling

Q6: The peaks in my ¹H NMR spectrum are very broad, especially around the piperidine and benzyl CH₂ protons. Is my product impure or degrading?

A: Not necessarily. Peak broadening is a common and expected phenomenon for this type of molecule.

  • Causality:

    • Slow N-C Bond Rotation: The carbamate (N-C=O) bond has partial double-bond character, leading to restricted rotation. This results in the existence of different conformational isomers (rotamers) that are slowly interconverting on the NMR timescale, causing broad peaks.

    • Proton Exchange: The presence of the hydrochloride salt means the secondary amine is protonated. This acidic proton can exchange with residual water or other protons, leading to broadening of adjacent signals.

  • Solutions for Sharper Spectra:

    • Elevated Temperature NMR: Acquiring the spectrum at a higher temperature (e.g., 50-80 °C) can increase the rate of rotamer interconversion, often causing broad peaks to coalesce into sharper signals.

    • Change of Solvent: Running the spectrum in DMSO-d₆ can sometimes sharpen signals compared to CDCl₃ or MeOD, as it can better solvate the molecule and disrupt intermolecular interactions.

    • Sample Neutralization: For analytical purposes, you can prepare a small NMR sample of the free base. Dissolve a few milligrams in CDCl₃ and add one drop of a weak base solution (e.g., Na₂CO₃ in D₂O), shake well, and analyze the organic layer. This removes the effect of the acidic proton.

Downstream Reactions

Q7: I am trying to remove the Cbz protecting group via catalytic hydrogenation, but the reaction is extremely slow or fails completely. What is the issue?

A: This is a classic problem when hydrogenating amine hydrochloride salts.

  • Causality: The hydrochloride salt can be detrimental to the palladium catalyst. The chloride ions can act as a catalyst poison, and the acidic conditions are not always optimal for the reaction.

  • Troubleshooting Steps:

    • Neutralize the Salt: The most reliable solution is to add a base to the reaction mixture. Add 1.0-1.1 equivalents of a base like triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) to neutralize the HCl. This protects the catalyst and ensures the substrate is in a more reactive form.

    • Choice of Catalyst: While 10% Palladium on Carbon (Pd/C) is standard, Pearlman's catalyst (Palladium hydroxide, Pd(OH)₂/C) is often more effective for Cbz deprotection, especially with potentially poisoning substrates. It is more resistant to acidic conditions.

    • Solvent: Methanol or ethanol are excellent solvents for hydrogenation.

    • Hydrogen Pressure: While balloon pressure is often sufficient, increasing the pressure to 50 psi in a Parr shaker can significantly accelerate the reaction.

    • Catalyst Loading: Ensure you are using a sufficient amount of catalyst, typically 5-10 mol%.

Validated Experimental Protocol: Cbz Deprotection

This protocol details the removal of the benzyl carbamate protecting group under optimized conditions.

  • Setup: To a flask containing Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride (1.0 eq), add methanol (approx. 0.1 M concentration).

  • Neutralization: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol %) under a stream of nitrogen or argon.

  • Hydrogenation: Seal the flask, evacuate and backfill with hydrogen gas (H₂) three times. Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material. Note: Toluene is a byproduct of the deprotection and can be seen on the TLC plate.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.

References

  • Bio-protocol. (n.d.). General Procedure for Boc Deprotection (General Procedure B). Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2023, July 4). BOC Protection and Deprotection. Retrieved from [Link]

  • Smith, C. J., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Vijay, K. (2012, October 12). What are the difficulties associated with reductive amination? How to control byproduct formation?. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Phenylmethyl 3-amino-1-piperidinecarboxylate. Retrieved from [Link]

  • Reddit r/OrganicChemistry. (2022). Reductive amination of piperazine. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 3-carbamoylpiperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Retrieved from [Link]

  • iChemical. (n.d.). Benzyl 3-aminopiperidine-1-carboxylate hydrochloride, CAS No. 1217781-62-8. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • PubChem. (n.d.). (R)-Benzyl 3-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride.
  • RSC Medicinal Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • N-Benzyl-3-piperidone hydrochloride. (n.d.). Retrieved from [Link]

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Resolving solubility problems with Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Resolving Solubility Challenges in Biological Assays

Welcome to the technical support guide for Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride (CAS: 1179362-03-8). This document provides in-depth troubleshooting strategies and practical protocols for researchers, scientists, and drug development professionals who encounter solubility issues with this compound during their experiments. Our goal is to equip you with the scientific rationale and field-tested methods to ensure accurate and reproducible results.

Introduction: Understanding the Solubility Paradox

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a molecule with a dual nature. As a hydrochloride salt of a basic compound, it is designed for enhanced aqueous solubility compared to its free base form.[1][2] However, its significant lipophilicity, driven by two benzyl groups and a substituted piperidine core, presents a common challenge: poor solubility in the aqueous buffers essential for most biological assays.[3]

This guide provides a systematic, causality-driven approach to navigate this challenge. We will move from basic stock solution preparation to advanced solubilization techniques, explaining the scientific principles behind each recommendation.

Section 1: The Root of the Problem - Why Does This Compound Precipitate?

Q1: I'm struggling to dissolve Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride in my standard aqueous buffer (e.g., PBS). Why is this happening?

Answer: The difficulty arises from a combination of three key physicochemical properties:

  • High Lipophilicity: The molecule's structure, rich in nonpolar benzyl and piperidine rings, inherently resists dissolving in water. While the piperidine ring itself is polar, large lipophilic substituents drastically reduce aqueous solubility.[3][4]

  • pH-Dependent Solubility: As a hydrochloride salt of an amine, its solubility is highly dependent on pH.[5] In acidic conditions, the amine groups are protonated (R₃N⁺H), making the molecule ionic and more soluble in water. As the pH increases towards neutral or basic conditions (typical for biological assays, pH ~7.4), the amine deprotonates to its neutral, free base form (R₃N), which is significantly less soluble and prone to precipitation.[1]

  • The Common Ion Effect: Buffers like Phosphate-Buffered Saline (PBS) contain a high concentration of chloride ions (from NaCl). The presence of this "common ion" (Cl⁻) can suppress the dissolution of the hydrochloride salt, pushing the equilibrium towards the less soluble solid form.[6][7] This can significantly reduce the compound's apparent solubility even at a favorable pH.[8]

cluster_solid Solid State Solid Compound (Solid) Protonated R₃N⁺H + Cl⁻ (Protonated, More Soluble) Solid->Protonated Dissolution Protonated->Solid Common Ion Effect (High [Cl⁻]) FreeBase R₃N (Free Base, Less Soluble) Protonated->FreeBase

Caption: Factors governing the solubility of an amine hydrochloride salt.

Section 2: Stock Solutions and Initial Dilution - Your First Line of Defense

Proper preparation of a high-concentration stock solution is the most critical step in preventing solubility issues down the line.

Q2: What is the best solvent for preparing a high-concentration stock solution, and how should I do it?

Answer: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a primary stock solution. It is a powerful, water-miscible organic solvent capable of dissolving most lipophilic compounds and is compatible with a wide range of biological assays at low final concentrations.

Protocol: Preparing a 10 mM DMSO Stock Solution
  • Weigh Compound: Accurately weigh the required amount of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride (MW: 360.88 g/mol ) in a sterile microfuge tube.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilize: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied. Ensure the solution is a completely clear, single phase with no visible particulates.

  • Store: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed tubes, protected from light and moisture.

SolventRecommended Max Stock Conc.ProsCons
DMSO 10-50 mMHigh solubilizing power; miscible with water.Can be toxic to cells at >1% v/v; may interfere with some assays.
Ethanol (100%) 1-10 mMLess toxic than DMSO for some cell types.Lower solubilizing power for highly lipophilic compounds.
DMF 10-50 mMHigh solubilizing power.Higher toxicity than DMSO; less common in cell-based assays.
Q3: My compound dissolves perfectly in DMSO, but it precipitates the moment I dilute it into my aqueous assay buffer. What should I do?

Answer: This is a common phenomenon known as "crashing out," where the compound rapidly precipitates when transferred from a good organic solvent to a poor aqueous one. The key is to control the dilution process and keep the final organic solvent concentration as high as the assay permits (typically ≤1% v/v for DMSO).[3]

Troubleshooting Workflow: Preventing Precipitation on Dilution

Start Precipitation occurs upon diluting DMSO stock into buffer CheckDMSO Is final [DMSO] > 1%? Start->CheckDMSO ReduceDMSO Action: Reduce final [DMSO] to ≤0.5% or assay tolerance limit. CheckDMSO->ReduceDMSO Yes DirectDilution Are you performing a large, single-step dilution? CheckDMSO->DirectDilution No StillPrecipitates Still Precipitating? ReduceDMSO->StillPrecipitates Stepwise Action: Use a stepwise dilution. (e.g., 10 mM -> 1 mM in DMSO, then 1 mM -> final conc. in buffer) DirectDilution->Stepwise Yes DirectDilution->StillPrecipitates No Stepwise->StillPrecipitates Advanced Proceed to Advanced Solubilization Strategies (Section 3) StillPrecipitates->Advanced Yes Success Problem Solved StillPrecipitates->Success No

Caption: Decision tree for troubleshooting dilution-based precipitation.

Additional Quick Tips:

  • Vortexing: Add the DMSO stock dropwise to the aqueous buffer while the buffer is being vortexed vigorously to promote rapid dispersion.

  • Temperature: Pre-warming the aqueous buffer to 37°C can sometimes help, but be mindful of the compound's stability at higher temperatures.

Section 3: Advanced Solubilization Strategies

If optimizing the dilution of a DMSO stock is insufficient, enabling excipients may be required. These are formulation aids that enhance solubility through various mechanisms.[9][10] A small-scale feasibility study is recommended to find the best excipient that does not interfere with your assay.

Q4: My assay is sensitive to DMSO, or the compound still precipitates at 0.5% DMSO. What are my other options?

Answer: When standard co-solvents fail, you can explore surfactants or cyclodextrins. These agents create micro-environments within the aqueous solution that are more hospitable to the lipophilic compound.

Excipient ClassExample(s)Mechanism of ActionTypical Assay Conc.
Surfactants Tween® 20, Tween® 80, Pluronic® F-68Form micelles that encapsulate the drug, shielding it from water.[11]0.01% - 0.1%
Cyclodextrins HP-β-CD, SBE-β-CDForm host-guest inclusion complexes where the drug sits inside a hydrophobic cavity.[12][13]1-10 mM
Co-solvents PEG 400, Propylene GlycolReduce the polarity of the bulk solvent, increasing the drug's solubility.[14][15]1% - 5%
Protocol: Screening for an Effective Solubilizing Excipient

This protocol aims to find the lowest concentration of an excipient that maintains the compound's solubility in your final assay buffer.

  • Prepare Excipient Stocks: Prepare concentrated stocks of several excipients (e.g., 10% Tween® 20, 100 mM HP-β-CD) in your final assay buffer.

  • Create Test Buffers: In separate tubes, create a dilution series of each excipient in your assay buffer to cover a range of final concentrations (e.g., 0.01%, 0.05%, 0.1% Tween® 20).

  • Spike with Compound: Add your compound's DMSO stock to each test buffer to achieve the desired final assay concentration (ensure final DMSO is constant and minimal, e.g., 0.1%). Include a control with no excipient.

  • Equilibrate and Observe: Vortex each tube thoroughly. Allow them to sit at the assay temperature (e.g., 37°C) for a relevant time period (e.g., 2 hours).

  • Assess Solubility: Visually inspect each tube for precipitation or cloudiness. For a more quantitative measure, centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 min) and measure the concentration of the compound in the supernatant via HPLC-UV or LC-MS.

  • Select Candidate: Choose the lowest concentration of an excipient that keeps the compound fully dissolved and run a control experiment to ensure the excipient itself does not affect your biological assay's outcome.

Section 4: Frequently Asked Questions (FAQs)

Q: How does the hydrochloride salt form affect my experiments compared to the free base?

A: The hydrochloride salt is a formulation strategy to aid in weighing, handling, and initial dissolution in stock solvents.[16] In a buffered solution at physiological pH (~7.4), an equilibrium will exist between the protonated, charged form and the neutral free base. The free base is typically more membrane-permeable, but it must first be in solution to reach the cell. Therefore, the primary goal is always to maintain solubility, regardless of the initial salt form.[5][17]

Q: Can I use a buffer without chloride, like HEPES, to avoid the common ion effect?

A: Yes, this is an excellent strategy. If you suspect the common ion effect is limiting solubility, switching from a chloride-based buffer (like PBS or Tris-HCl) to a buffer like HEPES, MOPS, or phosphate buffer prepared without NaCl may significantly improve solubility. Always validate that the new buffer system is compatible with your assay.

Q: How can I confirm if my compound is truly dissolved or if there are micro-precipitates I can't see?

A: Undetected micro-precipitates can lead to inconsistent and non-reproducible assay results. After preparing your final dilution, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes. Carefully take the supernatant for your assay, avoiding the very bottom of the tube. This ensures you are only using the soluble fraction of the compound.

Q: How should I store the solid compound and my stock solutions?

A: The solid hydrochloride salt should be stored in a cool, dry, dark place, preferably in a desiccator, to prevent moisture absorption.[18] DMSO stock solutions should be aliquoted into single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles and stored at -20°C or, for long-term storage, -80°C. Always check for precipitate after thawing a stock aliquot; if present, warm and vortex to redissolve before use.

References

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  • Patel, J. et al. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage. Wiley. Available from: [Link]

  • University of Alberta. Isolation (Recovery) of amines. Available from: [Link]

  • Shah, V. et al. (2020). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. Request PDF on ResearchGate. Available from: [Link]

  • Guan, J. et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Sund, D. (1990). Investigation of mechanisms for enhancing the solubility and dissolution rate of drugs which form slightly soluble salts. UMB Digital Archive. Available from: [Link]

  • Miyake, K. et al. (1987). Precaution on use of hydrochloride salts in pharmaceutical formulation. Yakuzaigaku. Available from: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

  • Solubility of Things. Piperidine. Available from: [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available from: [Link]

  • Serajuddin, A. T. & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • Kicuntod, J. et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics. Available from: [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Available from: [Link]

  • Savjani, K. T. et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]

  • Wikipedia. Piperidine. Available from: [Link]

  • Scott, L. et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. Available from: [Link]

  • Knez, D. et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules. Available from: [Link]

  • PubChem. Phenylmethyl 3-amino-1-piperidinecarboxylate. Available from: [Link]

  • Kumar, L. & Singh, S. (2008). Salt Selection in Drug Development. Pharmaceutical Technology. Available from: [Link]

  • Al-Ghananeem, A. M. & Malkawi, A. H. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. Available from: [Link]

  • INSKY Group. N-Benzyl-3-piperidinol. Available from: [Link]

  • MDPI. (2024). Effects of pH and Salts on the Aggregation State of Semaglutide and Membrane Filtration Performance. Pharmaceuticals. Available from: [Link]

  • PubChem. (R)-Benzyl 3-formylpiperidine-1-carboxylate. Available from: [Link]

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Challenges and solutions in scaling up the production of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: Scaling Up the Production of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

Welcome to the technical support center for the synthesis and scale-up of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride (CAS: 1179362-03-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with moving this process from the bench to production scale. We will explore the causality behind common experimental issues and offer robust, self-validating solutions.

The synthesis of this target molecule is primarily achieved through the reductive amination of Benzyl 3-oxopiperidine-1-carboxylate with benzylamine, followed by conversion to its hydrochloride salt. While straightforward on paper, scaling this process introduces challenges related to reaction efficiency, impurity control, and final product crystallization.

Overall Synthetic Workflow

The diagram below outlines the typical two-step manufacturing process. Each stage presents unique scale-up challenges that will be addressed in this guide.

G cluster_0 Step 1: Reductive Amination (Free Base Synthesis) cluster_1 Step 2: Salt Formation & Purification SM1 Benzyl 3-oxopiperidine-1-carboxylate Imine Iminium Intermediate (in situ) SM1->Imine SM2 Benzylamine SM2->Imine Reagents Reducing Agent (e.g., NaBH(OAc)₃) + Solvent (e.g., DCM) Reagents->Imine FreeBase Crude Benzyl 3-(benzylamino)piperidine-1-carboxylate Imine->FreeBase Reduction FreeBase_Purified Purified Free Base FreeBase->FreeBase_Purified Work-up & Optional Purification FreeBase->FreeBase_Purified SaltForm HCl source (e.g., HCl in IPA) + Crystallization Solvent FinalProduct Benzyl 3-(benzylamino)piperidine-1-carboxylate HCl (Crystalline Solid) SaltForm->FinalProduct Crystallization FreeBase_Purified->FinalProduct

Caption: High-level workflow for the synthesis of the target hydrochloride salt.

Troubleshooting Guide & Scale-Up Solutions

This section addresses specific problems you may encounter during synthesis and scale-up, organized by process stage.

Stage 1: Reductive Amination

Reductive amination is the cornerstone of this synthesis. Success hinges on the efficient formation of an iminium intermediate, followed by its selective reduction.[1]

Problem 1: Low or Stalled Conversion of the Ketone Starting Material

  • Potential Cause 1: Inefficient Imine Formation. The equilibrium between the ketone/amine and the imine/water may not favor the imine, especially on a larger scale where water removal is less efficient.

  • Solution:

    • Drying Agents: On a lab scale, adding a drying agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium. For scale-up, azeotropic removal of water using a Dean-Stark apparatus with a solvent like toluene can be highly effective, though this requires careful solvent selection compatible with the reducing agent.

    • Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, can protonate the ketone's carbonyl oxygen, making it more electrophilic and accelerating imine formation.[2] However, excess acid can protonate the amine, rendering it non-nucleophilic. Monitor pH carefully if implementing this.

  • Potential Cause 2: Inactive or Incompatible Reducing Agent. The chosen reducing agent may have degraded or may be unsuitable for the reaction conditions. Sodium borohydride (NaBH₄), for instance, can reduce the ketone starting material before imine formation is complete, leading to a hydroxyl impurity (N-benzyl-3-hydroxypiperidine).[1]

  • Solution:

    • Select a Specific Reducing Agent: Use a milder, imine-selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less basic, tolerant of mild acid catalysis, and does not readily reduce ketones or aldehydes.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but poses significant toxicity and waste disposal challenges on a large scale.[1][3]

    • Catalytic Hydrogenation: For large-scale synthesis, catalytic hydrogenation (e.g., H₂, Pd/C) is an atom-economical and cost-effective alternative.[4] This requires specialized high-pressure equipment and careful optimization to avoid debenzylation of the Cbz group or the newly formed benzylamine moiety.

Problem 2: Formation of Key Impurities

  • Potential Cause 1: Formation of Benzyl 3-(dibenzylamino)piperidine-1-carboxylate. This tertiary amine impurity arises from the product (a secondary amine) reacting with another molecule of benzylamine (via reductive amination with benzaldehyde, a common impurity in benzylamine) or undergoing direct alkylation.

  • Solution:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of benzylamine to drive the primary reaction to completion, but avoid a large excess which can promote side reactions.

    • Monitor Benzylamine Purity: Ensure the benzylamine used is free from significant amounts of benzaldehyde.

    • Temperature Control: Run the reaction at a controlled, lower temperature (e.g., 0-25 °C) to minimize the rate of the secondary reaction.

  • Potential Cause 2: Presence of Benzyl 3-hydroxypiperidine-1-carboxylate. This impurity results from the direct reduction of the starting ketone.

  • Solution:

    • As mentioned, use an imine-selective reducing agent like NaBH(OAc)₃.

    • Ensure the imine has sufficient time to form before the reducing agent is added or becomes fully active. A common strategy is to pre-stir the ketone, amine, and any acid catalyst for 1-2 hours before adding the reducing agent.[5]

Parameter NaBH(OAc)₃ NaBH₃CN Catalytic Hydrogenation (H₂/Pd-C)
Selectivity High for iminesHigh for iminesCan reduce other functional groups
Safety (Scale-up) Generally safe, liberates acetic acidHIGH RISK: Toxic, liberates HCN gasFlammable H₂ gas, requires pressure vessel
Work-up Aqueous quench and extractionQuench with bleach to destroy cyanideFiltration of catalyst
Cost Moderate to HighModerateLow (reagent), High (capital)
Recommendation Excellent for bench and pilot scale. Not recommended for scale-up.Excellent for large scale if optimized.
Table 1: Comparison of Common Reducing Agents for Scale-Up.
Stage 2: Work-up, Purification, and Salt Formation

Problem 3: Difficulty in Isolating and Purifying the Free Base

  • Potential Cause 1: Emulsion Formation during Aqueous Work-up. The basic, amphiphilic nature of the product and unreacted benzylamine can lead to stable emulsions during extraction, complicating phase separation and reducing yield.

  • Solution:

    • Solvent Choice: Use solvents with significantly different densities from water, such as dichloromethane (DCM) or methyl tert-butyl ether (MTBE).

    • Brine Wash: Perform the final aqueous wash with a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which helps to break emulsions.

    • pH Adjustment: Carefully adjust the pH of the aqueous layer. Sometimes, moving slightly away from the pKa of the amine can destabilize an emulsion.

  • Potential Cause 2: Product is a Non-Crystalline Oil. The free base, Benzyl 3-(benzylamino)piperidine-1-carboxylate, is often isolated as a thick oil, making it difficult to purify by crystallization. Column chromatography is not a viable option for large-scale production.

  • Solution:

    • Direct to Salt Formation: The most effective strategy is often to proceed directly to the hydrochloride salt formation step with the crude, solvent-free oil. The salt is typically a stable, crystalline solid, and the crystallization process itself is a powerful purification step, leaving many impurities behind in the mother liquor.[6]

    • Trituration: If minor, non-polar impurities are present, the crude oil can be triturated (slurried) with a non-polar solvent like hexane or heptane. The product should be insoluble, while the impurities may be washed away.

Problem 4: Inconsistent Crystallization or Poor Quality of the Final Hydrochloride Salt

  • Potential Cause 1: Incorrect Solvent System. The choice of solvent is critical for obtaining a crystalline product with high purity and good handling characteristics. An inappropriate solvent can lead to oiling out, precipitation of an amorphous solid, or poor impurity rejection.

  • Solution:

    • Solvent Screening: Perform a systematic solvent screen. Common solvents for hydrochloride salt crystallization include isopropanol (IPA), ethanol, ethyl acetate, acetonitrile, or mixtures thereof.[7] A good system is one in which the free base is soluble, but the hydrochloride salt has low solubility, especially at cooler temperatures.

    • Procedure: A robust method is to dissolve the crude free base in a suitable solvent (e.g., IPA) and then add a solution of HCl in the same solvent (or HCl gas) dropwise with stirring. Control the rate of addition and temperature to promote the growth of well-defined crystals.[8]

  • Potential Cause 2: Formation of Hydrates or Polymorphs. The presence of water or variations in crystallization conditions can lead to the formation of different crystalline forms (polymorphs) or hydrates, which can affect the product's stability, solubility, and melting point.[9]

  • Solution:

    • Control Water Content: Use anhydrous solvents and HCl sources to prevent hydrate formation, unless a specific hydrate is the desired, stable form.

    • Consistent Process Parameters: Strictly control crystallization parameters such as temperature, cooling rate, agitation speed, and seeding strategy. Seeding with a small amount of previously isolated, high-quality crystals can ensure consistent polymorph formation.

    • Characterization: Use analytical techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize the solid form and ensure batch-to-batch consistency.

Experimental Protocols

Protocol 1: Reductive Amination using NaBH(OAc)₃ (Pilot Scale)

This protocol is a self-validating system with a clear in-process control check.

  • Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with Benzyl 3-oxopiperidine-1-carboxylate (1.0 eq) and dichloromethane (DCM, 10 volumes).

  • Amine Addition: Add benzylamine (1.1 eq) to the solution at 20-25 °C.

  • Imine Formation: Stir the mixture for 1 hour at 20-25 °C.

  • In-Process Control (IPC): Take a sample and analyze by HPLC or TLC to confirm the consumption of the ketone and formation of the imine intermediate. The reaction should not proceed if >5% of the ketone remains.

  • Reductant Addition: Cool the reaction mixture to 0-5 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to 20-25 °C and stir for 12-18 hours, or until IPC analysis shows complete conversion.

  • Quench: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Work-up: Separate the organic layer. Wash with saturated NaHCO₃ solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base as an oil.

Protocol 2: Hydrochloride Salt Formation and Crystallization
  • Dissolution: Dissolve the crude free base oil from the previous step in isopropanol (IPA, 5 volumes) at 40-50 °C.

  • Filtration: Filter the solution while warm to remove any particulates.

  • Acidification: Cool the solution to 20-25 °C. Slowly add a 20% solution of HCl in IPA (1.1 eq) dropwise with vigorous stirring over 1-2 hours.

  • Crystallization: The product should begin to precipitate. Stir the resulting slurry at 20-25 °C for 2 hours, then cool to 0-5 °C and hold for at least 4 hours to maximize yield.

  • Isolation: Filter the solid product and wash the filter cake with cold IPA (1-2 volumes).

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Quality Control: Analyze the final product for purity (HPLC), identity (NMR, MS), solid form (PXRD), and residual solvents (GC).

Frequently Asked Questions (FAQs)

Q1: My final product has a persistent yellow tint. What is the cause and how can I remove it? A: A yellow color is often due to oxidation products of benzylamine or other aromatic impurities.[10] While the crystallization step should remove most of this, persistent color can be addressed by treating the free base solution in a solvent like ethyl acetate with activated carbon before filtration and proceeding to the salt formation step.

Q2: Can I use aqueous HCl for the salt formation? A: It is strongly discouraged. Adding aqueous HCl will introduce water into the system, which can lead to the formation of undesirable hydrates, cause the product to oil out, or make it difficult to isolate a dry, crystalline solid.[9][11] Anhydrous HCl (as a gas or a solution in a suitable organic solvent) is the standard for these types of crystallizations.

Q3: What analytical methods are crucial for monitoring this process? A: HPLC is essential for both in-process control and final purity analysis. A reverse-phase C18 column with a suitable mobile phase (e.g., buffered acetonitrile/water) can separate the starting materials, product, and key impurities.[12][13] ¹H NMR is critical for confirming the structure of the final product and ensuring the correct stoichiometry of the salt. GC should be used to quantify residual solvents in the final API.

Q4: Is the Cbz (benzyloxycarbonyl) protecting group stable throughout this process? A: Yes, the Cbz group is robust and stable under the described reductive amination and mildly acidic/basic work-up conditions.[4][14] It is primarily cleaved by catalytic hydrogenolysis or strong acids like HBr in acetic acid, conditions which are avoided in this synthesis.[14]

Logical Troubleshooting Workflow

This diagram provides a decision-making framework for addressing poor reaction outcomes in the reductive amination step.

G Start Reductive Amination Outcome Unsatisfactory Check_Conversion Analyze Crude Reaction Mixture by HPLC/TLC. Is conversion of Ketone SM low? Start->Check_Conversion Check_Impurities Is conversion high, but major impurities are present? Start->Check_Impurities Check_Conversion->Check_Impurities No Imine_Formation Problem: Incomplete Imine Formation Check_Conversion->Imine_Formation Yes Reagent_Issue Problem: Inactive Reducing Agent Check_Conversion->Reagent_Issue Yes Identify_Impurity Identify Impurity Structure (LC-MS, NMR) Check_Impurities->Identify_Impurity Yes Sol_Imine Solution: 1. Add catalytic acid (e.g., AcOH). 2. Pre-stir SMs before adding reductant. 3. Consider azeotropic water removal. Imine_Formation->Sol_Imine Sol_Reagent Solution: 1. Use fresh, high-quality NaBH(OAc)₃. 2. Confirm compatibility of solvent and reagent. Reagent_Issue->Sol_Reagent Tertiary_Amine Impurity: Tertiary Amine (Dibenzyl Adduct) Identify_Impurity->Tertiary_Amine Alcohol_Impurity Impurity: Alcohol (Ketone Over-reduction) Identify_Impurity->Alcohol_Impurity Sol_Tertiary Solution: 1. Check purity of benzylamine. 2. Control stoichiometry carefully. 3. Reduce reaction temperature. Tertiary_Amine->Sol_Tertiary Sol_Alcohol Solution: 1. Ensure imine formation is complete before reduction. 2. Use imine-selective reductant (e.g., NaBH(OAc)₃). Alcohol_Impurity->Sol_Alcohol

Caption: Troubleshooting decision tree for the reductive amination step.

References

  • benzyl 3-oxopiperidine-1-carboxylate. ChemBK. [Link]

  • Benzyl chloroformate. Eight Chongqing Chemdad Co. [Link]

  • Benzyl chloroformate. Wikipedia. [Link]

  • CN105924408A - Synthetic method of piperidine hydrochloride.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. PMC - NIH. [Link]

  • Have you experienced that your piperidine crystallizes when not in use?. ResearchGate. [Link]

  • Cbz-Protected Amino Groups. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. [Link]

  • Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same. Googleapis.com.
  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Reductive amination difficulties - poor conversion : r/Chempros. Reddit. [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate. [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. ResearchGate. [Link]

  • Benzyl 3-oxopiperidine-1-carboxylate (C13H15NO3). PubChemLite. [Link]

  • Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Quick Company. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • High performance liquid chromatographic analysis method of benzyl pyridinium 3 .... Patsnap Eureka. [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride , Package: 100mg , Laibo Chem. Orion Cientific. [Link]

  • CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride.
  • CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • N-Benzyl-3-piperidone hydrochloride. [Link]

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Technical Support Center: Best Practices for the Purification of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for the purification of piperidine-based compounds. Piperidine and its derivatives are foundational scaffolds in a multitude of pharmaceuticals and specialty chemicals, making their purification a critical step for ensuring downstream success.[1][2] This resource addresses common challenges through a troubleshooting guide and a comprehensive FAQ section, grounded in established scientific principles and field-proven experience.

Part 1: Troubleshooting Guide - Navigating Common Purification Hurdles

This section directly addresses specific issues you may encounter during the purification of piperidine-based compounds, offering explanations for the underlying causes and providing step-by-step solutions.

Issue 1: Yellow Discoloration in Purified Piperidine

Question: My piperidine, which I believed to be pure, has developed a yellow tint upon storage. What is the cause, and how can I rectify this?

Root Cause Analysis: A yellow discoloration in piperidine is a common indicator of oxidation.[3] While this may not impede all applications, high-purity is often essential, necessitating removal of these colored impurities.

Troubleshooting & Mitigation:

  • Purification Method: The most robust method to eliminate colored impurities and other by-products is distillation .[4]

  • Preventative Measures: To prevent recurrence, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[3][4]

Issue 2: Difficulty Separating Piperidine from Pyridine by Distillation

Question: I'm finding it challenging to achieve a clean separation of piperidine from residual pyridine starting material using fractional distillation. What is causing this, and what is the solution?

Root Cause Analysis: Piperidine and pyridine form a constant boiling azeotropic mixture, making their separation by simple fractional distillation difficult.[4] This azeotrope is composed of approximately 92% piperidine and 8% pyridine by weight and has a boiling point of about 106.1°C at atmospheric pressure.[3][4]

Troubleshooting & Mitigation:

  • Azeotropic Distillation: One approach is to employ azeotropic distillation with water, which alters the relative volatilities of the components, facilitating a more effective separation.[3][5]

  • Selective Salt Formation: A more definitive method involves the selective formation of a piperidine salt. Piperidine, being a stronger base, readily reacts with carbon dioxide to form a solid piperidine carbonate, which can be easily separated by filtration, leaving the less basic pyridine in the solution.[1][3]

Issue 3: Unexpected Crystallization of Piperidine in Solution

Question: My solution of a piperidine derivative in an organic solvent (e.g., DMF) has crystallized during storage. What could be the cause?

Root Cause Analysis: This phenomenon is frequently observed with amines and is typically due to unintended salt formation.[6] There are two primary culprits:

  • Reaction with Atmospheric Carbon Dioxide: Piperidine can react with CO2 from the air to form piperidine carbonate, which may precipitate out of solution.[3][6]

  • Reaction with Acidic Vapors: If stored in proximity to acidic reagents (e.g., bottles of acetyl chloride or trifluoroacetic acid), piperidine can react with liberated acidic vapors to form a solid salt, such as piperidine hydrochloride.[3][6]

Troubleshooting & Mitigation:

  • Resolution: The crystals can often be redissolved, but for critical applications, preparing a fresh solution is advisable.

  • Prevention: Ensure storage containers are tightly sealed and consider storing them under an inert atmosphere to prevent exposure to atmospheric gases.[4]

Issue 4: Oiling Out or Poor Crystal Formation During Recrystallization

Question: I'm attempting to recrystallize a solid piperidine derivative, but it's "oiling out" or forming an amorphous precipitate instead of well-defined crystals. How can I resolve this?

Root Cause Analysis: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid.[7] This can be caused by a high concentration of impurities or if the solution is cooled too rapidly.[7][8]

Troubleshooting & Mitigation:

  • Preliminary Purification: If the crude material has a high impurity load, consider a preliminary purification step, such as an acid-base extraction, before attempting recrystallization.[8]

  • Optimize Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature to encourage the growth of larger, purer crystals before further cooling in an ice bath.[8]

  • Induce Crystallization: Scratching the inside of the flask with a glass rod can create nucleation sites and help initiate crystallization.[8]

  • Solvent System Adjustment: If a single solvent is problematic, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be employed to carefully control the precipitation process.[7]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the purification strategies for piperidine-based compounds.

Q1: What are the most common impurities I should expect in my crude piperidine-based product?

A1: The nature of impurities is highly dependent on the synthetic route. However, some common classes of impurities include:

  • Unreacted Starting Materials: For instance, residual pyridine after a hydrogenation reaction to form piperidine.[1]

  • Byproducts: Side reactions can lead to unexpected products, such as the formation of 4,4'-bipyridine during the reduction of pyridine.[1]

  • Reagent-Related Impurities: Byproducts from the reagents used in the synthesis can co-elute with your desired product.[1]

  • Oxidation Products: As mentioned, piperidines can be susceptible to oxidation, often resulting in discoloration.[1]

  • Residual Solvents and Water: These are common carryovers from the reaction and workup steps.[1]

Q2: How do I choose the best purification method for my piperidine derivative?

A2: The optimal purification strategy is dictated by the physicochemical properties of your target compound and the nature of the impurities.

Decision-Making Workflow for Purification Method Selection

G start Crude Piperidine Compound is_solid Is the compound a solid at room temperature? start->is_solid is_liquid Is the compound a liquid at room temperature? is_solid->is_liquid No recrystallization Recrystallization is_solid->recrystallization Yes is_thermally_stable Is the compound thermally stable? is_liquid->is_thermally_stable Yes polarity_diff Significant polarity difference from impurities? is_liquid->polarity_diff No is_thermally_stable->polarity_diff No distillation Distillation is_thermally_stable->distillation Yes solubility_diff Differential solubility in acid/base? polarity_diff->solubility_diff No column Column Chromatography polarity_diff->column Yes solubility_diff->column Consider Protection & Chromatography extraction Acid-Base Extraction solubility_diff->extraction Yes end_solid Pure Solid Compound recrystallization->end_solid column->end_solid end_liquid Pure Liquid Compound column->end_liquid distillation->end_liquid extraction->column Follow with Chromatography or Recrystallization

Caption: A decision-making workflow for selecting a suitable purification method.

Q3: My piperidine derivative is showing significant peak tailing during column chromatography on silica gel. What can I do to improve the peak shape?

A3: Peak tailing of basic compounds like piperidines on acidic silica gel is a common issue arising from strong interactions between the amine and the stationary phase.[1] To mitigate this, a basic additive is often incorporated into the mobile phase. A common practice is to add a small amount of triethylamine (TEA), typically 0.1-1%, to the eluent.[1] This competitively binds to the acidic sites on the silica, reducing the unwanted interactions with your compound and leading to more symmetrical peaks.

Q4: When should I consider using a protecting group for the piperidine nitrogen during purification?

A4: The use of a protecting group for the piperidine nitrogen can be a strategic decision, particularly when dealing with complex molecules or challenging separations.[9] Consider a protecting group if:

  • The piperidine nitrogen is interfering with a subsequent reaction step.

  • The high polarity of the free amine is making column chromatography difficult.

  • You need to perform reactions on other parts of the molecule that are sensitive to the basicity or nucleophilicity of the piperidine nitrogen.

Common protecting groups for amines include tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc), each with its own set of conditions for introduction and removal.[9]

Q5: How can I effectively remove water from my piperidine compound?

A5: Water can be a persistent impurity, especially following an aqueous workup.[1] For liquid piperidines, a common and effective method is to dry the compound over solid potassium hydroxide (KOH) pellets for several hours or overnight, followed by distillation.[3] Other drying agents such as calcium hydride or sodium can also be utilized.[3] For solid piperidine derivatives, ensuring the compound is thoroughly dried under high vacuum, possibly with gentle heating if the compound is stable, is crucial.

Part 3: Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization for your specific compound is likely necessary.

Protocol 1: Purification of Piperidine via Carbonate Salt Formation

This method is particularly effective for removing pyridine impurities.[1]

  • Dissolution: Dissolve the crude piperidine (containing pyridine) in a suitable organic solvent.

  • Salt Formation: Bubble carbon dioxide (CO₂) gas through the solution. The more basic piperidine will selectively react to form solid piperidine carbonate, while pyridine will remain in solution.[1]

  • Filtration: Cool the mixture to ensure complete precipitation of the piperidine carbonate, then collect the solid salt by filtration.[1]

  • Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water and add a strong base, such as sodium hydroxide (NaOH), to liberate the free piperidine.[1]

  • Extraction and Final Purification: Extract the liberated piperidine into an appropriate organic solvent (e.g., diethyl ether). Dry the organic extract over a suitable drying agent (e.g., solid KOH), filter, and then distill to obtain pure piperidine.[1]

Protocol 2: General Acid-Base Extraction for Piperidine Derivatives

This protocol is useful for separating a basic piperidine product from neutral or acidic impurities.[1]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine product will be protonated and move into the aqueous layer, while neutral impurities will remain in the organic phase.[1]

  • Separation: Separate the two layers. The organic layer containing neutral impurities can be set aside or discarded.

  • Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and make it basic by slowly adding a concentrated base (e.g., NaOH solution) until the pH is greater than 10.

  • Final Extraction: Extract the deprotonated (neutral) piperidine product back into an organic solvent by performing several extractions. Combine the organic layers, dry with a suitable drying agent, filter, and remove the solvent under reduced pressure.

Protocol 3: Flash Column Chromatography of a Basic Piperidine Derivative
  • TLC Analysis and Eluent Selection: Dissolve a small amount of the crude product and run thin-layer chromatography (TLC) with various solvent systems to find an appropriate eluent that gives good separation. Remember to add a small percentage of triethylamine (e.g., 0.5%) to your eluent system to prevent peak tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product.[8]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.[8]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[8]

Data Presentation

Table 1: Common Protecting Groups for Piperidine Nitrogen [9]

Protecting GroupIntroduction ReagentDeprotection ConditionStability
Boc Di-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl)Stable to base, hydrogenolysis, and weak acids
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C) or strong acidsStable to mild acidic and basic conditions
Fmoc 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)Base (e.g., 20% piperidine in DMF)Stable to acid and hydrogenolysis

References

Identifying and removing impurities from Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride samples

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

Welcome to the technical support hub for Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification and analysis of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a practical, question-and-answer format, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my sample of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride?

The impurity profile of your sample is intrinsically linked to its synthetic route. A common pathway to this molecule involves the reductive amination of Benzyl 3-oxopiperidine-1-carboxylate with benzylamine, followed by salt formation.[1] Based on this, potential impurities can be categorized as follows:

  • Starting Materials: Unreacted Benzyl 3-oxopiperidine-1-carboxylate and benzylamine.

  • Intermediates: The imine intermediate formed between the piperidone and benzylamine may persist if the reduction is incomplete.

  • By-products: Over-alkylation of the secondary amine can lead to the formation of dibenzylpiperidine derivatives.[2] Side reactions involving the Cbz (carboxybenzyl) protecting group are also possible, though the Cbz group is generally stable under many conditions.[3][4]

  • Reagent-Related Impurities: Residual reducing agents (e.g., borohydride salts) and their by-products.[5]

  • Degradation Products: The benzyl and amine functionalities can be susceptible to oxidative degradation.[6] Hydrolysis of the carbamate under harsh acidic or basic conditions is also a possibility.[7]

  • Solvent and Water: Residual solvents from the reaction or purification steps, and water from aqueous workups are common impurities.[8]

Q2: My sample has a yellowish tint. What could be the cause and is it problematic?

A yellowish discoloration in piperidine derivatives is often indicative of oxidation.[8] The secondary amine and the benzylic positions are susceptible to air oxidation over time, leading to the formation of colored impurities. While minor discoloration may not significantly impact some applications, it is a sign of impurity and potential degradation. For high-purity applications, such as in pharmaceutical development, this discoloration is undesirable and necessitates purification.

Q3: I am struggling to get my Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride to crystallize. What can I do?

Difficulty in crystallization can arise from several factors, including the presence of impurities that inhibit lattice formation or the choice of an inappropriate solvent system.

Troubleshooting Crystallization:

  • Purity Check: First, assess the purity of your material using a technique like HPLC or TLC. If significant impurities are present, an initial purification by column chromatography may be necessary before attempting recrystallization.

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system.[9] A good solvent will dissolve the compound when hot but not when cold.[10]

    • Single-Solvent Method: Test a range of solvents with varying polarities (e.g., isopropanol, ethanol, acetonitrile). Add a small amount of your compound to a test tube, add a small volume of solvent, and heat. If it dissolves completely when hot and precipitates upon cooling, you have a potential candidate.[9]

    • Two-Solvent (Anti-Solvent) Method: If a single suitable solvent cannot be found, a two-solvent system can be effective.[9] Dissolve your compound in a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly. Common combinations include methanol/diethyl ether or ethanol/hexane.

Experimental Protocol: Single-Solvent Recrystallization [9]

  • Place the crude Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride in an Erlenmeyer flask.

  • Add a minimal amount of the selected hot solvent to dissolve the compound completely.

  • Allow the flask to cool slowly to room temperature to promote the formation of large crystals.

  • Once crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Dry the crystals under vacuum.

Troubleshooting Guide

Problem 1: My HPLC analysis shows multiple impurity peaks. How do I identify them and select the best purification method?

Identifying unknown impurities is a critical step in developing a purification strategy. A logical workflow can streamline this process.

Workflow for Impurity Identification and Purification Method Selection

start Impure Sample hplc HPLC Analysis Shows Multiple Peaks start->hplc lcms LC-MS Analysis hplc->lcms nmr NMR Spectroscopy hplc->nmr id_impurities Identify Impurities (Mass & Structure) lcms->id_impurities nmr->id_impurities assess Assess Impurity Properties (Polarity, Volatility) id_impurities->assess decision Select Purification Method assess->decision chromatography Column Chromatography decision->chromatography Impurities have different polarities recrystallization Recrystallization decision->recrystallization Compound is solid & impurities have different solubilities prep_hplc Preparative HPLC decision->prep_hplc Impurities are structurally very similar purity_check Verify Purity (HPLC, NMR) chromatography->purity_check recrystallization->purity_check prep_hplc->purity_check end Pure Compound purity_check->end

Caption: Workflow for impurity identification and purification.

Step-by-Step Guide:

  • Hyphenated Techniques for Identification:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for this task. It will provide the molecular weights of your main compound and the impurities. This data can help you hypothesize the structures of the impurities (e.g., unreacted starting materials, by-products).[11]

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: If an impurity is present in a significant amount, its signals may be visible in the NMR spectrum of the crude product. Comparing the spectrum to that of the pure compound can provide structural clues.

  • Choosing the Right Purification Technique:

    • Column Chromatography: This is a versatile technique for separating compounds with different polarities. For basic compounds like your piperidine derivative, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent. This minimizes peak tailing by neutralizing acidic silanol groups on the silica gel.[12]

    • Recrystallization: If your compound is a solid and the impurities have different solubility profiles, recrystallization is an excellent and scalable purification method.[9]

    • Preparative HPLC: For impurities that are structurally very similar to the desired product and difficult to separate by standard column chromatography, preparative HPLC can provide the necessary resolution.[13]

Experimental Protocol: Flash Column Chromatography [14]

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Add ~1% triethylamine (TEA) to the solvent system to reduce peak tailing. The ideal solvent system will give your target compound an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a silica gel slurry in your chosen eluent and pack the column.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like DCM) and load it onto the column.

  • Elution: Run the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Problem 2: I'm observing peak tailing during HPLC analysis of my compound. How can I improve the peak shape?

Peak tailing is a common issue when analyzing basic compounds like piperidine derivatives on standard silica-based HPLC columns.[15] It is primarily caused by the interaction of the basic nitrogen atoms with acidic residual silanol groups on the stationary phase.[15]

Troubleshooting Peak Tailing in HPLC

start Peak Tailing Observed cause Cause: Interaction with Acidic Silanols start->cause solution Solutions cause->solution mobile_phase Modify Mobile Phase solution->mobile_phase column_choice Change Column solution->column_choice ph_adjust Lower pH (e.g., 2.5-3.0) mobile_phase->ph_adjust additive Add Competing Base (e.g., 0.1% TEA) mobile_phase->additive base_deactivated Use Base-Deactivated Column column_choice->base_deactivated different_phase Switch Stationary Phase (e.g., Phenyl) column_choice->different_phase result Symmetrical Peak ph_adjust->result additive->result base_deactivated->result different_phase->result

Caption: Troubleshooting HPLC peak tailing for basic compounds.

Strategies to Improve Peak Shape:

  • Mobile Phase Modification:

    • Add a Competing Base: Incorporating a small amount of a basic additive like triethylamine (TEA) or diethylamine (DEA) (typically 0.1% v/v) into your mobile phase is highly effective.[12] These additives preferentially interact with the active silanol sites, "shielding" them from your analyte.

    • Lower the pH: Reducing the mobile phase pH to around 2.5-3.0 with an acid like formic acid or phosphoric acid will protonate the silanol groups, minimizing their interaction with the protonated amine of your compound.[15]

  • Column Selection:

    • Use a Base-Deactivated Column: Many manufacturers offer columns that are specifically designed for the analysis of basic compounds. These columns have a much lower concentration of active silanol sites.

    • Change the Stationary Phase: If you are using a standard C18 column, switching to a different stationary phase, such as one with a phenyl or polar-embedded group, can offer different selectivity and improve peak shape.[15]

Quantitative Data Summary: HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 250 mm (or base-deactivated equivalent)Standard reversed-phase column suitable for many organic molecules.[6]
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid or 0.1% TEAFormic acid improves peak shape by lowering pH; TEA acts as a competing base.[12][15]
Detection UV at 254 nmThe benzyl groups provide strong UV absorbance at this wavelength.[6]
Flow Rate 1.0 mL/minA standard flow rate providing a good balance of resolution and analysis time.[16]
Temperature 25 °CStandard ambient temperature for reproducible chromatography.[16]

References

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography for Purity Analysis of 2-Benzylpiperidine.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Validation of 2-Benzylpiperidine Purity by Chiral HPLC.
  • BenchChem. (2025).
  • SIELC Technologies. Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column.
  • SIELC Technologies. Separation of 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile on Newcrom R1 HPLC column.
  • BenchChem. (2025). Common side products in the synthesis of 3-benzylpiperidines.
  • StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: High-Purity Isolation of 1-(Piperidin-2-ylmethyl)
  • BenchChem. (2025). Technical Support Center: Purification of Diastereomeric Piperidine Compounds.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wikipedia.
  • Rhodium.ws. Recrystallization and Acid/Base Extraction - The Basics.
  • Organic Chemistry Portal.

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Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and its Privileged Role in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs and bioactive molecules.[1][2] This six-membered nitrogen-containing heterocycle offers a versatile, three-dimensional framework that is metabolically stable and can be readily functionalized to modulate physicochemical properties like solubility and lipophilicity, which are crucial for favorable pharmacokinetic profiles.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[2]

This guide focuses on a representative molecule, Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride (CAS: 1179362-03-8)[3], to establish a comprehensive, multi-tiered framework for evaluating and comparing the efficacy of related piperidine-based compounds. Our objective is not merely to present data, but to illuminate the causal logic behind the experimental design—from initial computational predictions to rigorous in vitro validation. We will use the Dopamine D3 Receptor, a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric conditions, as our model target to provide a tangible biological context for the methodologies described.

Defining the Comparative Landscape: The Subject Compound and its Analogs

To conduct a meaningful efficacy comparison, we must first define the chemical space around our lead compound. The structure of Benzyl 3-(benzylamino)piperidine-1-carboxylate suggests several avenues for modification to explore Structure-Activity Relationships (SAR). For the purpose of this guide, we will consider the following hypothetical analogs for comparison:

  • Compound A (Lead): Benzyl 3-(benzylamino)piperidine-1-carboxylate

  • Compound B (Simplified Core): 3-Aminopiperidine[4]

  • Compound C (Carbamate Variation): tert-butyl 3-(benzylamino)piperidine-1-carboxylate (Boc-protected analog)

  • Compound D (Positional Isomer): Benzyl 4-(benzylamino)piperidine-1-carboxylate

  • Compound E (Single Benzyl Group): Benzyl 3-aminopiperidine-1-carboxylate[5]

This selection allows us to probe the contributions of the N-benzyl group, the C3-benzylamino moiety, and the carbamate protecting group to overall receptor affinity and functional activity.

Part 1: Foundational Efficacy Assessment - A Multi-Step Experimental Workflow

A robust comparison of efficacy requires a logical progression from predictive modeling to empirical testing. This ensures that resources are allocated efficiently and that the resulting data is both reliable and interpretable.

Workflow Overview

The following diagram outlines the integrated workflow for assessing the comparative efficacy of our piperidine derivatives.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Data Analysis a Define Target: Dopamine D3 Receptor b Generate 3D Structures of Analogs a->b c Molecular Docking Simulation (Predict Binding Mode & Affinity) b->c d Synthesize or Procure Test Compounds c->d Guide Synthesis Prioritization e Assay 1: Binding Affinity (Radioligand SPA) d->e f Assay 2: Functional Activity (cAMP Assay) d->f g Calculate Ki, EC50/IC50 Values e->g f->g h Structure-Activity Relationship (SAR) Analysis g->h

Caption: Integrated workflow for comparative efficacy assessment.

In Silico Prediction: Molecular Docking

Before committing to chemical synthesis and costly in vitro screening, computational methods can provide valuable predictions. Molecular docking simulates the interaction between a ligand and a protein's binding site, helping to prioritize compounds that are most likely to be active.[6]

Causality: We employ docking to generate initial hypotheses about how structural modifications (e.g., moving the benzylamino group from position 3 to 4) might affect the compound's fit within the dopamine receptor's binding pocket. This approach is particularly useful when little is known about the active ligands for a target.[7]

Protocol: Virtual Screening via Molecular Docking

  • Preparation of Receptor: Obtain a high-resolution 3D structure of the human Dopamine D3 Receptor. If a crystal structure is unavailable, a homology model can be constructed. Prepare the protein structure by adding hydrogen atoms, assigning charges, and defining the binding pocket based on known ligand interactions.

  • Ligand Preparation: Generate 3D conformations of Benzyl 3-(benzylamino)piperidine-1-carboxylate and its analogs (Compounds B-E). Minimize their energy using a suitable force field.

  • Docking Simulation: Use a validated docking program (e.g., GOLD, AutoDock) to dock each ligand into the defined binding site of the receptor.

  • Scoring and Analysis: Rank the compounds based on their predicted binding affinity (docking score). Visualize the top-ranking poses to analyze key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with critical amino acid residues.[8]

Part 2: In Vitro Efficacy Determination - Binding and Functional Assays

In vitro assays provide the empirical data needed to validate or refute our in silico hypotheses. We will utilize two distinct but complementary assays: one to measure the physical binding of the compounds to the receptor (affinity) and another to measure the biological consequence of that binding (functional activity).

Mechanism of Action: Targeting a Gαi-Coupled GPCR

The Dopamine D3 receptor is a Gαi-coupled GPCR. When an agonist binds, it triggers a conformational change that leads to the inhibition of the enzyme adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[9] Conversely, an antagonist will bind to the receptor but not trigger this response, thereby blocking the action of an agonist. Our functional assay is designed to measure these changes in cAMP levels.[10][11]

G cluster_0 Cell Membrane receptor Dopamine D3 Receptor (GPCR) g_protein Gαi/βγ receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP (Decreased) ac->camp Conversion Blocked agonist Agonist (e.g., Dopamine) agonist->receptor Binds & Activates antagonist Antagonist (Test Compound) antagonist->receptor Binds & Blocks atp ATP atp->ac

Sources

Alternative synthesis routes for Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride: a comparative study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, three-dimensional structure allows for precise orientation of substituents, enabling high-affinity interactions with biological targets. Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride, a derivative of this important scaffold, is a valuable building block in drug discovery, incorporating both a secondary benzylamine at the 3-position and a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen. The efficient and stereocontrolled synthesis of this compound is of significant interest to researchers in pharmaceutical development.

This guide provides a comparative analysis of three distinct synthetic routes to Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride, offering an in-depth look at their respective methodologies, performance metrics, and strategic advantages. The discussion is grounded in established chemical principles and supported by experimental data from the scientific literature, aiming to equip researchers with the necessary insights to select the most suitable pathway for their specific needs.

Comparative Overview of Synthetic Strategies

Three primary strategies for the synthesis of the target molecule are evaluated:

  • Route 1: Direct Reductive Amination. This approach offers a convergent and potentially high-yielding synthesis from a commercially available piperidone precursor.

  • Route 2: Chiral Synthesis from L-Glutamic Acid. Leveraging a readily available chiral starting material, this multi-step route provides access to an enantiomerically pure product.

  • Route 3: Biocatalytic Synthesis. Employing an enzymatic cascade, this method also delivers an enantiopure product, often under mild and environmentally benign conditions.

The following sections will delve into the detailed experimental protocols for each route, accompanied by a critical discussion of their respective strengths and weaknesses.

Route 1: Direct Reductive Amination

This route represents the most straightforward approach to the target molecule, involving a one-pot reaction between a protected 3-oxopiperidine and benzylamine.

Reaction Scheme

Reductive_Amination start Benzyl 3-oxopiperidine-1-carboxylate product Benzyl 3-(benzylamino)piperidine-1-carboxylate start->product benzylamine Benzylamine benzylamine->product reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->product final_product Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride product->final_product hcl HCl hcl->final_product

Figure 1: Reductive amination of Benzyl 3-oxopiperidine-1-carboxylate.

Experimental Protocol
  • Imine Formation and Reduction: To a solution of Benzyl 3-oxopiperidine-1-carboxylate (1.0 eq.) and benzylamine (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) is a commonly used reagent for this transformation due to its mildness and selectivity. The reaction is typically stirred at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

  • Salt Formation: The purified free base is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrogen chloride (e.g., 2M in diethyl ether) is added dropwise until precipitation is complete. The resulting solid is collected by filtration and dried to afford the hydrochloride salt.

Performance and Considerations
ParameterAssessment
Overall Yield Typically good to excellent (70-90%).
Purity High purity achievable after chromatography.
Reaction Time 12-24 hours for the reductive amination step.
Cost & Availability Starting materials are commercially available.
Safety Sodium triacetoxyborohydride is a relatively safe reducing agent. Standard precautions for handling organic solvents are required.
Scalability Readily scalable.
Stereochemistry Produces a racemic mixture.

Expertise & Experience Insights: The choice of reducing agent is critical in reductive amination. While stronger reducing agents like sodium borohydride can be used, they may also reduce the starting ketone, leading to side products. Sodium triacetoxyborohydride is generally preferred for its chemoselectivity in reducing the intermediate iminium ion over the ketone. The reaction is often carried out in the presence of a mild acid, such as acetic acid, to facilitate imine formation, but this is not always necessary.

Route 2: Chiral Synthesis from L-Glutamic Acid

This multi-step, diastereoselective synthesis provides access to the enantiomerically pure target molecule, starting from the inexpensive and readily available chiral pool starting material, L-glutamic acid.

Reaction Scheme

L-Glutamic_Acid_Route cluster_0 Synthesis of Chiral Intermediate cluster_1 Final Product Formation l_glutamic_acid L-Glutamic Acid diester Dimethyl ester l_glutamic_acid->diester 1. Esterification nboc_diester N-Boc dimethyl ester diester->nboc_diester 2. Boc Protection diol Diol nboc_diester->diol 3. Reduction ditosylate Ditosylate diol->ditosylate 4. Tosylation cbz_piperidine Benzyl 3-aminopiperidine-1-carboxylate ditosylate->cbz_piperidine 5. Cyclization with Benzylamine & Cbz Protection final_product Benzyl 3-(benzylamino)piperidine-1-carboxylate cbz_piperidine->final_product 6. N-Benzylation hcl_salt Hydrochloride Salt final_product->hcl_salt

Figure 2: Synthesis from L-Glutamic Acid.

Experimental Protocol

This synthesis involves several steps, with a representative procedure for a similar transformation yielding (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate reported with an overall yield of 44-55%.

  • Esterification and Protection: L-glutamic acid is first converted to its dimethyl ester, followed by protection of the amino group with a Boc or Cbz group.

  • Reduction and Tosylation: The diester is reduced to the corresponding diol using a reducing agent like sodium borohydride. The diol is then activated by conversion to a ditosylate.

  • Cyclization: The ditosylate undergoes intramolecular cyclization upon reaction with a primary amine, in this case, benzylamine, to form the piperidine ring.

  • N-Benzylation: The resulting Cbz-protected 3-aminopiperidine is then subjected to N-benzylation. This can be achieved through reductive amination with benzaldehyde and a suitable reducing agent or by direct alkylation with a benzyl halide in the presence of a base.[1]

  • Salt Formation: The final product is converted to its hydrochloride salt as described in Route 1.

Performance and Considerations
ParameterAssessment
Overall Yield Moderate (around 40-50% over multiple steps).
Purity High, with excellent enantiopurity.
Reaction Time Multi-day synthesis.
Cost & Availability L-glutamic acid is inexpensive, but the synthesis requires multiple reagents and purification steps.
Safety Involves the use of tosyl chloride and potentially hazardous reducing agents.
Scalability Can be challenging to scale up due to the number of steps and purifications.
Stereochemistry Enantiomerically pure product is obtained.

Expertise & Experience Insights: This route is an excellent example of a chiral pool synthesis, where the stereochemistry of the final product is derived from a naturally occurring chiral starting material. The key step is the cyclization of the ditosylate with benzylamine. The choice of protecting group for the amino acid is important; while the literature often reports the use of a Boc group, a Cbz group can be used directly, which would be more atom-economical for the synthesis of the target molecule.

Route 3: Biocatalytic Synthesis

This modern approach utilizes enzymes to achieve a highly stereoselective synthesis of a key intermediate, which is then converted to the final product.

Reaction Scheme

Enzymatic_Route cluster_0 Enzymatic Synthesis of Intermediate cluster_1 Final Product Formation start N-Cbz-L-ornithinol intermediate Benzyl 3-aminopiperidine-1-carboxylate start->intermediate final_product Benzyl 3-(benzylamino)piperidine-1-carboxylate intermediate->final_product N-Benzylation enzymes Galactose Oxidase & Imine Reductase enzymes->intermediate One-pot cascade hcl_salt Hydrochloride Salt final_product->hcl_salt

Figure 3: Biocatalytic synthesis pathway.

Experimental Protocol
  • Enzymatic Cascade: A one-pot multi-enzyme cascade reaction is employed. N-Cbz-L-ornithinol is converted to L-3-N-Cbz-aminopiperidine using a combination of galactose oxidase and an imine reductase. This reaction has been reported to proceed with an isolated yield of up to 54%.

  • N-Benzylation: The resulting enantiopure Benzyl 3-aminopiperidine-1-carboxylate is then N-benzylated as described in Route 2.

  • Salt Formation: The final product is converted to its hydrochloride salt.

Performance and Considerations
ParameterAssessment
Overall Yield Moderate, dependent on the efficiency of the N-benzylation step.
Purity Excellent, with high enantiopurity.
Reaction Time The enzymatic step can take 24-48 hours.
Cost & Availability The starting material, N-Cbz-L-ornithinol, may need to be synthesized. Enzymes can be costly for large-scale synthesis, but can often be recycled.
Safety Generally considered a "green" and safe method, operating under mild, aqueous conditions.
Scalability Can be challenging to scale up due to the cost and stability of the enzymes.
Stereochemistry Highly enantioselective.

Expertise & Experience Insights: Biocatalysis offers a powerful tool for asymmetric synthesis, often providing access to chiral molecules with high enantiomeric excess under environmentally friendly conditions. The one-pot nature of the enzymatic cascade minimizes intermediate work-up steps and can improve overall efficiency. The main challenge often lies in the availability, cost, and stability of the required enzymes, as well as the optimization of the reaction conditions for optimal catalytic activity.

Comparative Data Summary

FeatureRoute 1: Reductive AminationRoute 2: From L-Glutamic AcidRoute 3: Biocatalytic
Starting Material Benzyl 3-oxopiperidine-1-carboxylateL-Glutamic AcidN-Cbz-L-ornithinol
Number of Steps 1 (plus salt formation)~5-6~2-3
Overall Yield Good to Excellent (70-90%)Moderate (~40-50%)Moderate (~50%)
Stereocontrol RacemicEnantiopureEnantiopure
Key Advantages High yield, direct, scalable.Uses inexpensive chiral starting material.High enantioselectivity, "green" process.
Key Disadvantages Produces a racemic mixture.Multi-step, lower overall yield.Enzyme cost and availability, scalability.

Conclusion and Recommendations

The choice of synthetic route for Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is highly dependent on the specific requirements of the researcher or organization.

  • For rapid access to the racemic material, particularly for initial screening or proof-of-concept studies, the Direct Reductive Amination (Route 1) is the most efficient and cost-effective method. Its simplicity, high yield, and scalability make it an attractive option for producing larger quantities of the compound.

  • When enantiopurity is critical, both the synthesis from L-Glutamic Acid (Route 2) and the Biocatalytic approach (Route 3) are excellent choices. The L-glutamic acid route is a well-established and reliable method that utilizes an inexpensive chiral starting material. The biocatalytic route represents a more modern, "greener" alternative that can provide very high enantioselectivity, although it may be less scalable and more costly in terms of starting materials and enzymes.

Ultimately, the decision should be based on a careful consideration of factors such as the need for stereochemical purity, the desired scale of the synthesis, available resources, and the overall cost-effectiveness of the chosen method. This guide provides the foundational information to make an informed decision, empowering researchers to select the optimal synthetic strategy for their drug discovery and development endeavors.

References

  • A New Way to Amines. (2014). GalChimia. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). CSIR-NIScPR Online Periodicals Repository. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC. [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. [Link]

  • Preparation method of (R)-3-Boc-aminopiperidine. (n.d.).
  • Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. (n.d.).
  • A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. (n.d.). Request PDF. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). [Link]

  • Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. (n.d.). New Journal of Chemistry. [Link]

  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (n.d.). CORE. [Link]

  • A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. (2024). ChemRxiv. [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (2024). Indian Academy of Sciences. [Link]

  • Preparation method for 1-benzyl-3-piperidone hydrochloride. (n.d.).
  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (n.d.).

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The Analytical Scientist's Guide to Qualifying In-house Reference Standards: A Case Study with Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

We will use Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride (CAS: 1179362-03-8), a piperidine derivative of interest in pharmaceutical development, as a practical case study. A survey of major pharmacopeias and commercial suppliers reveals a lack of a formal, pre-certified reference standard for this specific molecule. While some chemical suppliers, such as AChemBlock, offer this compound at a stated purity (e.g., 95%), this material is not sold as a "certified reference standard" and thus requires rigorous in-house qualification before it can be used in a regulated environment.[1]

This guide provides a comprehensive framework for establishing a well-characterized, in-house (or secondary) reference standard. We will detail the necessary analytical workflows, explain the scientific rationale behind each step, and present the data in a format that aligns with regulatory expectations for quality and traceability. This process ensures that your analytical measurements are built on a foundation of scientific rigor and trust.

The Reference Standard Hierarchy: Primary vs. In-house Standards

Understanding the different types of reference standards is crucial. The United States Pharmacopeia (USP) defines reference standards as "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products, compendial reagents, and performance calibrators".[1]

  • Primary Reference Standards: These are officially recognized standards, for example, from the USP, European Pharmacopoeia (EP), or Japanese Pharmacopoeia (JP).[1] They are extensively characterized and are used to calibrate secondary standards.

  • Secondary (or In-house) Reference Standards: When a primary standard is unavailable, a batch of high-purity material must be established internally.[1] This secondary standard must be thoroughly characterized to confirm its identity, purity, and potency. Its traceability is established through this rigorous characterization process.

The focus of this guide is the comprehensive qualification of a secondary standard for Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride.

Qualification Workflow for an In-house Reference Standard

The qualification of an in-house reference standard is a multi-step process designed to provide a complete profile of the material. The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," provides a framework for the control of materials, which is applicable to the qualification of reference standards.[2][3][4][5] The goal is to generate a comprehensive Certificate of Analysis (CoA) that attests to the material's fitness for purpose.

Here is a logical workflow for the qualification process:

G cluster_0 Phase 1: Material Acquisition & Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Assay Determination cluster_3 Phase 4: Documentation & Release A Source High-Purity Batch (e.g., >95% nominal purity) B Visual Inspection (Appearance, Color) A->B C Mass Spectrometry (MS) (Confirms Molecular Weight) B->C D NMR Spectroscopy (Confirms Molecular Structure) C->D E FTIR Spectroscopy (Confirms Functional Groups) D->E F HPLC-UV for Organic Purity (Area % Normalization) E->F J Assay Assignment (Mass Balance Calculation) F->J G Thermogravimetric Analysis (TGA) (Water Content) G->J H Residual Solvent Analysis (GC-HS) (ICH <467>) H->J I Sulphated Ash / ROI (Inorganic Impurities) I->J K Compile Certificate of Analysis (CoA) J->K L Establish Storage Conditions & Expiry Date (Based on Stability Studies) K->L

Caption: Workflow for Qualifying an In-house Reference Standard.

Experimental Protocols & Data Interpretation

Here, we provide detailed methodologies for the key analytical techniques used in the qualification process.

Identity Confirmation

A. Mass Spectrometry (MS) for Molecular Weight Verification

  • Objective: To confirm the molecular weight of the free base and observe the correct isotopic pattern.

  • Methodology:

    • Prepare a 100 µg/mL solution of the candidate standard in methanol.

    • Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the spectrum in positive ion mode.

  • Expected Results:

    • The protonated molecule [M+H]⁺ for Benzyl 3-(benzylamino)piperidine-1-carboxylate (C₂₀H₂₄N₂O₂) should be observed at m/z 325.1965.

    • High-resolution measurement should be within 5 ppm of the theoretical mass.

B. Nuclear Magnetic Resonance (NMR) for Structural Elucidation

  • Objective: To provide unambiguous confirmation of the chemical structure. NMR is a powerful tool for structural elucidation and can detect impurities that other methods might miss.[6][7][8]

  • Methodology:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[9]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Interpretation: The chemical shifts, coupling constants, and correlations in the 2D spectra must be consistent with the structure of Benzyl 3-(benzylamino)piperidine-1-carboxylate. The data should be compared against predicted spectra or data from literature if available.

Purity and Assay Determination

A. High-Performance Liquid Chromatography (HPLC) for Organic Purity

  • Objective: To separate and quantify all detectable organic impurities. HPLC is a cornerstone technique for reference standard characterization.[10]

  • Methodology:

    • System: A validated HPLC system with UV detection.

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: A suitable gradient to ensure separation of the main peak from all impurities (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Prepare a 1 mg/mL solution in a suitable diluent (e.g., 50:50 Water:Acetonitrile).

  • Data Analysis: The purity is typically calculated using the area percent normalization method. The area of each impurity peak is expressed as a percentage of the total peak area.

G A HPLC System B Sample Injection A->B C C18 Column B->C D UV Detector C->D E Chromatogram (Peak Separation) D->E F Data Analysis (Area % Purity) E->F

Caption: HPLC-UV Experimental Workflow for Purity Analysis.

B. Assay Assignment by Mass Balance

The final assigned assay value of the reference standard is typically determined by a mass balance approach, where the contributions of all impurities are subtracted from 100%.

Assay (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Inorganic Impurities)

ParameterAnalytical TechniqueTypical Acceptance Criteria
Organic Purity HPLC-UVReport all impurities >0.05%
Water Content Karl Fischer Titration or TGATypically < 1.0%
Residual Solvents Headspace Gas Chromatography (GC-HS)As per ICH Q3C limits
Inorganic Impurities Sulphated Ash (Residue on Ignition)Typically < 0.1%

Comparison of Supplier Data and In-house Qualification

When sourcing a candidate material, it's important to compare the limited information provided by the supplier with the comprehensive data generated during in-house qualification.

ParameterAChemBlock (Example Supplier Data)In-house Qualified Standard (Target)Rationale for In-depth Testing
Purity 95%[1]99.8% (by HPLC, area %)Supplier purity may not account for all impurities (e.g., non-UV active). A validated HPLC method is required for accurate assessment.
Identity Stated Name and CASConfirmed by MS, NMR, FTIRUnambiguous structural confirmation is mandatory for a reference standard.
Water Content Not specified0.15% (by Karl Fischer)Water content impacts the true potency of the standard and must be accurately determined.
Residual Solvents Not specified<0.05% (e.g., Acetone)Residual solvents from synthesis must be identified and quantified.
Assay Not provided99.6% (by mass balance)The assigned assay value is critical for quantitative applications and is derived from comprehensive testing.
CoA Basic product informationComprehensive CoA per ISO Guide 31[11][12]A detailed CoA provides traceability and evidence of thorough characterization.

Finalizing the Reference Standard: The Certificate of Analysis

The culmination of the qualification process is the generation of a formal Certificate of Analysis. This document should be prepared in accordance with guidelines such as ISO Guide 31 and should include:[11][13]

  • Identification: Compound name, CAS number, molecular formula, and structure.

  • Lot Number: A unique identifier for the batch.

  • Certified Values: The assigned assay or purity value and its associated uncertainty.

  • Methodology: A summary of the analytical methods used for characterization.

  • Traceability: A statement on the traceability of the measurements.

  • Instructions for Use and Storage: Recommended storage conditions to ensure stability.

  • Period of Validity: An expiry or re-test date based on stability studies.

Conclusion

Sourcing a certified reference standard for Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride highlights a common challenge in pharmaceutical analysis. When a primary standard is not available, a rigorous, scientifically sound process of in-house qualification is not just a recommendation—it is a necessity. By following a structured workflow that includes unambiguous identity confirmation and orthogonal purity assessments, researchers can establish a reliable secondary reference standard. This ensures the accuracy and validity of analytical data, underpinning the safety and efficacy of drug development programs. The principles and protocols outlined in this guide provide a robust framework for this critical task, transforming a high-purity chemical into a trustworthy in-house reference standard.

References

  • USP. General Chapter <11> USP Reference Standards. United States Pharmacopeia. Available at: [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. (2009). Available at: [Link]

  • Cole-Parmer. 3 Details Every Certificate of Analysis (CoA) Should Address. (2021). Available at: [Link]

  • ESSLAB. Parts of a Certificate of Analysis. Available at: [Link]

  • ResolveMass Laboratories Inc. Analytical Techniques for Reference Standard Characterization. (2025). Available at: [Link]

  • Intertek. Reference Standard Materials Program. Available at: [Link]

  • ICH. Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. (2000). Available at: [Link]

  • Symtera Analytics. How To Choose the Proper Analytical Reference Standards?. Available at: [Link]

  • Hypha Discovery. Structure Elucidation and NMR. Available at: [Link]

  • ResolveMass Laboratories Inc. Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). Available at: [Link]

  • PubMed Central. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. (2022). Available at: [Link]

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A Comparative Performance Analysis of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride in the Context of Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive benchmarking analysis of the novel piperidine derivative, Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride, against the industry-standard acetylcholinesterase (AChE) inhibitor, Donepezil. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new chemical entities for neurodegenerative diseases, particularly Alzheimer's disease.

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique conformational properties make it an ideal framework for designing molecules that can effectively interact with various biological targets.[2] N-benzylpiperidine derivatives, in particular, have shown significant promise as inhibitors of acetylcholinesterase (AChE), an enzyme pivotal in the progression of Alzheimer's disease.[3][4] This guide provides an in-depth comparison of a novel N-benzylpiperidine compound with Donepezil, a leading therapeutic for Alzheimer's disease, offering valuable insights into its potential as a next-generation AChE inhibitor.

Introduction to the Compounds

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a novel synthetic compound featuring the characteristic N-benzylpiperidine moiety. While specific biological data for this compound is not yet widely published, its structural similarity to known AChE inhibitors suggests its potential activity against this enzyme.

Chemical Profile:

PropertyValueSource
IUPAC Name benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride[5]
CAS Number 1179362-03-8[5]
Molecular Formula C₂₀H₂₅ClN₂O₂[5]
Molecular Weight 360.88 g/mol [5]
Industry Standard: Donepezil

Donepezil, marketed under the brand name Aricept among others, is a reversible inhibitor of acetylcholinesterase and is a first-line treatment for the symptomatic management of mild to moderate Alzheimer's disease.[6][7] Its N-benzylpiperidine core is a key structural feature contributing to its high affinity and selectivity for AChE.[8][9]

Pharmacological Profile:

PropertyValueSource
Mechanism of Action Reversible inhibition of acetylcholinesterase (AChE)[1][6]
Therapeutic Use Symptomatic treatment of Alzheimer's disease[3][7]
Selectivity Highly selective for AChE over butyrylcholinesterase (BuChE)[3][6]

Comparative in vitro Performance: Acetylcholinesterase Inhibition

To objectively evaluate the performance of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride, a standardized in vitro acetylcholinesterase inhibition assay is essential. The Ellman's assay is a widely accepted and robust colorimetric method for this purpose.[7][10]

Acetylcholinesterase Inhibition Assay: A Step-by-Step Protocol

This protocol is designed for a 96-well plate format, allowing for high-throughput screening and analysis.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Test compounds (Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride and Donepezil)

  • Dimethyl sulfoxide (DMSO)

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents: - Assay Buffer - AChE Solution - DTNB Solution - ATCI Solution add_ache Add AChE to wells prep_reagents->add_ache prep_compounds Prepare Compound Dilutions: - Benzyl 3-(benzylamino)piperidine-1-carboxylate HCl - Donepezil (Positive Control) add_inhibitor Add Inhibitor dilutions (or vehicle for control) prep_compounds->add_inhibitor add_ache->add_inhibitor incubate Incubate at room temperature (15 minutes) add_inhibitor->incubate add_dtnb Add DTNB solution incubate->add_dtnb add_atci Initiate reaction with ATCI add_dtnb->add_atci measure_abs Measure absorbance at 412 nm (kinetic readings) add_atci->measure_abs calc_rate Calculate reaction rates (ΔAbs/min) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition determine_ic50 Determine IC50 values calc_inhibition->determine_ic50

Experimental workflow for the AChE inhibition assay.

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a working solution of AChE in the assay buffer to a final concentration of 0.1-0.25 U/mL.

    • DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.

    • ATCI Solution: Prepare a 14-15 mM stock solution of ATCI in deionized water. Prepare this solution fresh.

    • Compound Solutions: Prepare stock solutions of the test compounds in DMSO and create a dilution series in the assay buffer. The final DMSO concentration in the assay should be below 1%.

  • Assay Protocol (96-well plate, 200 µL final volume):

    • Add 50 µL of the assay buffer to the "blank" wells.

    • To all other wells, add 50 µL of the AChE working solution.

    • Add 50 µL of the respective compound dilutions to the test wells. For the "100% activity" control, add 50 µL of the assay buffer containing the same percentage of DMSO as the compound wells.

    • Incubate the plate at room temperature for 15 minutes.

    • To each well, add 50 µL of the DTNB solution.

    • To initiate the reaction, add 50 µL of the ATCI solution to all wells.

    • Immediately begin measuring the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [ (Rate of 100% activity control - Rate of test well) / Rate of 100% activity control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Expected Performance Benchmarks

Based on published data, Donepezil exhibits potent inhibition of AChE. The following table summarizes reported IC₅₀ values for Donepezil against AChE from various sources. It is important to note that variations in experimental conditions (e.g., enzyme source, substrate concentration) can lead to different IC₅₀ values.

IC₅₀ (nM)Enzyme SourceAssay MethodReference
6.7Human recombinant AChEEllman's Method[3][6]
5.7Electrophorus electricus AChEEllman's Method[4]
~30Mouse muscle AChENot specified[11]

For Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride to be considered a promising candidate, it would be expected to demonstrate an IC₅₀ value in a similar nanomolar range when tested under comparable conditions.

Mechanism of Action: The Cholinergic Hypothesis

The therapeutic effect of AChE inhibitors in Alzheimer's disease is rooted in the "cholinergic hypothesis," which posits that a deficiency in the neurotransmitter acetylcholine contributes to the cognitive decline observed in patients.[9]

cholinergic_synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Inhibitor Action ACh_vesicle Acetylcholine (ACh) in vesicles ACh ACh ACh_vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis ACh_receptor ACh Receptor ACh->ACh_receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction ACh_receptor->Signal Inhibitor AChE Inhibitor (e.g., Donepezil) Inhibitor->AChE Blocks

Mechanism of action of acetylcholinesterase inhibitors.

By inhibiting AChE, compounds like Donepezil prevent the breakdown of acetylcholine in the synaptic cleft, thereby increasing its concentration and enhancing cholinergic neurotransmission.[1] This, in turn, can lead to improvements in cognitive function.[7] The N-benzylpiperidine moiety plays a crucial role in the binding of these inhibitors to the active site of AChE.

Conclusion and Future Directions

This guide has outlined a framework for benchmarking the performance of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride against the industry-standard AChE inhibitor, Donepezil. The provided experimental protocol for the Ellman's assay offers a standardized method for determining and comparing the in vitro potency of these compounds.

For Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride to be considered a viable lead candidate, it should ideally exhibit an IC₅₀ for AChE inhibition that is comparable to or better than that of Donepezil. Furthermore, a high selectivity for AChE over BuChE is a desirable characteristic to minimize potential peripheral side effects.

Future studies should focus on a full dose-response analysis to accurately determine the IC₅₀ of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride. Subsequent investigations should include selectivity profiling against BuChE, evaluation of its effects in cell-based models of neurotoxicity, and pharmacokinetic studies to assess its drug-like properties. This comprehensive approach will provide a clearer picture of its potential as a novel therapeutic agent for Alzheimer's disease.

References

  • Donepezil. In: Wikipedia. [Link]

  • Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

  • Donepezil in Alzheimer's disease: an evidence-based review of its impact on clinical and economic outcomes. PubMed Central. [Link]

  • Efficacy and Safety of Donepezil in Patients With Alzheimer's Disease: Results of a Global, Multinational, Clinical Experience Study. PubMed. [Link]

  • What is the mechanism of Donepezil Hydrochloride? Patsnap Synapse. [Link]

  • The efficacy and safety of donepezil in patients with Alzheimer's disease: results of a US Multicentre, Randomized, Double-Blind, Placebo-Controlled Trial. The Donepezil Study Group. PubMed. [Link]

  • The Pharmacology and Mechanism of Donepezil Action Term Paper. IvyPanda. [Link]

  • Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. [Link]

  • Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. PubMed. [Link]

  • Donepezil Made a Difference in Severe Alzheimer's. MDedge. [Link]

  • Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics. Scribd. [Link]

  • A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers. [Link]

  • A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group. PubMed. [Link]

  • A Protocol for the Determination of Free Thiols. [Link]

  • Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. [Link]

  • Donepezil inhibits neuromuscular junctional acetylcholinesterase and enhances synaptic transmission and function in isolated skeletal muscle. University of Edinburgh Research Explorer. [Link]

  • % Inhibition and IC 50 values of the synthesized compounds, donepezil and tacrine against AChE and BChE enzymes. ResearchGate. [Link]

  • Technical Support Information Bulletin 1190 - Ellman Test. Aapptec Peptides. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. ResearchGate. [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]

  • IC50 graphs of compounds 2d, 2f, 2j, 2l, and donepezil on the acetylcholinesterase enzyme... ResearchGate. [Link]

  • In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants. AGETDS. [Link]

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A Head-to-Head Comparison for Cholinesterase Inhibitor Scaffolds: Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride vs. Donepezil

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neurodegenerative Disease Drug Discovery

In the relentless pursuit of effective therapeutics for Alzheimer's disease, the inhibition of cholinesterases, particularly acetylcholinesterase (AChE), remains a cornerstone of symptomatic treatment. The N-benzylpiperidine moiety has emerged as a privileged scaffold in the design of potent AChE inhibitors, exemplified by the clinical success of Donepezil. This guide provides a detailed head-to-head comparison of a representative N-benzylpiperidine derivative, Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride, and the established drug, Donepezil. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these compounds and their potential in the context of Alzheimer's disease research.

Introduction to the Contenders

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a piperidine derivative featuring a benzylamino group at the 3-position and a benzyloxycarbonyl protecting group on the piperidine nitrogen. While specific biological data for this exact molecule is not extensively published, its structural motifs are common in compounds designed as cholinesterase inhibitors. Its synthesis allows for facile modification at multiple points, making it an interesting scaffold for structure-activity relationship (SAR) studies.

Donepezil , on the other hand, is a potent, selective, and reversible inhibitor of acetylcholinesterase, marketed for the treatment of mild to moderate Alzheimer's disease.[1][2][3] Its chemical structure, (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one, also incorporates the N-benzylpiperidine core, which is crucial for its interaction with the active site of AChE.[4][5]

This guide will delve into a comparative analysis of their physicochemical properties, a plausible synthesis for the target compound, their established or predicted mechanisms of action, and a detailed experimental protocol for evaluating their primary biological activity.

Physicochemical Properties: A Comparative Overview

A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of key properties for both compounds.

PropertyBenzyl 3-(benzylamino)piperidine-1-carboxylate hydrochlorideDonepezil
Molecular Formula C₂₀H₂₅ClN₂O₂[6]C₂₄H₂₉NO₃[7]
Molecular Weight 360.88 g/mol [6]379.5 g/mol [7]
IUPAC Name benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride[6]2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one[7]
Solubility Data not readily available, but likely soluble in organic solvents like DMSO and ethanol.Freely soluble in chloroform, soluble in water and glacial acetic acid, slightly soluble in ethanol and acetonitrile, and practically insoluble in ethyl acetate and n-hexane.[8]
Predicted LogP Not available4.3 (calculated)[7]

Synthesis Pathway: A Plausible Route to Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

Proposed Synthesis Workflow

A 1-Boc-3-aminopiperidine C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Benzaldehyde B->C D Benzyl 3-(benzylamino)piperidine-1-carboxylate C->D Formation of secondary amine F Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride D->F Salt formation E HCl in ether or dioxane E->F

Caption: Proposed synthetic workflow for Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride.

Step-by-Step Synthesis Protocol:
  • Reductive Amination: To a solution of 1-Boc-3-aminopiperidine in a suitable solvent such as dichloromethane (CH₂Cl₂), add benzaldehyde. The reaction mixture is stirred at room temperature, followed by the portion-wise addition of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield Benzyl 3-(benzylamino)piperidine-1-carboxylate.

  • Salt Formation: The purified free base is dissolved in a suitable solvent like diethyl ether or dioxane. A solution of hydrochloric acid (HCl) in the same solvent is then added dropwise with stirring. The resulting precipitate is collected by filtration, washed with the solvent, and dried under vacuum to afford the final product, Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride, as a solid.

Mechanism of Action: Targeting the Cholinergic Deficit

The primary mechanism of action for Donepezil is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is significantly impaired in Alzheimer's disease.[3]

Signaling Pathway of Cholinergic Neurotransmission and AChE Inhibition

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Choline C ChAT A->C B Acetyl-CoA B->C D Acetylcholine (ACh) C->D E Vesicular ACh Transporter D->E F ACh Vesicle E->F I ACh F->I Release G Action Potential H Ca²⁺ Influx G->H H->F Vesicle Fusion J AChE I->J M ACh Receptor I->M K Choline + Acetate J->K L Choline Transporter K->L Reuptake L->A N Signal Transduction M->N Inhibitor Donepezil or Benzyl 3-(benzylamino)piperidine-1-carboxylate HCl Inhibitor->J Inhibition

Caption: Simplified signaling pathway of cholinergic neurotransmission and the inhibitory action of AChE inhibitors.

Based on its structural similarity to known N-benzylpiperidine-based AChE inhibitors, it is highly probable that Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride also functions as an inhibitor of acetylcholinesterase. The N-benzyl group is a key pharmacophoric feature that often interacts with the peripheral anionic site (PAS) of the AChE enzyme, while the piperidine ring and its substituents can interact with the catalytic active site (CAS).

Performance Data: A Comparative Analysis of AChE Inhibition

While a direct experimental IC₅₀ value for Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is not available in the current literature, we can estimate its potential activity based on structure-activity relationship (SAR) studies of similar compounds. Research on N-benzylpiperidine derivatives has shown that modifications to the piperidine ring and the nature of the substituents can significantly impact AChE inhibitory potency.

Donepezil is a highly potent AChE inhibitor with a reported in vitro IC₅₀ value of approximately 6.7 nM. It also exhibits high selectivity for AChE over butyrylcholinesterase (BuChE).

For Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride , the presence of the N-benzyl group is a positive indicator for AChE inhibitory activity. However, the benzyloxycarbonyl group on the piperidine nitrogen may influence its binding affinity and overall potency compared to the more complex indanone moiety of Donepezil. Further experimental validation is required to quantify its inhibitory activity.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

To experimentally determine and compare the AChE inhibitory activity of both compounds, the spectrophotometric method developed by Ellman is a widely accepted and robust assay.

Assay Workflow

A Prepare Reagents (Buffer, DTNB, Substrate, Enzyme) B Plate Setup (96-well) - Control - Blank - Test Compound dilutions A->B C Add Enzyme (AChE) and Inhibitor B->C D Pre-incubation (e.g., 15 min at 37°C) C->D E Initiate Reaction (Add Substrate - ATCI) D->E F Kinetic Measurement (Absorbance at 412 nm over time) E->F G Data Analysis - Calculate Reaction Rates - Determine % Inhibition - Calculate IC₅₀ F->G

Caption: General workflow for the in vitro acetylcholinesterase inhibition assay using Ellman's method.

Detailed Step-by-Step Protocol:
  • Reagent Preparation:

    • Buffer: 50 mM Tris-HCl, pH 8.0.

    • DTNB (Ellman's Reagent): 10 mM 5,5'-dithio-bis(2-nitrobenzoic acid) in buffer.

    • Substrate: 200 mM acetylthiocholine iodide (ATCI) in buffer.

    • Enzyme: Acetylcholinesterase (e.g., from electric eel) at a suitable concentration (e.g., 6.67 U/mL) in buffer.

    • Test Compounds: Prepare stock solutions of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride and Donepezil in DMSO and perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Assay Procedure (in a 96-well plate):

    • To each well, add 1710 µL of buffer.

    • Add 250 µL of the test compound dilution (or DMSO for the control).

    • Add 10 µL of the AChE solution and 20 µL of the DTNB solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 3 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using non-linear regression analysis.

Conclusion and Future Directions

This guide provides a comparative framework for understanding Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride in the context of the established AChE inhibitor, Donepezil. While Donepezil's efficacy is well-documented, the N-benzylpiperidine scaffold of the former presents a versatile platform for the design of novel cholinesterase inhibitors. The lack of direct experimental data for Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride underscores the necessity for its synthesis and biological evaluation to fully assess its potential. The provided synthetic and analytical protocols offer a clear path for researchers to undertake such an investigation. Future studies should focus on determining the IC₅₀ value of this compound and exploring further structural modifications to optimize its potency and selectivity, potentially leading to the development of next-generation therapeutics for Alzheimer's disease.

References

  • Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829. [Link]

  • Donepezil. In: Wikipedia. [Link]

  • Donepezil. PubChem. [Link]

  • Rogers, S. L., & Friedhoff, L. T. (1998). The pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses. British Journal of Clinical Pharmacology, 46(Suppl 1), 1–6. [Link]

  • Toyohara, J., Sakata, M., Oda, K., Ishii, K., & Ishiwata, K. (2007). Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. Synapse, 61(9), 743–750. [Link]

  • Kaida, S., Kudo, Y., Funato, M., & Ikeda, K. (2006). Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. Clinical Neuropharmacology, 29(3), 144–148. [Link]

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  • Inhibition (IC 50 values in µM) of the activity of HsAChE by donepezil... ResearchGate. [Link]

  • de Freitas, F. A., de Almeida, A. C. A., & de Souza, M. V. N. (2021). A Review on the in vitro Evaluation of the Anticholinesterase Activity Based on Ellman's Method. Mini-Reviews in Medicinal Chemistry, 22(12), 1625–1637. [Link]

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Safety Operating Guide

Proper Disposal of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride. As your partner in the laboratory, we are committed to providing value beyond the product, ensuring your research is not only groundbreaking but also conducted with the highest standards of safety and environmental stewardship.

Foundational Knowledge: Understanding the Chemical Profile

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a complex organic molecule featuring a piperidine core, a common scaffold in medicinal chemistry.[1] The presence of benzyl groups and its hydrochloride salt form dictates its physical and chemical properties, influencing its reactivity, solubility, and, consequently, its disposal requirements. While a specific Safety Data Sheet (SDS) for this exact compound should always be the primary reference, we can infer its hazard profile from related structures. Piperidine derivatives are often flammable, corrosive, and may be toxic by ingestion or inhalation.[1][2][3] The hydrochloride salt suggests good solubility in water and the potential to form corrosive hydrochloric acid under certain conditions.

Before proceeding, it is imperative to locate and thoroughly review the manufacturer-specific Safety Data Sheet (SDS) for Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride. This document contains critical, compound-specific information on hazards, handling, and emergency measures.

The Disposal Protocol: A Step-by-Step Operational Plan

A robust disposal plan is a multi-faceted process that begins at the point of waste generation and culminates in its final, safe disposition. This workflow is designed to ensure a self-validating system of safety and compliance.

DisposalWorkflow A Step 1: Hazard Assessment & PPE Selection B Step 2: Waste Segregation & Containerization A->B  Informed by SDS  and lab protocols C Step 3: Accurate Labeling & Documentation B->C  Preventing reactions  is paramount D Step 4: Secure Temporary Storage (Satellite Accumulation Area) C->D  Ensuring regulatory  compliance (RCRA) E Step 5: Final Disposal via Licensed Professional Services D->E  Safe, compliant holding  pending professional removal

Figure 1. High-level overview of the chemical waste disposal workflow.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Based on the known hazards of similar piperidine compounds, appropriate PPE is non-negotiable.[4]

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.[4]

  • Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities or when generating dust, additional protective clothing may be necessary.[4]

  • Respiratory Protection: If handling the solid form and dust is generated, use a NIOSH-approved respirator.[5]

Step 2: Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management, preventing potentially violent chemical reactions.[6][7]

  • Solid Waste:

    • Collect unadulterated Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride waste in a dedicated, clearly labeled, and sealable container.

    • A high-density polyethylene (HDPE) container is a suitable choice.[6]

    • Contaminated materials such as weighing papers, gloves, and wipers should be collected in a separate, lined container designated for solid chemical waste.[8]

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, the entire solution is considered hazardous waste.

    • Crucially, do not mix with other waste streams. Acids should never be put into steel containers.[6] Oxidizing agents must be kept separate from organic compounds.[6]

    • Use a dedicated, chemically compatible container with a secure, leak-proof closure.[6][9] The container material must be compatible with the solvent used.

  • Empty Containers:

    • A container that held this compound must be triple-rinsed with a suitable solvent.[10] The rinsate must be collected and disposed of as hazardous waste.[10] After rinsing, deface the original label and dispose of the container as regular trash, if permitted by your institution.[10]

Waste TypeRecommended ContainerKey Safety Considerations
Solid Powder Labeled, sealable HDPE containerAvoid generating dust. Keep container tightly closed.[11][12]
Contaminated Labware Lined, designated solid waste binDouble-bagging may be necessary for heavily contaminated items.
Solutions (Aqueous/Organic) Labeled, compatible glass or plastic bottleEnsure solvent compatibility. Never mix with incompatible waste streams.[7]
Triple-Rinse Solvent Labeled, compatible glass or plastic bottleTreat as hazardous waste.[10]
Step 3: Accurate Labeling and Documentation

Proper labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and a critical safety communication tool.[9]

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[8]

  • The label must include the full chemical name: "Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride."[8]

  • List all constituents by percentage.

  • Indicate the primary hazards (e.g., "Corrosive," "Toxic").

  • Note the accumulation start date (the date the first drop of waste was added).[8]

  • Maintain a detailed log of all generated waste for regulatory compliance.[8]

Step 4: Secure Temporary Storage (Satellite Accumulation Area)

Laboratories must designate a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[6]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[6]

  • Store containers in a well-ventilated area, away from heat or ignition sources.[3]

  • Utilize secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[9]

  • Segregate containers of this compound from incompatible materials, especially strong oxidizing agents and bases.[6]

  • Weekly inspections of the SAA are required to check for leaks or container degradation.[9]

Step 5: Final Disposal via Licensed Professional Services

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]

  • The final disposal must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.[5][13][14]

  • The standard and most effective disposal method for this type of organic compound is high-temperature incineration in a permitted hazardous waste incinerator.[5] This process ensures the complete destruction of the molecule.

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the impact of an accidental release.

SpillResponse A 1. Alert & Evacuate B 2. Don Appropriate PPE A->B C 3. Contain & Absorb B->C D 4. Collect & Containerize C->D E 5. Decontaminate Area D->E F 6. Report to EHS E->F

Figure 2. Emergency spill response workflow.

  • Spill Response:

    • Alert personnel in the immediate area.

    • If the spill is significant, evacuate the area and contact your institution's EHS.

    • For minor spills, don your full PPE.

    • For solid spills, carefully sweep the material to avoid creating dust and place it in a labeled hazardous waste container.[4]

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand) and then collect it into a suitable container for disposal.[1][2]

    • All materials used for cleanup are considered hazardous waste and must be disposed of accordingly.[10]

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[13]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[11][13]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][11]

    • In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet (SDS).[5]

By adhering to these rigorous, scientifically-backed procedures, you are not only ensuring regulatory compliance but are also fostering a culture of safety and environmental responsibility that is the hallmark of a world-class research institution.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the "Why"

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a complex organic molecule. To determine the necessary protective measures, we must first dissect its structure to anticipate its potential hazards.

  • Piperidine Moiety: Piperidine itself is a cyclic secondary amine that is classified as a highly flammable liquid and vapor. It is also toxic in contact with skin or if inhaled, and can cause severe skin burns and eye damage.[2][3][4][5][6][7][8][9]

  • Amine Functional Groups: Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[10][11] Aromatic amines, in particular, can sometimes be absorbed through the skin and may have systemic effects.

  • Hydrochloride Salt: As a hydrochloride salt, the compound is likely a solid powder. Handling powders presents a risk of inhalation and dust generation, which can lead to respiratory irritation.[12][13][14] The acidic nature of the hydrochloride could also contribute to irritation upon contact with moist tissues.

  • Unknown Toxicological Profile: For many research chemicals, the toxicological properties have not been thoroughly investigated.[15] Therefore, it is prudent to treat this compound as potentially hazardous and to minimize all routes of exposure.

Given these potential hazards, a multi-layered PPE approach is essential to protect against dermal, ocular, and respiratory exposure.

The Hierarchy of Controls: PPE as the Last Line of Defense

Before detailing specific PPE, it is crucial to remember the hierarchy of controls in laboratory safety. PPE is the final barrier between you and a potential hazard and should be used in conjunction with other control measures.

HierarchyOfControls cluster_controls Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE caption Hierarchy of controls for managing chemical hazards.

Caption: Hierarchy of controls for managing chemical hazards.

Recommended PPE for Handling Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

The following table outlines the recommended PPE for various laboratory activities involving this compound.

ActivityRequired PPEEnhanced Precautions
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves- Ensure gloves are inspected before use.
Moderate-Hazard Activities (e.g., weighing, preparing solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)- Work within a certified chemical fume hood to control dust and vapors.[16]
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher)- Use a full-face respirator for enhanced eye and respiratory protection.[17]
Hand Protection: Your First Point of Contact

Given that piperidine and other amines can be absorbed through the skin, selecting the correct gloves is critical.

  • Material: Nitrile gloves are a good starting point for incidental contact due to their resistance to a range of chemicals, including acids, bases, and amines.[17][18] For extended contact or handling larger quantities, consider thicker nitrile gloves or butyl rubber gloves, which offer excellent protection against many organic compounds.[19]

  • Inspection and Use: Always inspect gloves for rips or punctures before use.[18] If a chemical splashes on your gloves, remove them immediately and wash your hands thoroughly before donning a new pair. Never reuse disposable gloves.[18]

Eye and Face Protection: Shielding Against Splashes and Dust
  • Minimum Requirement: At a minimum, safety glasses with side shields should be worn.

  • Enhanced Protection: When handling the solid powder or preparing solutions, chemical splash goggles are required to provide a seal around the eyes.[17] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.[2][3]

Respiratory Protection: Preventing Inhalation
  • Engineering Controls First: All work with solid Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride that could generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.[16][20]

  • When Respirators are Necessary: If a fume hood is not available or if there is a potential for significant aerosolization, respiratory protection is necessary. A NIOSH-approved N95 respirator can provide protection against airborne particulates.[21][22] For higher concentrations or in situations where vapors may also be present, a half-face or full-face respirator with organic vapor and acid gas cartridges may be required.[17]

Protective Clothing: A Barrier for Your Body

A standard laboratory coat should be worn at all times.[20] For procedures involving larger quantities of the compound, a chemical-resistant apron or a disposable gown should be worn over the lab coat to provide an additional layer of protection.[2]

Donning, Doffing, and Disposal of PPE: A Critical Workflow

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

PPESequence cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don_Coat 1. Lab Coat Don_Respirator 2. Respirator Don_Coat->Don_Respirator Don_Goggles 3. Goggles/Face Shield Don_Respirator->Don_Goggles Don_Gloves 4. Gloves Don_Goggles->Don_Gloves Doff_Gloves 1. Gloves Doff_Goggles 2. Goggles/Face Shield Doff_Gloves->Doff_Goggles Doff_Coat 3. Lab Coat Doff_Goggles->Doff_Coat Doff_Respirator 4. Respirator Doff_Coat->Doff_Respirator caption Correct sequence for donning and doffing PPE.

Caption: Correct sequence for donning and doffing PPE.

Contaminated PPE should be disposed of as hazardous waste in accordance with your institution's guidelines.[20][23] Do not dispose of contaminated gloves or lab coats in the regular trash.

Emergency Procedures: Be Prepared

In the event of an exposure, follow these first-aid measures immediately:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15][24] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.[15] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[15] Seek immediate medical attention.

Always ensure that a safety shower and eyewash station are readily accessible.[2][25]

Waste Disposal: Responsible Stewardship

All waste containing Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride, including unused product and contaminated disposable materials, should be collected in a designated hazardous waste container.[23][26] The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[20] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[23]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.